4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Description
Properties
IUPAC Name |
4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClFN2/c1-3(7)5-4(9)6(8)11-2-10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAESVRBYUDTWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=NC=N1)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940340 | |
| Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188416-28-6 | |
| Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188416-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
An In-Depth Technical Guide to 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a critical intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis methodologies, chemical reactivity, and applications, with a focus on its pivotal role in the development of antifungal agents.
Introduction: The Significance of a Halogenated Pyrimidine
This compound is a highly functionalized heterocyclic compound. Its structure, featuring a pyrimidine core substituted with three distinct halogen atoms (fluorine, chlorine, and bromine) and an ethyl group, makes it a versatile and valuable building block in medicinal chemistry. Pyrimidine derivatives are fundamental to numerous biological processes and form the structural basis for a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[1][2][3]
The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall therapeutic profile.[4][5][6] this compound exemplifies this principle and is most notably recognized as a key intermediate in the synthesis of Voriconazole, a broad-spectrum triazole antifungal medication.[7][8][9][10][11] This guide will explore the chemical intricacies that underpin its utility and provide practical insights for its synthesis and application.
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is paramount for its effective use in research and manufacturing. The key attributes of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 188416-28-6 | [9][11][12][13] |
| Molecular Formula | C₆H₅BrClFN₂ | [12][13][14] |
| Molecular Weight | 239.47 g/mol | [13][14] |
| Boiling Point | 257.8 °C (Predicted at 760 mmHg) | [12][15] |
| Density | 1.725 g/cm³ (Predicted) | [15] |
| IUPAC Name | 4-(1-bromoethyl)-6-chloro-5-fluoro-pyrimidine | [13] |
| Storage Conditions | 2-8°C, in a dry, cool, well-ventilated place | [12][13][16] |
Synthesis Methodologies: A Tale of Two Routes
The synthesis of this compound can be approached from different starting materials. The choice of synthetic route often involves a trade-off between raw material cost, process complexity, and overall yield. Two prominent methods are detailed below.
Method 1: Synthesis from 5-Fluorouracil
This route begins with the readily available but relatively expensive 5-fluorouracil. It involves a multi-step process that builds the desired functionality onto the pyrimidine ring. While effective, the cost of the starting material can be a limiting factor for large-scale industrial production.[7][8]
Experimental Protocol:
-
Chlorination: 5-fluorouracil is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) with N,N-dimethylaniline, to produce 2,4-dichloro-5-fluoropyrimidine.[8]
-
Ethylation: The resulting dichlorinated pyrimidine undergoes a Grignard reaction with ethylmagnesium bromide. This step selectively adds an ethyl group, primarily at the 4-position, yielding 4-chloro-6-ethyl-5-fluoropyrimidine.
-
Hydrolysis & Reduction: The intermediate is hydrolyzed and reduced to form 4-ethyl-5-fluoro-6-hydroxypyrimidine.[8]
-
Chlorination: The hydroxyl group is subsequently converted back to a chlorine atom.
-
Radical Bromination: The final step involves a radical bromination of the ethyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), which yields the target compound.[8]
Method 2: A More Economical Route from Ethyl 2-fluoroacetate
A more recent and industrially favored approach utilizes inexpensive and readily available starting materials, offering a more cost-effective and scalable process.[7] This method builds the pyrimidine ring from acyclic precursors.
Experimental Protocol:
-
Acylation: Ethyl 2-fluoroacetate is reacted with propionyl chloride in the presence of a base (e.g., triethylamine) to synthesize the intermediate ethyl 2-fluoropropionylacetate.[7]
-
Cyclization: The resulting β-keto ester is then cyclized with formamidine acetate in a suitable solvent under basic conditions. This step forms the core 6-ethyl-5-fluoro-4-hydroxypyrimidine ring.[7]
-
Chlorination: The hydroxyl group on the pyrimidine ring is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[7]
-
Bromination: In the final step, a brominating agent is added along with a radical initiator to brominate the ethyl side chain, yielding this compound.[7]
Caption: Economical synthesis route starting from ethyl 2-fluoroacetate.
Chemical Reactivity and Core Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
The Bromoethyl Moiety: The bromine atom on the ethyl side chain is an excellent leaving group. This makes the α-carbon highly susceptible to nucleophilic attack, serving as the primary reactive handle for coupling with other molecules. This reactivity is the cornerstone of its application as a key building block.
-
The Pyrimidine Ring: The halogen substituents (Cl and F) make the pyrimidine ring electron-deficient, influencing its aromatic character and the reactivity of the ring carbons. The chlorine at the 6-position can be displaced by nucleophiles under certain conditions, allowing for further derivatization.
-
The Role of Fluorine: The fluorine atom at the 5-position is critical. Its strong electron-withdrawing nature impacts the acidity of adjacent protons and the overall electronic profile of the ring. In the final drug molecule, the C-F bond enhances metabolic stability and can improve binding interactions with the target enzyme.[5][6]
Primary Application: Synthesis of Voriconazole
The principal application of this compound is as a pivotal intermediate in the multi-step synthesis of Voriconazole, a second-generation triazole antifungal agent.[7][9][11] Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme 14α-sterol demethylase, which disrupts the production of ergosterol, a vital component of the fungal cell membrane.
In the synthesis, the bromoethyl group of this compound is coupled with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This key C-C bond-forming reaction assembles the core structure of the final drug.
Caption: Role as a key intermediate in the Voriconazole synthesis pathway.
Broader Potential in Drug Discovery
Beyond Voriconazole, the unique structural features of this compound make it a valuable scaffold for broader drug discovery efforts.
-
Kinase Inhibitors: The pyrimidine core is a common motif in kinase inhibitors; this intermediate can be used to develop new compounds targeting various protein kinases implicated in cancer and inflammatory diseases.[12]
-
Antiviral Agents: As a functionalized pyrimidine, it can be used to synthesize novel nucleoside and non-nucleoside analogs for evaluation as antiviral therapies.[12]
-
Radiolabeling: The fluorine atom provides an opportunity for isotopic labeling (e.g., with ¹⁸F) to create radiotracers for use in Positron Emission Tomography (PET) imaging, enabling the study of biological processes in vivo.
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is essential. The compound is classified with the following hazards:
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep away from incompatible materials such as strong acids, acid chlorides, and oxidizing agents.[16][17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[17]
References
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Egyptian Journal of Chemistry.
- Fluorinated Pyrimidines: Key Players in Modern Therapeutics. (2025, October 18). Volza.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). World Journal of Advanced Research and Reviews.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Current Chemistry Letters.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2010, March 15). Molecules.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
- Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine. (n.d.).
- This compound. (n.d.). PubChem.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020, July 29). PubMed.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- This compound. (n.d.). Echemi.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
- 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine. (n.d.). XD BIOCHEMS.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (n.d.). MDPI.
- How to synthesize 6-(1-brometyl)-4-chloro-5-fluoropytine. (n.d.). Guidechem.
- This compound. (n.d.). MySkinRecipes.
- 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine. (2024, April 25). ChemicalBook.
- This compound. (n.d.). Klivon.
- MSDS of this compound. (2010, April 8). Capot Chemical.
- This compound. (n.d.). ChemicalBook.
- 4-(1-Bromoethyl)
- This compound. (n.d.).
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]
- 10. This compound CAS#: [amp.chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound [myskinrecipes.com]
- 13. dev.klivon.com [dev.klivon.com]
- 14. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. echemi.com [echemi.com]
- 17. capotchem.com [capotchem.com]
The Analytical Scientist's Guide to 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine: A Comprehensive Structural Elucidation
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine, a key intermediate in the synthesis of high-profile pharmaceutical agents such as Voriconazole.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the multifaceted analytical techniques required for unambiguous molecular characterization. We will delve into the practical application and theoretical underpinnings of mass spectrometry, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. The causality behind experimental choices is emphasized, ensuring a robust and self-validating analytical workflow. All discussions are grounded in established scientific principles and supported by references to authoritative sources.
Introduction: The Significance of a Pharmaceutical Building Block
This compound (CAS No. 188416-28-6) is a halogenated pyrimidine derivative of significant interest in medicinal chemistry.[4] Its primary role as a crucial intermediate in the synthesis of the triazole antifungal agent Voriconazole underscores the importance of its unambiguous structural verification.[1][2][3] The presence of multiple reactive sites and stereocenters necessitates a rigorous analytical approach to ensure the purity, identity, and stability of this critical precursor, thereby safeguarding the quality and efficacy of the final active pharmaceutical ingredient (API).
This guide will systematically deconstruct the molecule's structure through a multi-technique analytical approach. We will explore not just the "what" but the "why" of each analytical step, providing the reader with a logical and scientifically sound methodology for the comprehensive characterization of this and other complex heterocyclic molecules.
Foundational Analysis: Mass Spectrometry
Mass spectrometry (MS) is an indispensable first step in the structural elucidation process, providing vital information about the compound's molecular weight and elemental composition. For this compound (C₆H₅BrClFN₂), the presence of multiple isotopes of chlorine and bromine leads to a characteristic isotopic pattern in the mass spectrum.
Expected Isotopic Pattern and Molecular Ion
The molecular weight of this compound is approximately 239.47 g/mol .[4] The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with roughly 1:1 natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with roughly 3:1 natural abundance) will result in a complex isotopic cluster for the molecular ion peak. The most abundant peaks in this cluster would be expected at m/z values corresponding to the combinations of the most abundant isotopes.
| Isotopic Combination | Approximate m/z | Relative Abundance Pattern |
| ⁷⁹Br, ³⁵Cl | [M]⁺ | Highest abundance |
| ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl | [M+2]⁺ | High abundance |
| ⁸¹Br, ³⁷Cl | [M+4]⁺ | Lower abundance |
Fragmentation Analysis: Deconstructing the Molecule
Electron ionization (EI) mass spectrometry will not only confirm the molecular weight but also provide structural information through characteristic fragmentation patterns. The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the loss of the halogen substituents and cleavage of the bromoethyl side chain.
A plausible fragmentation pathway is outlined below:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Introduction: Direct infusion or via gas chromatography (GC) for volatile samples.
-
Mass Range: Scan from m/z 50 to 300.
-
Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₆H₅BrClFN₂.
Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques is essential for a complete assignment.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum is expected to be relatively simple, showing signals for the pyrimidine ring proton and the protons of the bromoethyl group.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~8.9 | d | ~3.0 (⁴JHF) | Pyrimidine ring proton |
| -CH(Br)- | ~5.5 | qd | ~7.0 (³JHH), ~2.0 (⁴JHF) | Methine proton |
| -CH₃ | ~2.1 | d | ~7.0 (³JHH) | Methyl protons |
Rationale for Assignments:
-
H-2: The pyrimidine proton at position 2 is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and will appear at a high chemical shift. It will likely exhibit a small coupling to the fluorine atom at position 5 (a four-bond coupling, ⁴JHF).
-
-CH(Br)-: The methine proton is deshielded by the adjacent bromine atom and the pyrimidine ring. It will appear as a quartet due to coupling with the methyl protons (³JHH) and may show further splitting into a doublet of quartets due to coupling with the fluorine atom (⁴JHF).
-
-CH₃: The methyl protons are in a more shielded environment and will appear as a doublet due to coupling with the methine proton (³JHH).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments. The presence of the electronegative fluorine atom will induce characteristic splitting patterns due to C-F coupling.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (JCF, Hz) | Assignment |
| C-2 | ~155 | d | ~5 | Pyrimidine ring carbon |
| C-4 | ~158 | d | ~15 | Pyrimidine ring carbon |
| C-5 | ~145 | d | ~250 | Pyrimidine ring carbon |
| C-6 | ~150 | d | ~20 | Pyrimidine ring carbon |
| -CH(Br)- | ~45 | d | ~5 | Methine carbon |
| -CH₃ | ~25 | s | - | Methyl carbon |
Rationale for Assignments:
-
C-F Coupling: The carbon directly bonded to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 200-300 Hz.[5] Carbons two (²JCF) and three (³JCF) bonds away from the fluorine will show smaller couplings.
-
Chemical Shifts: The pyrimidine ring carbons are in the aromatic region, with their specific shifts influenced by the attached halogens and nitrogen atoms. The aliphatic carbons of the bromoethyl group will appear at higher field.
¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine atom's environment.[6]
-
Predicted Chemical Shift: A single resonance is expected for the fluorine atom on the pyrimidine ring. The exact chemical shift will be dependent on the solvent and reference standard but is anticipated to be in the typical range for fluoroaromatic compounds.
-
Coupling: This signal will be split by the adjacent protons, primarily H-2 (⁴JFH) and the methine proton of the ethyl group (⁴JFH).
2D NMR Spectroscopy: Confirming Connectivity
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the overall connectivity of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the proton signals of the bromoethyl group to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two and three bonds. Key expected correlations include:
-
The methine proton of the bromoethyl group to C-4 and C-5 of the pyrimidine ring.
-
The methyl protons to C-4 and the methine carbon.
-
The H-2 proton to C-4 and C-6 of the pyrimidine ring.
-
Caption: Workflow for the structural elucidation of this compound.
Experimental Protocol: NMR Spectroscopy
-
Instrument: NMR Spectrometer (400 MHz or higher).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Experiments:
-
¹H NMR
-
¹³C{¹H} NMR (proton decoupled)
-
¹⁹F NMR
-
gHSQC
-
gHMBC
-
-
Data Processing: Use appropriate software (e.g., MestReNova, TopSpin) for Fourier transformation, phasing, baseline correction, and peak picking.
Vibrational Analysis: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Expected IR Absorption Bands | Wavenumber (cm⁻¹) | Vibration |
| Aromatic C-H stretch | 3100-3000 | C-H stretching in the pyrimidine ring |
| Aliphatic C-H stretch | 3000-2850 | C-H stretching in the ethyl group |
| C=N and C=C stretch | 1600-1450 | Aromatic ring stretching |
| C-F stretch | 1250-1000 | Carbon-fluorine bond stretching |
| C-Cl stretch | 800-600 | Carbon-chlorine bond stretching |
| C-Br stretch | 600-500 | Carbon-bromine bond stretching |
Experimental Protocol: IR Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: As a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion: A Unified Structural Picture
The structural elucidation of this compound is a prime example of the power of a multi-technique analytical approach. By integrating the data from mass spectrometry, a suite of NMR experiments, and infrared spectroscopy, a self-validating and unambiguous structural assignment can be achieved. Mass spectrometry provides the molecular formula and key fragmentation information. One-dimensional NMR offers insights into the local chemical environments of the protons, carbons, and fluorine atom. Two-dimensional NMR techniques definitively establish the connectivity of the molecular framework. Finally, IR spectroscopy confirms the presence of the expected functional groups. This comprehensive analytical workflow is essential for ensuring the quality and integrity of this critical pharmaceutical intermediate.
References
-
W. P. Aue, E. Bartholdi, and R. R. Ernst. "Two-dimensional spectroscopy. Application to nuclear magnetic resonance". The Journal of Chemical Physics, 1976, 64(5), 2229-2246. [Link]
-
Wishart, D. S. "NMR Spectroscopy and Drug Discovery". In NMR in Pharmaceutical Sciences, 2016, 3-29. [Link]
-
Braun, S., Kalinowski, H.-O., Berger, S. 150 and More Basic NMR Experiments. Wiley-VCH, 2004. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. Spectrometric Identification of Organic Compounds. Wiley, 2014. [Link]
-
ACD/Labs. "ACD/NMR Predictor". [Link]
-
PubChem. "this compound". [Link]
-
ChemAxon. "Marvin". [Link]
Sources
- 1. dev.klivon.com [dev.klivon.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound [lgcstandards.com]
- 4. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Fluorinated Pyrimidine Building Block
An In-Depth Technical Guide to 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
This compound, identified by its CAS number 188416-28-6, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Pyrimidine derivatives are fundamental components of life, forming the basis of nucleobases in DNA and RNA, and their synthetic analogues have a long and successful history as therapeutic agents.[1][2][3] The strategic incorporation of fluorine into these scaffolds often enhances metabolic stability, binding affinity, and bioavailability, making fluorinated pyrimidines a cornerstone of modern drug design.[4][5][6]
This compound, possessing three distinct and reactive sites—a bromoethyl group, a chloro substituent, and a fluoro-activated pyrimidine core—serves as a versatile intermediate. Its most notable application is as a key building block in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent.[7][8][9] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, chemical reactivity, and established protocols for its use.
Physicochemical and Spectroscopic Data
A precise understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 188416-28-6 | [10][11] |
| Molecular Formula | C₆H₅BrClFN₂ | [10][12] |
| Molecular Weight | 239.47 g/mol | [10][13] |
| Canonical SMILES | CC(C1=C(C(=NC=N1)Cl)F)Br | [10] |
| InChI Key | AAESVRBYUDTWKH-UHFFFAOYSA-N | [10] |
| Boiling Point | 257.8±35.0 °C (Predicted) | [14][15] |
| Density | 1.725±0.06 g/cm³ (Predicted) | [15] |
| XLogP3 | 2.3 | [10][13] |
| Appearance | Light yellow oil | [16] |
| Storage | 2-8°C, in a dry, cool, well-ventilated place | [14][17] |
Synthesis Pathway and Rationale
The synthesis of this compound is a multi-step process designed for efficiency and scalability. One documented method starts from readily available materials and proceeds through key intermediates, demonstrating a logical application of modern synthetic chemistry.[7]
The process begins with the acylation of ethyl 2-fluoroacetate with propionyl chloride to form an essential β-keto ester intermediate. This intermediate undergoes a cyclization reaction with formamidine acetate to construct the core pyrimidine ring. Subsequent chlorination, typically with a strong chlorinating agent like phosphorus oxychloride (POCl₃), converts the hydroxyl group into a more reactive chloro group. The final step is a selective radical bromination of the ethyl side chain, initiated by a radical initiator like AIBN in the presence of N-Bromosuccinimide (NBS), to yield the target molecule.[7][16]
The choice of reagents is critical:
-
Base in Acylation/Cyclization: A non-nucleophilic base is used to deprotonate the starting materials without competing in the reaction.
-
Chlorinating Agent: POCl₃ is a powerful and cost-effective reagent for converting pyrimidones to chloropyrimidines.
-
Bromination: The use of NBS and a radical initiator like AIBN allows for selective bromination at the benzylic-like position of the ethyl group, leaving the aromatic pyrimidine ring untouched.[16]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its three distinct reactive handles, which can be addressed with high selectivity.
-
The 1-Bromoethyl Group: This is the most reactive site for nucleophilic substitution (Sₙ2 or Sₙ1 type reactions). The bromine atom is an excellent leaving group, and the adjacent pyrimidine ring stabilizes the transition state. This site is crucial for coupling with nucleophiles, such as the triazole ring in the synthesis of Voriconazole.[18]
-
The 6-Chloro Group: The chlorine atom attached to the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SₙAr). The reaction is facilitated by the electron-withdrawing nitrogen atoms and the fluorine atom within the ring. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at the C6 position, enabling the creation of diverse molecular libraries.
-
The 5-Fluoro Group: While the C-F bond is generally strong, the fluorine atom significantly influences the electronic properties of the pyrimidine ring. Its strong electron-withdrawing nature acidifies the ring protons and activates the C6-chloro position towards nucleophilic attack.[6][19] In drug molecules, the fluorine atom often enhances binding to target proteins and blocks metabolic oxidation.[6]
Application in Drug Discovery: The Voriconazole Intermediate
The primary and most well-documented application of this compound is its role as a critical intermediate in the production of Voriconazole, a second-generation triazole antifungal medication.[7][16] Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme 14α-sterol demethylase, which disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane.
In the synthesis of Voriconazole, this compound is coupled with a protected (1R,2R)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-ol derivative. The reaction proceeds via nucleophilic substitution, where a nitrogen atom of the triazole ring displaces the bromine atom on the pyrimidine intermediate. This step effectively joins the two key fragments of the final drug molecule.
Beyond Voriconazole, its structural motifs are valuable in constructing complex heterocyclic systems for other bioactive molecules, including kinase inhibitors and antiviral agents.[14]
Experimental Protocols & Safe Handling
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate precautions.
-
GHS Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][17]
-
Precautions for Safe Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[17]
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[20][21]
-
Avoid formation of dust and aerosols.[20]
-
Wash hands thoroughly after handling.[17]
-
-
Conditions for Safe Storage:
-
Accidental Release Measures:
Protocol: Representative Nucleophilic Substitution
This protocol describes a general procedure for the Sₙ2 reaction at the bromoethyl position, analogous to the key step in Voriconazole synthesis.
Objective: To couple this compound with a generic amine nucleophile (R-NH₂).
Materials:
-
This compound (1.0 eq)
-
Amine Nucleophile (R-NH₂) (1.1 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound and the chosen anhydrous solvent. Begin stirring to dissolve.
-
Nucleophile & Base: Add the amine nucleophile (R-NH₂) to the solution, followed by the dropwise addition of the non-nucleophilic base (DIPEA).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is more than a mere chemical intermediate; it is a testament to the power of strategic molecular design. The precise arrangement of its chloro, fluoro, and bromoethyl functionalities provides a platform for complex molecular construction, most notably enabling the efficient synthesis of the vital antifungal drug Voriconazole. For drug discovery professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its potential in the development of new and improved therapeutics. Its continued availability and well-characterized nature ensure its place as a valuable tool in the medicinal chemist's arsenal.
References
- Abdel-Rahman, A. A. H., et al. (2022). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry.
- Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2022). Fluorinated Pyrimidines: Key Players in Modern Therapeutics. Molecules.
- Asati, V., & Sharma, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Growing Science. (2022).
- Mohamed, M. S., Awad, S. M., & Sayed, A. I. (2010).
- Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
- Google Patents. (n.d.). Method for synthesizing 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine.
- Alfa Chemistry. (n.d.). CAS 188416-28-6 this compound.
- BLD Pharm. (n.d.). Safety Data Sheet: this compound.
- Matrix Scientific. (n.d.). Safety Data Sheet: this compound.
- Sheng, J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- XD BIOCHEMS. (n.d.). 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine CAS: 188416-28-6.
- Sheng, J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
- ResearchGate. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- LookChem. (n.d.). Cas 188416-28-6, 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine.
- Echemi. (n.d.). This compound Safety Data Sheets.
- TLC Pharmaceutical Standards. (n.d.). Safety Data Sheet: this compound.
- Guidechem. (n.d.). How to synthesize 6-(1-brometyl)-4-chloro-5-fluoropytine.
- National Institutes of Health. (2022).
- MySkinRecipes. (n.d.). This compound.
- Capot Chemical. (2010). MSDS of this compound.
- LGC Standards. (n.d.). This compound.
- ChemicalBook. (2024). 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6.
- Pharmaffiliates. (n.d.). CAS No: 188416-28-6 | Chemical Name: this compound.
- Echemi. (n.d.). This compound | 188416-28-6.
- National Institutes of Health. (2012).
- ChemicalBook. (n.d.). This compound.
- PubChem. (n.d.). This compound CID 10911633. National Center for Biotechnology Information.
- Klivon. (n.d.). This compound | CAS Number 188416-28-6.
- ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics.
- Alfa Chemistry. (n.d.). A Comprehensive Guide to the Clinical Applications, Mechanisms, and Management of Oral Fluoropyrimidine Drugs.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
- SRIRAMCHEM. (n.d.). This compound.
- Sobrero, A., et al. (2000). Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. Seminars in Oncology.
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. growingscience.com [growingscience.com]
- 4. nbinno.com [nbinno.com]
- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 8. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. CAS 188416-28-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [myskinrecipes.com]
- 15. echemi.com [echemi.com]
- 16. Page loading... [wap.guidechem.com]
- 17. echemi.com [echemi.com]
- 18. This compound CAS#: [amp.chemicalbook.com]
- 19. mdpi.com [mdpi.com]
- 20. tlcstandards.com [tlcstandards.com]
- 21. capotchem.com [capotchem.com]
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine molecular weight and formula
An In-Depth Technical Guide to 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Executive Summary: This document provides a comprehensive technical overview of this compound, a critical heterocyclic building block in modern medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Voriconazole, this guide elucidates its fundamental physicochemical properties, detailed synthetic pathways, and essential applications.[1][2][3][4] The content herein is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into its handling, analysis, and strategic importance in pharmaceutical manufacturing.
Introduction and Strategic Importance
This compound is a substituted pyrimidine derivative whose value in pharmaceutical sciences is anchored by its unique structural features. The pyrimidine core, functionalized with three distinct halogen atoms (Fluorine, Chlorine, Bromine) and an ethyl group, presents a versatile scaffold for complex molecular construction. The fluorine at the C5 position and chlorine at the C6 position are crucial for modulating the electronic properties and metabolic stability of target molecules. The 1-bromoethyl group at the C4 position serves as a highly reactive handle, enabling efficient coupling reactions essential for building the final active pharmaceutical ingredient (API).
Its most prominent role is as a pivotal precursor in the industrial synthesis of Voriconazole, an antifungal drug used to treat serious, invasive fungal infections.[1][2] Understanding the chemistry, synthesis, and handling of this intermediate is therefore fundamental for chemists working in antifungal drug development and process optimization.
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of chemical synthesis and quality control. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 188416-28-6 | [1][5][6][7] |
| Molecular Formula | C₆H₅BrClFN₂ | [1][5][7] |
| Molecular Weight | 239.47 g/mol | [5][6][7][8] |
| Exact Mass | 237.93087 Da | [7] |
| IUPAC Name | This compound | [7] |
| Synonyms | Pyrimidine, 4-(1-bromoethyl)-6-chloro-5-fluoro- | [1][5] |
| 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | [8] | |
| Appearance | White powder to light yellow oil | [3] |
| Boiling Point | 257.8 ± 35.0 °C (Predicted) | [9][10] |
| Storage Conditions | 2-8°C, in a dry, cool, well-ventilated place | [5][6][11] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. One established pathway begins with 5-fluoropyrimidine, demonstrating a logical progression of functional group transformations.[3]
Experimental Protocol: A Representative Synthesis
The following protocol is a synthesized representation of common laboratory procedures.
Step 1: Dichlorination of 5-Fluoropyrimidine
-
Rationale: This step activates the pyrimidine ring for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective chlorinating agent for converting hydroxyl groups (in the tautomeric form of the starting material) to chlorides.
-
Procedure: 5-fluoropyrimidine is heated with phosphorus oxychloride, often in the presence of a tertiary amine base like N,N-dimethylaniline, to drive the reaction to completion. The reaction is refluxed for several hours, and the resulting 2,4-dichloro-5-fluoropyrimidine is isolated after careful workup.[3]
Step 2: Selective Ethylation via Grignard Reaction
-
Rationale: A Grignard reagent, such as ethylmagnesium bromide (EtMgBr), is used to introduce the ethyl group. The reaction proceeds via nucleophilic substitution, where the more reactive chlorine at the C4 position is displaced by the ethyl group.
-
Procedure: 2,4-dichloro-5-fluoropyrimidine is dissolved in an anhydrous ether solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., 0°C). The EtMgBr solution is added dropwise to control the exotherm. The reaction yields 4-chloro-6-ethyl-5-fluoropyrimidine.[3]
Step 3: Radical Bromination of the Ethyl Group
-
Rationale: The final step introduces the bromine atom at the alpha-position of the ethyl group. This is achieved through a free-radical bromination mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for this type of selective bromination as it provides a low, constant concentration of bromine. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the reaction.[3]
-
Procedure: 4-chloro-6-ethyl-5-fluoropyrimidine is dissolved in a non-polar solvent like carbon tetrachloride or chlorobenzene. NBS and a catalytic amount of AIBN are added. The mixture is heated under reflux with light initiation to facilitate radical formation. The reaction is monitored until completion, and the product, this compound, is purified from the succinimide byproduct.[3]
Visualization of the Synthetic Workflow
Caption: Synthetic route to the target compound.
Application in Drug Discovery: The Voriconazole Keystone
The primary and most critical application of this compound is its role as the penultimate intermediate in the synthesis of Voriconazole.[1][4]
The Final Coupling Step
The bromoethyl moiety is an excellent electrophilic site. It reacts cleanly with the nucleophilic nitrogen of a substituted triazole ring (specifically, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, after conversion to its corresponding base-activated form) in a nucleophilic substitution reaction. This key bond-forming step assembles the core structure of Voriconazole. The remaining chlorine on the pyrimidine ring is subsequently removed in a reduction step to yield the final API.
Workflow: Final Assembly of Voriconazole
Caption: Role as a key intermediate for Voriconazole.
Beyond this principal use, its reactive nature makes it a valuable building block for creating libraries of novel heterocyclic compounds for screening in various drug discovery programs, including the development of kinase inhibitors and other antiviral agents.[10]
Quality Control and Analytical Validation
To ensure the reliability of synthetic outcomes, rigorous analytical validation is mandatory.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound. Commercial suppliers often guarantee purity levels exceeding 97% for research-grade material.[5]
-
Structural Confirmation: The identity and structure of the compound are unequivocally confirmed using a combination of spectroscopic techniques:
Safety, Handling, and Storage Protocols
As a reactive halogenated compound, this compound requires careful handling to minimize risk to laboratory personnel.
Hazard Identification
The compound is classified with the following GHS hazard statements:
Recommended Handling Procedures
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[11][12][13]
-
Spill Management: In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal. Avoid creating dust.[11][13]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers. Wear self-contained breathing apparatus if necessary.[12][13]
Storage
-
Store in a tightly closed container in a refrigerator (2-8°C).[5][6]
-
Keep in a dry and well-ventilated place away from incompatible materials.[11]
Conclusion
This compound is more than a mere chemical reagent; it is an enabling tool in pharmaceutical development. Its well-defined synthesis, reactive nature, and crucial role in the production of Voriconazole underscore its importance. For researchers and process chemists, a thorough understanding of its properties, synthesis, and handling is essential for the successful and safe development of life-saving antifungal therapies.
References
-
CAS No : 188416-28-6 | Chemical Name : this compound. Pharmaffiliates. [Link]
-
This compound | C6H5BrClFN2 | CID 10911633. PubChem. [Link]
- Method for synthesizing 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine.
-
This compound. MySkinRecipes. [Link]
-
MSDS of this compound. Capot Chemical. [Link]
-
6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine CAS: 188416-28-6. XD BIOCHEMS. [Link]
Sources
- 1. This compound [lgcstandards.com]
- 2. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]
- 5. dev.klivon.com [dev.klivon.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - SRIRAMCHEM [sriramchem.com]
- 9. echemi.com [echemi.com]
- 10. This compound [myskinrecipes.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. capotchem.com [capotchem.com]
A Technical Guide to Trihalophenylhydrazines: Nomenclature, Synthesis, and Applications Based on the Molecular Formula C₆H₅BrClFN₂
Part 1: Structural Elucidation and IUPAC Nomenclature
Deconstructing the Ambiguity of C₆H₅BrClFN₂
The molecular formula C₆H₅BrClFN₂ presents a nomenclature challenge as it does not immediately correspond to a single, unique chemical structure. A direct interpretation, where C₆H₅ represents a phenyl group, would imply that the remaining atoms (Br, Cl, F, N, N) are attached to a single carbon, which is structurally impossible.
A more systematic approach involves considering a stable aromatic core, the benzene ring (C₆), and determining the arrangement of substituents that satisfies the atom and hydrogen count. The formula requires a total of five hydrogen atoms. If we propose a hydrazine group (-NHNH₂) as the nitrogen-containing substituent, this accounts for three hydrogens (H₃) and both nitrogens (N₂). The remaining two hydrogens (H₂) must be attached to the benzene ring, which means the ring is substituted four times.
This leads to a plausible and chemically stable structural class: (halophenyl)hydrazines . Specifically, the formula C₆H₅BrClFN₂ corresponds to a benzene ring substituted with one bromine atom, one chlorine atom, one fluorine atom, and one hydrazine group.
Representative Isomer and IUPAC Naming
To provide a concrete example for this guide, we will focus on one specific constitutional isomer: (2-bromo-4-chloro-5-fluorophenyl)hydrazine . The naming of this compound follows the IUPAC rules for hydrazine derivatives.[1]
-
Parent Hydride: The parent structure is hydrazine (H₂N-NH₂).
-
Principal Group: The hydrazine group is treated as the principal functional group.
-
Substituent: The complex aromatic group attached to one of the nitrogen atoms is the (2-bromo-4-chloro-5-fluorophenyl) group.
-
Locants: Numbering of the benzene ring begins at the point of attachment to the hydrazine group (C1) and proceeds to give the lowest possible locants to the halogen substituents. However, IUPAC nomenclature for substituted hydrazines names the substituent group first.[1] Therefore, we number the phenyl ring to give the lowest locants to the substituents alphabetically (Bromo -> Chloro -> Fluoro), which in this case is 2-bromo, 4-chloro, 5-fluoro. The entire group acts as a substituent on the hydrazine parent.
Following IUPAC Rule C-921.1, compounds derived by replacing a hydrogen atom in hydrazine with a non-acyl group are named as substitution products of hydrazine.[1]
Preferred IUPAC Name (PIN): (2-Bromo-4-chloro-5-fluorophenyl)hydrazine
Part 2: Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
The following table summarizes the expected properties.
| Property | Predicted Value / Characteristic | Rationale / Comparison |
| Molecular Weight | 269.47 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or reddish crystalline solid. | Phenylhydrazine and its derivatives are often crystalline solids that can change color on exposure to air and light.[3] |
| Melting Point | >200 °C (as hydrochloride salt) | Phenylhydrazine salts typically have high melting points; for example, phenylhydrazine hydrochloride melts at 250-254 °C.[4] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and chloroform. | The aromatic ring confers hydrophobicity, while the hydrazine group allows for some polarity and hydrogen bonding. Phenylhydrazine itself is sparingly soluble in water but miscible with organic solvents.[3][5] |
| pKa | ~5.3 (for the hydrazinium ion) | The basicity of the terminal -NH₂ group is comparable to that of phenylhydrazine. |
Expected Spectroscopic Signatures
The structural identity of (2-bromo-4-chloro-5-fluorophenyl)hydrazine can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The spectrum would show distinct signals for the two aromatic protons on the benzene ring and broad signals for the three protons of the hydrazine group (-NH-NH₂), which are exchangeable with D₂O.
-
¹³C NMR: The spectrum would display six unique signals for the carbon atoms of the benzene ring, with their chemical shifts influenced by the attached halogens and hydrazine group.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the hydrazine group (typically broad, around 3200-3400 cm⁻¹), C-N stretching, and characteristic absorptions for the C-Br, C-Cl, and C-F bonds in the fingerprint region.[6]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
Part 3: Synthesis Protocol and Mechanistic Pathway
Substituted phenylhydrazines are typically synthesized from the corresponding anilines via a two-step process involving diazotization followed by reduction.[3][7]
Overall Synthetic Workflow
The synthesis of (2-bromo-4-chloro-5-fluorophenyl)hydrazine proceeds from the starting material 2-bromo-4-chloro-5-fluoroaniline.
Detailed Experimental Protocol
Warning: This procedure involves toxic and corrosive chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
Step 1: Diazotization of 2-Bromo-4-chloro-5-fluoroaniline
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-bromo-4-chloro-5-fluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt.
-
Maintenance: Keep the resulting diazonium salt solution in the ice bath for the next step.
Step 2: Reduction of the Diazonium Salt
-
Reductant Preparation: In a separate large beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq.) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Addition: Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous, vigorous stirring. A precipitate of the phenylhydrazine hydrochloride salt will form.
-
Isolation: After the addition is complete, allow the mixture to stand for 30 minutes. Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Neutralization & Extraction: Resuspend the crude hydrochloride salt in water and neutralize it by the slow addition of a base (e.g., 20% NaOH solution) until the solution is alkaline. The free hydrazine base will separate. Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Part 4: Applications in Medicinal Chemistry
Phenylhydrazines are versatile building blocks in organic synthesis, valued for their role in constructing complex heterocyclic scaffolds.[8][9]
The Fischer Indole Synthesis
The most prominent application of substituted phenylhydrazines is the Fischer indole synthesis , a reaction discovered in 1883 that remains a cornerstone for producing the indole core found in numerous pharmaceuticals, including the triptan class of antimigraine drugs.[10][11]
The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a carbonyl compound (aldehyde or ketone).[12]
Reaction Mechanism
The accepted mechanism involves several key transformations:[11][13]
-
Hydrazone Formation: The phenylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer (an 'ene-hydrazine').
-
[11][11]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[11][11]-sigmatropic rearrangement, which forms a new C-C bond and breaks the N-N bond.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination: The final step is the elimination of an ammonia molecule to form the stable, aromatic indole ring.
The specific substituents on the phenylhydrazine ring, such as the bromo, chloro, and fluoro groups in our example, can significantly influence the reaction's efficiency and regioselectivity.[12][14]
Part 5: Safety and Toxicological Profile
Phenylhydrazine and its derivatives are classified as toxic and hazardous substances. Proper handling and safety protocols are mandatory.[15]
-
Toxicity: Phenylhydrazines are toxic if swallowed, inhaled, or absorbed through the skin.[4] They can cause damage to red blood cells, leading to hemolytic anemia, and may also cause liver and kidney damage.[15][16]
-
Irritation and Sensitization: These compounds are irritants to the skin, eyes, and respiratory tract.[4] They are also known skin sensitizers, meaning that after initial exposure, even very small subsequent exposures can cause an allergic skin reaction.[16]
-
Carcinogenicity: Phenylhydrazine is classified as a possible human carcinogen.[4]
-
Handling: Always handle phenylhydrazine derivatives in a chemical fume hood.[4] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid creating dust if handling a solid. Store in a cool, dry, well-ventilated area away from light and oxidizing agents.[4]
References
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]
-
Mojtahedi, M. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 3014-3023. Available at: [Link]
-
Ishii, H., et al. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 12(3), 273-284. Available at: [Link]
-
ACD/Labs. (n.d.). Rule C-922 (Hydrazines and Their Derivatives). Retrieved December 31, 2025, from [Link]
-
ACD/Labs. (n.d.). Rule C-923 (Hydrazines and Their Derivatives). Retrieved December 31, 2025, from [Link]
-
ACD/Labs. (n.d.). Rule C-921 (Hydrazines and Their Derivatives). Retrieved December 31, 2025, from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]
-
International Programme on Chemical Safety. (2003). Phenylhydrazine (CICADS 19). INCHEM. Available at: [Link]
-
Phenylhydrazine. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. Retrieved December 31, 2025, from [Link]
-
Ainfo Inc. (n.d.). Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. Retrieved December 31, 2025, from [Link]
-
New Jersey Department of Health. (2007). Hazard Summary: Phenylhydrazine. Available at: [Link]
-
ResearchGate. (2021). Overview of Phenylhydrazine‐Based Organic Transformations. Retrieved December 31, 2025, from [Link]
-
Ahmad, S., et al. (2018). Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica. Pharmacognosy Magazine, 14(54), 212-220. Available at: [Link]
- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
-
MDPI. (2022). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Molecules, 27(22), 8021. Available at: [Link]
-
IUPAC. (2020). Brief Guide to the Nomenclature of Organic Chemistry. Available at: [Link]
- Royal Society of Chemistry. (2018). Selective primary aniline synthesis through supported Pd-catalyzed acceptorless dehydrogenative aromatization by utilizing hydrazine.
-
Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl. Retrieved December 31, 2025, from [Link]
-
MDPI. (2018). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 23(10), 2486. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 12 constitutional isomers of molecular formula C4H7Cl. Retrieved December 31, 2025, from [Link]
-
Chem Help ASAP. (2020, January 21). synthesis of anilines [Video]. YouTube. [Link]...
-
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved December 31, 2025, from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved December 31, 2025, from [Link]
-
MDPI. (2023). The Spectroscopic Characterization and Photophysical Properties of a Hydrated Lanthanum Ion Complex with a Triazole Ligand by Several DFT Methods. Molecules, 28(14), 5431. Available at: [Link]
- Google Patents. (n.d.). EP0062542B1 - Process for synthesizing aniline.
-
SpectraBase. (n.d.). 3-p-Chlorophenyl-7-p-methoxyphenyl-8H-[10][12][13]triazino[3,4-b][10][11][13]thiadiazin-4-one. Retrieved December 31, 2025, from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. 3-Bromophenylhydrazine hydrochloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylhydrazine (CICADS) [inchem.org]
- 16. nj.gov [nj.gov]
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine SMILES and InChIKey string
An In-Depth Technical Guide to 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine: Synthesis, Applications, and Core Chemical Properties
Executive Summary
This technical guide provides a comprehensive overview of this compound, a critical heterocyclic building block in modern medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, and its pivotal role as a key intermediate in the synthesis of prominent pharmaceutical agents, most notably the broad-spectrum antifungal drug Voriconazole.[1][2][3][4][5] A detailed, industrially relevant synthesis protocol is presented, alongside essential safety, handling, and storage information. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile pyrimidine derivative.
Chemical Identity and Properties
This compound is a polysubstituted pyrimidine ring, a structural motif of significant interest in drug design due to its presence in nucleobases and its ability to engage in various biological interactions. The strategic placement of chloro, fluoro, and bromoethyl groups provides multiple reactive sites and modulates the molecule's electronic and steric properties.
1.1 Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[6] |
| CAS Number | 188416-28-6[6] |
| SMILES | CC(C1=C(C(=NC=N1)Cl)F)Br[6] |
| InChIKey | AAESVRBYUDTWKH-UHFFFAOYSA-N[6] |
1.2 Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClFN₂ | PubChem[6] |
| Molecular Weight | 239.47 g/mol | PubChem[6] |
| Boiling Point | 257.85°C at 760 mmHg | MySkinRecipes[7] |
| Density | 1.725±0.06 g/cm³ (Predicted) | Echemi[8] |
Significance and Applications in Drug Discovery
The unique arrangement of functional groups makes this compound a highly valuable intermediate in pharmaceutical synthesis.
-
Key Intermediate for Voriconazole: The compound is most famously recognized as a crucial precursor in the synthesis of Voriconazole, a second-generation triazole antifungal agent used to treat serious, invasive fungal infections.[1][2][3] The bromoethyl group serves as the electrophilic site for coupling with the triazole moiety, a critical step in constructing the final drug molecule.
-
Versatile Synthetic Building Block: Beyond Voriconazole, its structure is leveraged in broader drug discovery efforts. The reactive bromoethyl moiety allows for nucleophilic substitution, enabling the introduction of diverse side chains to explore structure-activity relationships (SAR).
-
Modulation of Pharmacological Properties: The halogen substituents play a critical role. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the chlorine atom provides another potential site for modification via cross-coupling reactions or nucleophilic aromatic substitution.
-
Emerging Applications: Researchers utilize this compound in the development of other biologically active molecules, including kinase inhibitors and antiviral agents, where the pyrimidine core acts as a scaffold.[7] Its structure is also valuable for synthesizing nucleotide analogs for potential anticancer therapies and for creating radiolabeled tracers for positron emission tomography (PET) imaging.
Caption: Core applications of the title compound in pharmaceutical R&D.
Synthesis Methodology
An efficient and industrially scalable synthesis route starts from inexpensive, readily available materials, avoiding the high cost associated with earlier methods that used 5-fluorouracil.[1][2] The following protocol is adapted from a patented method that emphasizes yield, safety, and simplicity.[1]
Workflow Overview
Caption: Four-step synthesis workflow from ethyl 2-fluoroacetate.
3.1 Detailed Experimental Protocol
This protocol is for informational purposes and should only be performed by qualified chemists in a controlled laboratory setting.
Step 1: Synthesis of 2-fluoro Propionylacetic acid ethyl ester
-
To a suitable reaction vessel, add the solvent and triethylamine.
-
Cool the mixture to 15–30°C.
-
Slowly add a mixture of ethyl 2-fluoroacetate and propionyl chloride while maintaining the temperature.
-
Stir the reaction for 10–16 hours.
-
Upon completion, perform a standard aqueous work-up. Recover the solvent, extract the product, dry the organic layer, and purify by rectification to obtain the target ester.[1]
Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine
-
In a three-necked flask, dissolve sodium methoxide in methanol and cool to 10°C.
-
Add the 2-fluoro propionylacetic acid ethyl ester from Step 1 dropwise.
-
Add formamidine acetate to the mixture in one portion.
-
Stir the reaction at 15°C for approximately 20 hours.
-
After the reaction, cool to 0°C and adjust the pH to 6 with acetic acid.
-
Heat the solution and filter while hot. The filtrate is then concentrated under reduced pressure to yield the solid product.[1]
Step 3: Chlorination
-
The cyclized product from Step 2 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
The reaction is typically heated to drive it to completion.
-
After the reaction, the excess chlorinating agent is carefully quenched, and the product is isolated via extraction and solvent removal to yield 4-chloro-6-ethyl-5-fluoropyrimidine.[9]
Step 4: Bromination
-
Dissolve the chlorinated product from Step 3 in a suitable solvent (e.g., dichloroethane).
-
Add a brominating agent, such as N-Bromosuccinimide (NBS), and a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux (e.g., 60-75°C) for 10-13 hours.
-
After the reaction, quench with water, separate the organic layer, and wash it sequentially with sodium bisulfite solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and recover the solvent by distillation under reduced pressure to obtain the final product, 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, as a light yellow liquid.[1] Yields of 88-93% have been reported for this final step.[1]
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques. Commercial suppliers typically provide material with a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC).[10] Structural confirmation is achieved through methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
Safety, Handling, and Storage
5.1 Hazard Identification
According to GHS classification, this compound presents the following hazards:
5.2 Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area or a chemical fume hood.[12]
-
Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.[12]
-
Avoid contact with skin and eyes. Avoid breathing dust, fumes, or vapors.[12]
-
Use spark-proof tools and remove all sources of ignition during handling.[12]
5.3 Storage
-
Store in a tightly closed container in a cool, dry place.
-
Recommended storage temperature is between 2-8°C.[7]
Conclusion
This compound stands out as a high-value synthetic intermediate, primarily due to its indispensable role in the production of Voriconazole. Its well-defined reactivity and the synergistic effects of its halogen substituents make it a versatile tool for medicinal chemists. As research into novel kinase inhibitors, antiviral agents, and other complex therapeutics continues, the demand for such strategically functionalized heterocyclic building blocks is expected to grow, ensuring its continued relevance in the field of drug discovery.
References
- Google Patents. Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine.
-
PubChem. This compound | C6H5BrClFN2 | CID 10911633. [Link]
-
XD BIOCHEMS. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine CAS: 188416-28-6. [Link]
-
MySkinRecipes. This compound. [Link]
-
Pharmaffiliates. CAS No : 188416-28-6 | Chemical Name : this compound. [Link]
-
LookChem. CAS No.188416-28-6,6-(1-Bromoethyl). [Link]
Sources
- 1. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]
- 4. This compound CAS#: [amp.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. echemi.com [echemi.com]
- 9. 137234-74-3|4-Chloro-6-ethyl-5-fluoropyrimidine|BLD Pharm [bldpharm.com]
- 10. dev.klivon.com [dev.klivon.com]
- 11. 188416-28-6|this compound|BLD Pharm [bldpharm.com]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to the Spectroscopic Data of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Spectroscopic Overview
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine possesses a unique combination of substituents on the pyrimidine ring, each contributing distinctively to its spectroscopic signature. The presence of bromine, chlorine, and fluorine atoms, along with a chiral center at the bromoethyl group, results in complex but interpretable spectra.
Molecular Formula: C₆H₅BrClFN₂ Molecular Weight: 239.47 g/mol CAS Number: 188416-28-6
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following data is predicted based on computational models and analysis of similar structures.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring proton and the protons of the bromoethyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.85 | s | 1H | H-2 |
| ~5.40 | q | 1H | -CH(Br)- |
| ~2.05 | d | 3H | -CH₃ |
Causality and Insights:
-
The downfield shift of the H-2 proton is characteristic of its position on the electron-deficient pyrimidine ring.
-
The quartet for the methine proton (-CH(Br)-) is due to coupling with the three methyl protons. The significant downfield shift is a result of the deshielding effect of the adjacent bromine atom and the pyrimidine ring.
-
The doublet for the methyl protons is a result of coupling to the single methine proton.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon NMR will provide information on both the aromatic and aliphatic carbons. The presence of fluorine will introduce C-F coupling.
| Chemical Shift (δ) ppm | J (Hz) | Assignment |
| ~158.2 | d, J(C,F) ≈ 20 | C-6 |
| ~157.0 | s | C-2 |
| ~154.5 | d, J(C,F) ≈ 260 | C-5 |
| ~131.8 | d, J(C,F) ≈ 15 | C-4 |
| ~45.5 | s | -CH(Br)- |
| ~22.1 | s | -CH₃ |
Causality and Insights:
-
The carbon atoms attached to or in close proximity to the fluorine atom (C-4, C-5, and C-6) are expected to show splitting due to carbon-fluorine coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms, with ¹J(C,F) being the largest.
-
The C-5 carbon, directly bonded to fluorine, will exhibit the largest coupling constant.
-
The presence of electronegative halogens (Cl, F) and nitrogen atoms in the ring leads to the downfield chemical shifts of the ring carbons.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single resonance is expected for the fluorine atom on the pyrimidine ring.
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -130 | s |
Causality and Insights:
-
The chemical shift of the fluorine atom is influenced by the electronic environment of the pyrimidine ring. The specific value can be a sensitive probe of substitution patterns.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Step-by-step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Tune and shim the magnetic field to achieve optimal resolution and lineshape.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a suitable pulse program. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline corrected. The chemical shifts should be referenced to TMS (0 ppm) for ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Predicted Mass Spectrum (Electron Ionization - EI)
The mass spectrum is expected to show a complex molecular ion region due to the isotopic distribution of bromine and chlorine.
| m/z | Relative Abundance | Assignment |
| 238 | High | [M]⁺ (with ⁷⁹Br, ³⁵Cl) |
| 240 | High | [M]⁺ (with ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) |
| 242 | Medium | [M]⁺ (with ⁸¹Br, ³⁷Cl) |
| 159 | Medium | [M - CH(Br)CH₃]⁺ |
| 79/81 | High | [Br]⁺ |
Causality and Insights:
-
Isotopic Pattern: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion at m/z 238, 240, and 242.[1][2][3] The relative intensities of these peaks are a definitive indicator of the presence of one Br and one Cl atom.
-
Fragmentation: Under electron ionization, the molecule is expected to fragment. A likely fragmentation pathway is the loss of the bromoethyl side chain to give a stable pyrimidine cation at m/z 159. The observation of ions corresponding to the bromine isotopes at m/z 79 and 81 is also highly probable.
Caption: Predicted primary fragmentation pathway in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-step Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion cluster and significant fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the isotopic pattern of the molecular ion to confirm the elemental composition. Compare the observed fragmentation pattern with predicted pathways.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the molecular bonds.
Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2980, 2920 | Weak | C-H stretch (aliphatic) |
| ~1580, 1470 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| ~1250 | Strong | C-F stretch |
| ~1100 | Medium | C-N stretch |
| ~800 | Strong | C-Cl stretch |
| ~650 | Medium | C-Br stretch |
Causality and Insights:
-
The absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyrimidine ring vibrations.
-
The C-X (halogen) stretching vibrations are typically found in the fingerprint region (< 1500 cm⁻¹). The C-F stretch is usually the most intense and at the highest frequency among the carbon-halogen bonds.[4] The C-Cl and C-Br stretches appear at lower wavenumbers.
-
The C-H stretching vibrations are observed around 3000 cm⁻¹, with the aromatic C-H at a slightly higher frequency than the aliphatic C-H stretches.
Experimental Protocol for IR Data Acquisition
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Abstract
This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine. As a substituted pyrimidine, this molecule holds potential as a versatile building block in medicinal chemistry and materials science, making unambiguous structural characterization paramount. This document outlines the theoretical basis for the predicted chemical shifts and coupling constants, rooted in the principles of molecular structure and substituent effects. Furthermore, it presents detailed, field-proven protocols for high-quality data acquisition and processing. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for rigorous molecular structure elucidation.
Introduction: The Structural Imperative
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, renowned for its presence in a multitude of bioactive molecules. The title compound, this compound, is a highly functionalized derivative, featuring a strategic arrangement of halogen atoms and an alkyl side chain that offer multiple avenues for further chemical modification. The precise assignment of its ¹H and ¹³C NMR spectra is the foundational step in verifying its synthesis and understanding its reactivity.
NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of atomic nuclei.[1] For this particular molecule, the analysis is nuanced by the presence of multiple electronegative substituents (Cl, F, Br) and the spin-active ¹⁹F nucleus, which induces characteristic splitting patterns through spin-spin coupling.[2][3] This guide will deconstruct these influences to provide a clear and logical assignment of all proton and carbon signals.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignment, a systematic numbering scheme is applied to the molecular structure of this compound, as illustrated below.
Caption: Workflow for NMR data acquisition, processing, and structural assignment.
Recommended Spectrometer Parameters
The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths. [4][5] ¹H NMR Acquisition:
-
Pulse Program: zg30
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 4.0 s
-
Number of Scans (ns): 16
-
Spectral Width (sw): 20 ppm (-2 to 18 ppm)
-
Transmitter Frequency Offset (o1p): Centered on the spectral region (~6 ppm)
¹³C{¹H} NMR Acquisition:
-
Pulse Program: zgpg30 (proton-gated decoupling)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.5 s
-
Number of Scans (ns): 1024
-
Spectral Width (sw): 240 ppm (-10 to 230 ppm)
-
Transmitter Frequency Offset (o1p): Centered on the spectral region (~110 ppm)
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. [6][7]2. Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. [8]3. Baseline Correction: Apply a polynomial function to correct any baseline distortions.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C. [9]5. Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
Confirmational Analysis with 2D NMR
While 1D NMR provides the primary data, 2D NMR experiments are indispensable for confirming connectivity and validating assignments, especially in complex molecules. [10][11]
-
COSY (Correlation Spectroscopy): This experiment would reveal a cross-peak between the H7 quartet and the H8 doublet, definitively confirming the ³JH-H coupling within the bromoethyl fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. It would show correlations for H2-C2, H7-C7, and H8-C8, providing unambiguous one-bond assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule as it reveals long-range (2-3 bond) H-C correlations. Key expected correlations include:
-
H8 to C7 and C4: Confirms the methyl-methine bond and links the side chain to the C4 position of the pyrimidine ring.
-
H7 to C8 and C4: Corroborates the side chain structure and its attachment point.
-
H2 to C4 and C6: Confirms the position of H2 relative to the substituted carbons on the ring.
-
Conclusion
The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical shifts and spin-spin coupling. By analyzing the electronic effects of the pyrimidine ring and its halogen substituents, a complete and logical assignment of all proton and carbon signals can be achieved. The provided protocols for data acquisition and the strategic use of 2D NMR techniques establish a self-validating system for ensuring the accuracy of the structural assignment. This guide serves as a robust framework for researchers working with this and structurally related compounds, facilitating confident characterization and enabling further progress in drug discovery and chemical synthesis.
References
-
Morris, G. A. (2017). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd. [Link]
-
Elyashberg, M. E., Williams, A. J., & Blinov, K. A. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771-786. [Link]
-
Hennig, M., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 128(17), 5851-5858. [Link]
-
The MetaRbolomics contributors. (n.d.). NMR data handling and (pre-)processing. The MetaRbolomics book. [https://www.bioconductor.org/packages/release/bioc/vignettes/metaRbolomics/inst/doc/ NMR-data-handling-and-preprocessing.html]([Link] NMR-data-handling-and-preprocessing.html)
-
Laszlo, P. (1973). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. [Link]
-
Fiveable. (n.d.). 1H and 13C NMR spectroscopy. AP Chemistry Study Guides. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag.
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
- Williams, A. J., Martin, G. E., & Rovnyak, D. (Eds.). (2018). Modern NMR for organic chemists. Royal Society of Chemistry.
-
Wikipedia contributors. (2023, December 19). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. [Link]
-
Hirano, T., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, 66(10), 2839-2844. [Link]
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]
-
Chaysripongkul, S., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 1-10. [Link]
-
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]
-
ResearchGate. (n.d.). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. [Link]
-
ResearchGate. (n.d.). NMR Data Processing. [Link]
-
Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. [Link]
-
Li, Y., et al. (2021). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 26(23), 7306. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
Anubha, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
-
University of Missouri. (n.d.). NMR Experiments. [Link]
-
Hoye, T. R., et al. (2017). Basic Practical NMR Concepts: A Guide for the Modern Laboratory. Michigan State University Chemistry Department. [Link]
-
Boston University. (n.d.). Basic NMR Concepts. [Link]
-
University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. [Link]
-
University of Bristol. (n.d.). Quantitative NMR Spectroscopy. [Link]
-
Michigan Resonance. (n.d.). MRRC Structure Elucidation Notes. [Link]
-
Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. [Link]
-
ResearchGate. (n.d.). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions? [Link]
-
Kaltschnee, L., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]
-
Der Pharma Chemica. (n.d.). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11847-11858. [Link]
-
ResearchGate. (n.d.). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808-1813. [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin-Madison. [Link]
-
University of Calgary. (n.d.). NMR Chemical Shifts. [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 9. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Mass spectrometry fragmentation of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways for the complex halogenated heterocyclic compound, this compound. As a significant building block in pharmaceutical synthesis, particularly for kinase inhibitors and antiviral agents, its unambiguous identification is critical.[1][2] This document, intended for researchers and drug development professionals, moves beyond simple spectral interpretation to explain the causal chemical principles driving the fragmentation process. We will explore the key roles of alpha-cleavage, halogen loss, and pyrimidine ring scission. Detailed experimental protocols, data interpretation tables, and visual diagrams are provided to create a self-validating framework for the analysis of this and structurally related molecules.
Introduction to this compound
This compound is a multi-halogenated pyrimidine derivative with significant utility in medicinal chemistry.[2] Its structure incorporates a stable aromatic pyrimidine core and a reactive bromoethyl side chain, making it a versatile intermediate.[1] The presence of three different halogens (Fluorine, Chlorine, and Bromine) presents a unique challenge and opportunity for mass spectrometric analysis. Understanding its fragmentation behavior is essential for reaction monitoring, purity assessment, and structural confirmation in drug discovery workflows.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 188416-28-6 | [3] |
| Molecular Formula | C₆H₅BrClFN₂ | [3] |
| Molecular Weight | 239.47 g/mol | [1][3] |
| Monoisotopic Mass | 237.93087 Da | [3] |
| IUPAC Name | This compound | [3] |
Fundamental Principles of EI-MS for Halogenated Compounds
Electron Ionization (EI) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and subsequently fragment.[4][5] This extensive fragmentation provides a detailed structural fingerprint of the molecule.[6] For halogenated compounds, EI-MS is particularly informative due to the characteristic isotopic patterns of Chlorine and Bromine.
The causality behind focusing on isotopic patterns is trustworthiness in identification. A fragment containing bromine will appear as a pair of peaks of nearly equal intensity (a doublet) separated by 2 m/z units (⁷⁹Br vs. ⁸¹Br).[7][8] A fragment containing chlorine will exhibit a doublet with an intensity ratio of approximately 3:1, also separated by 2 m/z units (³⁵Cl vs. ³⁷Cl).[7][9] The presence of both atoms in a fragment creates a more complex, but highly characteristic, cluster of peaks (M, M+2, M+4), which serves as a self-validating feature in spectral interpretation.
Table 2: Key Isotopic Abundances for MS Analysis
| Isotope | Natural Abundance (%) | m/z Contribution |
| ³⁵Cl | 75.77 | M |
| ³⁷Cl | 24.23 | M+2 |
| ⁷⁹Br | 50.69 | M |
| ⁸¹Br | 49.31 | M+2 |
Predicted Fragmentation Pathways
The fragmentation of this compound is predicted to be governed by the relative bond strengths and the stability of the resulting radical and cationic species. The C-Br bond is the weakest, making its cleavage a primary event. The process can be logically divided into three competing, and often sequential, pathways.
Pathway A: Alpha-Cleavage of the Bromoethyl Side Chain
Alpha-cleavage is a dominant fragmentation mode for alkyl-substituted compounds.[7] In this case, cleavage can occur at two positions on the side chain, leading to the loss of a bromine radical or a methyl radical. The loss of the bromine radical is particularly favored due to the weakness of the C-Br bond and the formation of a stable secondary carbocation stabilized by the pyrimidine ring.
Caption: Pathway A: Alpha-cleavage of the bromoethyl group.
Pathway B: Benzylic-type Cleavage and Halogen Loss from the Ring
The most probable fragmentation route involves the cleavage of the bond between the ethyl group and the pyrimidine ring, a "benzylic-type" cleavage. This yields a highly stable halogenated pyrimidine cation, which is a strong candidate for the base peak. Subsequent fragmentation would involve the loss of halogen radicals or neutral molecules from this stable intermediate.
Caption: Pathway B: Benzylic-type cleavage and subsequent fragmentation.
Pathway C: Pyrimidine Ring Scission
Heterocyclic compounds often undergo characteristic ring-cleavage events.[9][10] For pyrimidines, a common fragmentation is the loss of hydrogen cyanide (HCN). This typically occurs after an initial fragmentation, such as the loss of a halogen or the side chain. This pathway provides further confirmatory evidence for the pyrimidine core structure.
Caption: Pathway C: Pyrimidine ring scission via loss of HCN.
Interpreting the Predicted Mass Spectrum
Synthesizing the pathways described above allows for the prediction of the major ions that would constitute the mass spectrum of this compound. The molecular ion cluster (m/z 238, 240, 242) should be observable, though potentially of low intensity due to the molecule's propensity for fragmentation. The base peak is predicted to be at m/z 131/133, corresponding to the stable halogenated pyrimidine cation.
Table 3: Summary of Predicted Major Fragment Ions
| m/z (Nominal) | Proposed Structure / Formula | Mechanism of Formation | Key Isotopic Signature |
| 238, 240, 242 | [C₆H₅BrClFN₂]⁺˙ (Molecular Ion) | Electron Ionization | M, M+2, M+4 cluster |
| 223, 225, 227 | [C₅H₂BrClFN₂]⁺ | Pathway A: Loss of •CH₃ | M, M+2, M+4 cluster |
| 203, 205 | [C₆H₅BrFN₂]⁺ | Loss of •Cl from Ring | M, M+2 doublet (~1:1) |
| 159, 161 | [C₆H₅ClFN₂]⁺ | Pathway A: Loss of •Br | M, M+2 doublet (~3:1) |
| 131, 133 | [C₄HClFN₂]⁺ (Predicted Base Peak) | Pathway B: Loss of •CH(Br)CH₃ | M, M+2 doublet (~3:1) |
| 104, 106 | [C₃HClFN]⁺ | Pathway C: Loss of HCN from m/z 131 | M, M+2 doublet (~3:1) |
| 96 | [C₄HFN₂]⁺ | Pathway B: Loss of •Cl from m/z 131 | Singlet |
Experimental Protocol for GC-EI-MS Analysis
To ensure trustworthy and reproducible results, a robust analytical protocol is required. The following methodology provides a self-validating system for the analysis of the title compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL for analysis. The choice of a volatile, aprotic solvent like ethyl acetate prevents unwanted reactions and ensures good compatibility with the GC inlet.
-
-
Instrument Calibration and Tuning:
-
Perform a standard instrument tune using perfluorotributylamine (PFTBA) to ensure mass accuracy and resolution across the desired mass range. This step is critical for data integrity.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C. A high split ratio prevents column overloading and ensures sharp peaks.
-
Column: A low-to-mid polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes. This program ensures good separation from solvent and potential impurities.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV. This is the standard energy for generating reproducible fragmentation and library-searchable spectra.[4]
-
Scan Range: 40 - 350 amu. This range covers the molecular ion and all predicted major fragments.
-
Solvent Delay: 3 minutes, to prevent the high concentration of the injection solvent from saturating the detector.
-
Caption: Experimental workflow for GC-EI-MS analysis.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by fundamental principles of physical organic chemistry. By understanding the likely pathways—alpha-cleavage of the side chain, benzylic-type cleavage to form a stable pyrimidine cation, and subsequent ring scission—researchers can confidently identify this molecule and distinguish it from related impurities. The characteristic isotopic signatures of bromine and chlorine provide an invaluable, built-in validation tool for confirming the elemental composition of key fragment ions. The methodologies and predictive data presented in this guide offer a robust framework for the structural elucidation of complex halogenated molecules in a drug development setting.
References
- 1. This compound [myskinrecipes.com]
- 2. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]
- 3. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. rroij.com [rroij.com]
- 6. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine safety hazards and GHS classification
An In-Depth Technical Guide to the Safety Hazards and GHS Classification of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
This guide provides a comprehensive overview of the safety hazards, GHS classification, and essential handling protocols for this compound (CAS No: 188416-28-6). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data to ensure the safe handling and use of this important chemical intermediate. As a key building block in the synthesis of APIs like Voriconazole, a thorough understanding of its hazard profile is paramount for laboratory safety and regulatory compliance.[1][2]
GHS Classification and Hazard Identification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating hazard information. For this compound, the classification indicates significant acute hazards that demand careful risk management.
The primary hazards identified are irritation to the skin, eyes, and respiratory system.[3] The classification is based on data submitted to the European Chemicals Agency (ECHA) and other safety data providers.[3][4]
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement Code | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Causes serious eye irritation.[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[3][5] |
The following diagram illustrates the logical flow from the chemical's identity to its GHS-mandated hazard warnings.
Caption: GHS Hazard Identification Flowchart.
Comprehensive Hazard Analysis
A deeper understanding of the hazards is crucial for developing effective safety protocols. While this compound is widely used, it is important to note that its chemical, physical, and toxicological properties have not been exhaustively investigated.[6] Therefore, it should be handled with the caution appropriate for a substance with a partially unknown toxicological profile.
Toxicological Profile
-
Acute Toxicity: The primary concerns are acute irritant effects upon contact.
-
Skin Contact: Causes skin irritation (H315), characterized by redness, itching, and inflammation.[3][5]
-
Eye Contact: Causes serious eye irritation (H319), which can result in pain, tearing, and redness. Prolonged contact may risk more severe eye damage.[3][5]
-
Inhalation: May cause respiratory irritation (H335), leading to coughing and shortness of breath.[3][5][6]
-
-
Chronic Toxicity: There is no data available regarding the carcinogenic, mutagenic, or reproductive toxicity of this compound.[6] As such, minimizing exposure is a critical precautionary principle.
Physicochemical Hazards
-
Flammability: The compound is not classified as flammable or combustible.[7]
-
Hazardous Decomposition: When involved in a fire, it can decompose to form hazardous products, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[6][7] This necessitates the use of a self-contained breathing apparatus (SCBA) for firefighting personnel.[6]
Risk Management and Safe Handling Protocols
Effective risk management combines engineering controls, appropriate personal protective equipment (PPE), and standardized handling procedures to minimize exposure.
Engineering Controls
The primary engineering control is to handle the substance in a well-ventilated area to keep airborne concentrations low.[5]
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a laboratory fume hood.[7]
-
Emergency Equipment: Ensure that emergency exits, safety showers, and eyewash stations are readily accessible and clearly marked.[8]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing skin, eye, and respiratory exposure. All PPE should be inspected prior to use.[6][7]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Source |
| Eye/Face | Tightly fitting safety goggles or a face shield. | Approved under government standards like NIOSH (US) or EN 166 (EU) to prevent eye contact.[7][8] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A complete suit protecting against chemicals may be required for large quantities. | Handle with gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[6][7] |
| Respiratory | For nuisance exposures, use a type P95 (US) or P1 (EU) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges. | Required when dust or aerosols may be generated. Respirators must be tested and approved under standards like NIOSH or CEN.[6] |
Standard Operating Procedure (SOP) for Safe Handling
This protocol outlines the essential steps for handling this compound in a laboratory setting.
-
Preparation:
-
Confirm the functionality of the fume hood and any other ventilation systems.
-
Inspect all required PPE for integrity.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement.
-
-
Handling:
-
Storage:
-
Waste Disposal:
The following workflow diagram visualizes the safe handling process.
Caption: Workflow for Safe Handling of the Compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical. All personnel should be familiar with these procedures.
First-Aid Measures
Always consult a physician after any exposure. Show the safety data sheet to the medical professional in attendance.[6][7]
Table 3: First-Aid Response by Exposure Route
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][7] |
| Skin Contact | Immediately take off contaminated clothing. Wash off the affected area with soap and plenty of water. Consult a physician.[5][7] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[5][7] |
Accidental Release Measures
-
Evacuate: Evacuate personnel to a safe area, upwind of the spill.[5]
-
Control: Ensure adequate ventilation and remove all sources of ignition.[5]
-
Contain: Prevent the product from entering drains.[6]
-
Clean-up:
The diagram below outlines the decision-making process for responding to an emergency.
Caption: Decision Tree for Emergency Response.
Conclusion
This compound is a valuable research chemical with defined acute hazards, including skin, eye, and respiratory irritation. While chronic toxicity data is lacking, a robust safety culture grounded in the principles of GHS, proper engineering controls, consistent use of PPE, and adherence to established handling and emergency protocols is sufficient to manage the risks effectively. By integrating the information in this guide into standard laboratory practices, researchers can handle this compound with a high degree of safety and confidence.
References
-
Capot Chemical. (2010). MSDS of this compound. Retrieved from [Link]6]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]3]
-
PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine.
Sources
- 1. This compound CAS#: [amp.chemicalbook.com]
- 2. 188416-28-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.com [capotchem.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Material Safety Data Sheet for 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
An In-Depth Technical Guide to the Material Safety of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
This guide provides a comprehensive analysis of the safety, handling, and emergency protocols for this compound (CAS No: 188416-28-6). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-tested insights grounded in established safety principles. The core objective is to empower scientific personnel with the knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity.
Introduction: A Key Pharmaceutical Intermediate
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its primary application is as a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of kinase inhibitors and antiviral agents like Voriconazole[1][2][3]. The reactive bromoethyl group and the substituted pyrimidine core make it a versatile reagent for constructing more complex molecular architectures[1]. However, its chemical reactivity also necessitates a thorough understanding of its potential hazards.
Section 1: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazards of chemical products. For this compound, the classification indicates that it is an irritant.
GHS Hazard Statements:
The signal word associated with these hazards is "Warning" [4][5].
Table 1: GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Source: European Chemicals Agency (ECHA)[5]
The following diagram visually represents the primary hazard pictogram associated with this compound.
Caption: GHS pictogram for an irritant.
Section 2: Physicochemical Profile
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and use in experimental design.
Caption: Chemical Structure of this compound.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 188416-28-6 | [1][5][6] |
| Molecular Formula | C₆H₅BrClFN₂ | [5][6] |
| Molecular Weight | 239.47 g/mol | [5][6] |
| Appearance | Not specified, likely a solid | - |
| Boiling Point | 257.8 ± 35.0 °C (Predicted) | [7] |
| Density | 1.725 ± 0.06 g/cm³ (Predicted) | [7] |
| Storage Temperature | 2-8°C or +5°C |[1][8] |
Section 3: Protocols for Safe Handling and Storage
Given its irritant properties, adherence to strict handling and storage protocols is mandatory. The causality behind these protocols is to minimize all potential routes of exposure: inhalation, dermal contact, and ocular contact.
Step-by-Step Handling Protocol:
-
Engineering Controls Assessment: Before handling, ensure you are working in a designated area with adequate engineering controls. A certified chemical fume hood is required. The rationale is to contain vapors and fine particulates at the source, preventing inhalation, which may cause respiratory irritation[6][9].
-
Personal Protective Equipment (PPE) Inspection: Don appropriate PPE as detailed in Section 4. Critically, inspect gloves for any signs of degradation or puncture before use. This step is a primary barrier against skin contact, which can cause irritation[6].
-
Grounding of Equipment: For transfers of larger quantities, use non-sparking tools and ensure equipment is properly grounded. This prevents the buildup of electrostatic discharge, which could be an ignition source for vapors[4].
-
Dispensing and Weighing: Conduct all manipulations, especially weighing of the solid material, within the fume hood to prevent the formation and dispersal of dust and aerosols[4][6]. Avoid creating dust during handling[9].
-
Post-Handling Decontamination: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves[6]. Decontaminate all surfaces and equipment used. This prevents inadvertent secondary exposure.
Storage Conditions:
-
Container Integrity: Store in the original, tightly closed container[4][6]. This minimizes exposure to air and moisture and prevents leaks.
-
Environment: The storage area must be cool, dry, and well-ventilated[4][6]. Recommended storage temperatures are between 2-8°C[1][8].
-
Incompatibilities: Store away from foodstuff containers and other incompatible materials. While specific incompatibilities are not listed, as a general rule, keep away from strong oxidizing agents, strong acids, and strong bases.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential for creating a self-validating system of protection.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Standard |
|---|---|---|
| Eye/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and aerosols causing serious eye irritation. Must conform to EN 166 (EU) or NIOSH (US) standards[4][9]. |
| Skin/Hand | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Prevents direct skin contact. Gloves must satisfy EU Directive 89/686/EEC and the EN 374 standard. Always inspect gloves before use[4][6]. |
| Body | A complete chemical-resistant suit or a lab coat with long sleeves. | Provides a barrier against accidental spills on clothing and skin[9]. |
| Respiratory | Use only in a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., type ABEK-P2 (EU) or type OV/AG/P99 (US)) is necessary[6]. | Prevents inhalation of dust or vapors that may cause respiratory irritation[6]. |
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency is critical to mitigating harm.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoid mouth-to-mouth) and seek immediate medical attention[4][6].
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical help[4][6][9].
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician immediately[4][6][9].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention[6][9].
Accidental Release Workflow:
The following workflow outlines a systematic approach to managing a spill.
Caption: Workflow for managing an accidental release.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[6][9].
-
Hazardous Combustion Products: Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas[6][9].
-
Special Procedures: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous vapors and decomposition products[6][9].
Section 6: Toxicological Profile
The toxicological properties of this compound have not been thoroughly investigated[6]. This lack of comprehensive data underscores the importance of treating the compound with a high degree of caution and minimizing all exposure.
-
Acute Effects: The primary known hazards are irritation to the skin, eyes, and respiratory system upon single exposure[5][6].
-
Chronic Effects: No data is available regarding long-term exposure, carcinogenicity, mutagenicity, or reproductive toxicity[6]. The International Agency for Research on Cancer (IARC) has not identified any component of this product as a probable, possible, or confirmed human carcinogen[6].
Section 7: Disposal Considerations
Proper disposal is a critical final step in the chemical lifecycle to ensure environmental and public safety.
-
Product Disposal: Unused product and non-recyclable solutions should be offered to a licensed professional waste disposal service[6]. The material may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber[6].
-
Contaminated Packaging: Dispose of contaminated packaging as unused product, following the same protocols[6]. Do not allow the product to enter drains[6].
Conclusion
This compound is a valuable reagent in pharmaceutical research, but it demands respect and careful handling. Its classification as a skin, eye, and respiratory irritant, combined with a lack of extensive toxicological data, necessitates a conservative approach to safety. By adhering to the engineering controls, personal protective equipment standards, and emergency protocols outlined in this guide, researchers can work with this compound effectively while upholding the highest standards of laboratory safety.
References
-
MSDS of this compound. Capot Chemical. [Link]
-
This compound | C6H5BrClFN2 | CID 10911633. PubChem. [Link]
-
This compound. MySkinRecipes. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound CAS#: [amp.chemicalbook.com]
- 3. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. echemi.com [echemi.com]
- 8. dev.klivon.com [dev.klivon.com]
- 9. tlcstandards.com [tlcstandards.com]
Core Directive: Recommended Storage and Handling of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Compound
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine (CAS No. 188416-28-6) is a critical heterocyclic building block, primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, most notably the antifungal agent Voriconazole[1][2][3]. Its trifunctional pyrimidine core—featuring chloro, fluoro, and bromoethyl substituents—offers multiple reaction sites for medicinal chemists to construct complex molecular architectures. However, this same reactivity profile necessitates stringent storage and handling protocols to ensure the compound's integrity, experimental reproducibility, and, most importantly, the safety of laboratory personnel.
This guide provides a comprehensive framework for the safe and effective management of this compound, moving beyond mere procedural steps to explain the underlying scientific principles that govern these recommendations.
Chemical & Physical Identity
A foundational understanding of the compound's properties is essential for its proper management. The inherent reactivity and potential hazards can be inferred from its molecular structure and physical data.
| Property | Value | Source(s) |
| CAS Number | 188416-28-6 | [1][4] |
| Molecular Formula | C₆H₅BrClFN₂ | [1][5] |
| Molecular Weight | 239.47 g/mol | [1][4][6] |
| Boiling Point | 257.8°C at 760 mmHg | [7][8] |
| Density | 1.725 g/cm³ | [7] |
| Flash Point | 109.7°C | [7][9] |
Long-Term Storage & Stability Management
The stability of this compound is paramount for its successful use in synthesis. Improper storage can lead to degradation, compromising sample purity and potentially introducing unforeseen variables into experimental outcomes.
Core Storage Protocol
Optimal Storage Temperature: 2°C to 8°C. [4][8]
This compound must be stored under refrigeration. Several suppliers explicitly recommend a storage temperature of +5°C or within the 2-8°C range[1][4][8].
-
Causality: The bromoethyl group is a labile leaving group. Elevated temperatures can promote decomposition pathways such as elimination (to form a vinylpyrimidine) or nucleophilic substitution if trace impurities (e.g., water) are present. Refrigeration significantly reduces the kinetic energy of the molecules, minimizing the rate of these degradation reactions and preserving the compound's purity over time.
Environmental Controls:
-
Inert Atmosphere: While not always explicitly stated for routine storage, for long-term archival or for high-purity cGMP-grade material, storage under an inert atmosphere (e.g., Argon or Nitrogen) is best practice. This displaces atmospheric moisture and oxygen, further preventing hydrolysis and oxidative degradation.
-
Moisture Avoidance: Store in a dry, well-ventilated place[7]. The container must be tightly sealed to prevent the ingress of atmospheric moisture[5][7]. Moisture can lead to slow hydrolysis of the chloro and bromo substituents, altering the compound's chemical identity.
-
Light Sensitivity: While not definitively documented in the provided sources, many halogenated organic compounds exhibit photosensitivity. Therefore, storing the compound in an amber or opaque vial inside a refrigerator is a prudent, preventative measure against photochemical decomposition.
Incompatible Materials
To prevent hazardous reactions, the compound must be segregated from the following chemical classes:
-
Strong Oxidizing Agents: Can cause vigorous, potentially exothermic reactions.
-
Acids, Acid Chlorides, and Acid Anhydrides: These can potentially catalyze decomposition or react with the pyrimidine ring[5].
Safe Handling & Hazard Mitigation
Based on GHS classifications, this compound is a known irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[6][7]. Adherence to a rigorous handling protocol is non-negotiable.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a reliable barrier against exposure[10][11].
| PPE Component | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected before use. Dispose of immediately if contact is suspected. The halogenated structure necessitates a robust barrier to prevent skin absorption[5][12]. For extended handling, consider double-gloving. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[7]. A face shield must be worn over goggles whenever there is a risk of splashing or aerosol generation[13]. |
| Body Protection | A flame-retardant lab coat , fully buttoned, to protect against accidental skin contact[12]. For larger quantities, a chemical-resistant apron or coveralls should be used[14]. |
| Respiratory Protection | All handling of solids must occur in a certified chemical fume hood to control exposure to dust or aerosols[12]. If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required[5][7]. |
Experimental Workflow: A Step-by-Step Guide
This workflow is designed to minimize exposure at every stage of handling.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure all necessary equipment (spatulas, glassware, balances, waste containers) is inside the hood before starting.
-
Verify the fume hood is functioning correctly.
-
-
Compound Retrieval:
-
Allow the container to equilibrate to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which would compromise its integrity.
-
Don all required PPE as outlined in section 4.1.
-
-
Aliquotting and Weighing:
-
Perform all manipulations of the solid compound deep within the fume hood.
-
Use non-sparking tools to prevent ignition sources[7].
-
Avoid actions that create dust, such as scraping vigorously or pouring from a height.
-
Immediately and tightly reseal the container after removing the desired amount.
-
-
Post-Handling:
Emergency Procedures
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or persists[7][12].
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[7][12].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[7][12].
-
Spill Management:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation and wear full PPE, including respiratory protection.
-
Prevent further leakage if safe to do so. Do not let the chemical enter drains[7].
-
Carefully sweep up the solid material without creating dust. Use a method like gentle shoveling or a HEPA-filtered vacuum.
-
Collect the material in a suitable, closed container for disposal[5][7].
-
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.
Caption: Logical workflow for safe handling of the compound.
References
-
CAS No : 188416-28-6 | Chemical Name : this compound. Pharmaffiliates.[Link]
-
MSDS of this compound. Capot Chemical.[Link]
-
This compound. MySkinRecipes.[Link]
-
This compound | C6H5BrClFN2 | CID 10911633. PubChem, National Center for Biotechnology Information.[Link]
-
Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services.[Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.[Link]
-
Personal Protective Equipment Selection Guide. University of Wisconsin-Milwaukee.[Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School.[Link]
Sources
- 1. dev.klivon.com [dev.klivon.com]
- 2. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]
- 3. This compound CAS#: [amp.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. capotchem.com [capotchem.com]
- 6. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound [myskinrecipes.com]
- 9. echemi.com [echemi.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. hazmatschool.com [hazmatschool.com]
- 12. tlcstandards.com [tlcstandards.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. research.arizona.edu [research.arizona.edu]
Reactivity profile of substituted fluoropyrimidines
An In-Depth Technical Guide to the Reactivity Profile of Substituted Fluoropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, bestowing unique physicochemical properties that can enhance therapeutic efficacy.[1][2] Fluoropyrimidines, a class of heterocyclic compounds featuring a fluorine-substituted pyrimidine ring, are exemplary in this regard. They are integral to the development of a wide array of pharmaceuticals, most notably in oncology.[1][3][4][5] The potent anticancer properties of fluoropyrimidines, such as the widely used 5-fluorouracil (5-FU), stem from their ability to act as antimetabolites, interfering with the synthesis and repair of DNA and RNA in rapidly proliferating cancer cells.[1][3]
This guide provides a comprehensive exploration of the reactivity profile of substituted fluoropyrimidines. Moving beyond a simple catalog of reactions, we will delve into the underlying electronic principles that govern their chemical behavior. Understanding this reactivity is paramount for the rational design and synthesis of novel fluoropyrimidine-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles. We will examine the influence of various substituents on the pyrimidine core, offering field-proven insights into experimental design and execution.
The Electronic Landscape of the Fluoropyrimidine Core
The reactivity of a fluoropyrimidine is fundamentally dictated by the interplay of electronic effects from the fluorine atom(s) and the nitrogen atoms within the pyrimidine ring. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which, combined with the inherent electron-deficient nature of the pyrimidine ring, significantly influences the molecule's susceptibility to nucleophilic attack.[6] This electron-poor character is a defining feature of fluoropyrimidine chemistry.
Conversely, electrophilic substitution on the fluoropyrimidine ring is generally disfavored due to this electron deficiency. However, the strategic placement of electron-donating groups can modulate the ring's reactivity, enabling such transformations under specific conditions. The position of the fluorine atom and other substituents also plays a crucial role in directing the regioselectivity of various reactions.
Nucleophilic Aromatic Substitution (SNAr): A Predominant Reaction Pathway
Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of fluoropyrimidines. The electron-deficient nature of the ring system makes it highly susceptible to attack by nucleophiles.[7] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[7][8]
The presence of electron-withdrawing groups, such as the fluorine atom itself and the ring nitrogens, stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.[7][9] The position of these activating groups is critical, with ortho and para placements relative to the leaving group providing the most significant rate enhancement.[7] While halogens are common leaving groups, the nitro group can also be effectively displaced in SNAr reactions on pyridinic systems.[9]
Causality in Experimental Design for SNAr
The choice of solvent, base, and temperature is critical for a successful SNAr reaction. Aprotic polar solvents like DMSO or DMF are often employed to solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. The selection of a suitable base is also crucial for generating the active nucleophile in situ.
Experimental Protocol: Synthesis of a 4-Amino-5-fluoropyrimidine Derivative
This protocol describes a general procedure for the nucleophilic aromatic substitution of a fluoropyrimidine with an amine.
Materials:
-
Substituted 4-chloro-5-fluoropyrimidine (1.0 eq)
-
Amine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 4-chloro-5-fluoropyrimidine in anhydrous DMF, add the amine and DIPEA.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-5-fluoropyrimidine derivative.
Quantitative Data for SNAr Reactions
| Entry | Fluoropyrimidine Substrate | Nucleophile | Product | Yield (%) |
| 1 | 2,4-Dichloro-5-fluoropyrimidine | 4-Aminobenzonitrile | 2-Chloro-5-fluoro-N-(4-cyanophenyl)pyrimidin-4-amine | 88 |
| 2 | Methyl 3-nitropyridine-4-carboxylate | Cesium fluoride | Methyl 3-fluoropyridine-4-carboxylate | 38[9] |
| 3 | Pentafluoropyridine | 3-Hydroxybenzaldehyde (2 eq) | 3,3'-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | Excellent[10] |
SNAr Reaction Mechanism
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Electrophilic Aromatic Substitution: A Challenging Transformation
Electrophilic aromatic substitution (SEAr) on the fluoropyrimidine ring is inherently difficult due to the ring's electron-deficient nature.[11] The strong deactivating effect of the fluorine atom and the ring nitrogens makes the aromatic system a poor nucleophile for attacking electrophiles.[12]
However, SEAr can be achieved under forcing conditions or by introducing strongly activating, electron-donating substituents onto the ring. These activating groups can sufficiently increase the electron density of the ring to allow for electrophilic attack. The regioselectivity of the reaction is then governed by the directing effects of all present substituents.[11]
Experimental Protocol: Nitration of an Activated Pyrimidine Derivative
This protocol outlines a general procedure for the nitration of an electron-rich pyrimidine derivative.
Materials:
-
Activated pyrimidine derivative (1.0 eq)
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Carefully add the activated pyrimidine derivative to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.
-
Allow the reaction to stir at a controlled temperature while monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture onto ice and carefully neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to substituted fluoropyrimidines.[13][14] Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings enable the introduction of a wide variety of substituents onto the fluoropyrimidine core.[13]
These reactions typically involve an oxidative addition of the fluoropyrimidine (or a halo-pyrimidine) to a low-valent transition metal catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.[15]
General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Data for Cross-Coupling Reactions
| Entry | Coupling Type | Fluoropyrimidine Substrate | Coupling Partner | Catalyst | Product | Yield (%) |
| 1 | Suzuki | 2-Chloro-5-fluoropyrimidine | Phenylboronic acid | Pd(PPh3)4 | 5-Fluoro-2-phenylpyrimidine | High |
| 2 | Heck | 4-Iodo-5-fluoropyrimidine | Styrene | Pd(OAc)2 | 5-Fluoro-4-styrylpyrimidine | Moderate |
| 3 | C-N Coupling | 2,4-Dichloro-5-bromopyrimidine | 4-Aminobenzonitrile | Pd catalyst | 2-Chloro-5-bromo-N-(4-cyanophenyl)pyrimidin-4-amine | High[16] |
Cycloaddition Reactions
Cycloaddition reactions offer an elegant way to construct cyclic systems.[17] Fluoropyrimidines can participate in various cycloaddition reactions, acting as either the diene or dienophile component in Diels-Alder reactions, or as the dipolarophile in [3+2] cycloadditions.[18][19][20] The presence of fluorine can significantly influence the reactivity and regioselectivity of these transformations.[18]
For instance, the electron-withdrawing nature of fluorine can enhance the dienophilic character of a C=C bond within the fluoropyrimidine system in a normal electron-demand Diels-Alder reaction.[18]
Applications in Drug Development: The Case of 5-Fluorouracil (5-FU)
The reactivity of fluoropyrimidines is harnessed extensively in the synthesis of pharmaceuticals. 5-Fluorouracil (5-FU), a cornerstone of cancer chemotherapy, exemplifies the therapeutic importance of this class of compounds.[1][3][21] It is synthesized through various methods, including the direct fluorination of uracil or by constructing the pyrimidine ring from fluorinated building blocks.[3][22]
Once administered, 5-FU undergoes intracellular conversion to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme critical for DNA synthesis.[3][23][24] This leads to "thymineless death" in rapidly dividing cancer cells.[25] Other metabolites can be incorporated into RNA and DNA, further contributing to cytotoxicity.[3][22][23]
Metabolic Activation of 5-Fluorouracil
Caption: Simplified metabolic activation pathway of 5-Fluorouracil (5-FU).
Conclusion
The reactivity of substituted fluoropyrimidines is a rich and multifaceted field, driven by the profound electronic influence of the fluorine atom and the pyrimidine ring. A thorough understanding of their reactivity profiles, particularly in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, is essential for the continued development of novel therapeutics. This guide has provided a comprehensive overview of the core principles governing their chemical behavior, supported by practical experimental insights and protocols. As researchers continue to explore the vast chemical space of substituted fluoropyrimidines, the principles outlined herein will serve as a valuable resource for the design and synthesis of the next generation of innovative medicines.
References
- Fluorinated Pyrimidines: Key Players in Modern Therapeutics. (2025, October 18). Google Cloud.
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- [Development of fluoropyrimidine deriv
- Fluoropyrimidine. Wikipedia.
- Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC - NIH.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Semantic Scholar.
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
- Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines. Benchchem.
- PharmGKB summary: fluoropyrimidine p
- Synthesis and Chemical Reactivity of some new Fluorine Substituted Pyrazolopyrimidine Derivatives and Their Effect on Cellobiase Activity Produced by Fungi.
- Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- A Comprehensive Guide to the Clinical Applications, Mechanisms, and Management of Oral Fluoropyrimidine Drugs. Alfa Chemistry.
- Fluoropyrimidine – Knowledge and References. Taylor & Francis.
- Fluoropyrimidine P
- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry (RSC Publishing).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Development of novel transition metal-catalyzed cross-coupling reactions and applic
- The Impact of Fluorine Substitution on the Reactivity and Electronic Profile of 2-Ethyl-5-fluoropyridine: A Technical Guide. Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides.
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.
- Transition metal‐catalyzed cross‐coupling reaction.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
- Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Comput
- Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Semantic Scholar.
- comparative study of the synthetic routes to substituted furanopyrimidines. Benchchem.
- The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
- THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society.
- Electrophilic arom
- [3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorin
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Cycloaddition. Wikipedia.
- Recent Advances in Transition-Metal-Catalyzed, Directed Aryl C–H/N–H Cross-Coupling Reactions. NIH.
- 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
- Synthesis of Densely Substituted Pyrimidine Deriv
- Substituent Effects on Reactivity. YouTube.
- The [3+2]Cycloaddition Reaction. University of Illinois Urbana-Champaign.
-
Fluoropyrimidine-based chemotherapies — Knowledge Hub. St. Jude Children's Research Hospital. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9MQonW61X76rSqN-X-dKDDhzSSffE11GKlPqgKiyUTGCE8l-3yE3epMC60A-8F6NKG6xcnrwev22_l7SCJfKJckAfwXfEsw7u_-LrnlTvWuIBttmQlZQnte8zZVL_zQIore2l2f3v3jc3ELmz_5To6VDQMkjRg75XNqqzcgKXIZgqfRdSJ5fj0nxsDOYKYQL1ZR4llnvfbjaXjh6rt80A]([Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof [dspace.mit.edu]
- 16. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cycloaddition - Wikipedia [en.wikipedia.org]
- 18. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 21. [Development of fluoropyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinPGx [clinpgx.org]
- 25. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine in Drug Discovery
An In-Depth Guide for Medicinal Chemists
Abstract
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is a highly functionalized heterocyclic compound that has emerged as a versatile and powerful building block in modern medicinal chemistry. Its unique arrangement of reactive sites—a labile bromoethyl group for covalent modification or extension, a displaceable chlorine atom for nucleophilic aromatic substitution (SNAr), and a fluorine atom to modulate electronic properties—makes it an invaluable scaffold for constructing complex, biologically active molecules.[1] This guide provides an in-depth exploration of its applications, focusing on its strategic deployment in the synthesis of targeted covalent inhibitors and other key pharmaceutical intermediates. Detailed protocols, mechanistic insights, and practical considerations are provided for researchers, scientists, and drug development professionals.
Introduction: A Multifaceted Building Block
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology and virology.[2] The title compound, this compound (CAS No. 188416-28-6), capitalizes on this heritage by incorporating a unique constellation of functional groups that medicinal chemists can exploit for targeted drug design.
Its primary value lies in its role as a "warhead" carrier and a versatile intermediate.[1] The 1-bromoethyl group is an electrophilic center poised to react with nucleophilic residues in a protein's binding site, making it a cornerstone for the design of targeted covalent inhibitors.[3] Simultaneously, the chloro and fluoro substituents on the pyrimidine ring allow for fine-tuning of the molecule's physicochemical properties and provide additional handles for synthetic diversification.
Physicochemical Properties
A clear understanding of the compound's properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrClFN₂ | [4] |
| Molecular Weight | 239.47 g/mol | [4] |
| Boiling Point | ~257.8 °C at 760 mmHg | [1] |
| Storage | 2-8°C, protect from moisture | [1][5] |
| MDL Number | MFCD08458246 | [1] |
Core Reactivity Profile
The molecule's utility stems from three key reactive centers, which can often be addressed with orthogonal chemistry.
Caption: Logical relationships of the key functional groups.
Application in Targeted Covalent Inhibitor (TCI) Synthesis
A major application of this reagent is in the development of TCIs. TCIs function by forming a stable, covalent bond with a target protein, often leading to prolonged duration of action and high potency.[3] The bromoethyl group is an ideal electrophilic "warhead" for targeting nucleophilic amino acid residues like cysteine.
The general strategy involves a two-part recognition process:
-
Reversible Binding: The pyrimidine core and its other substituents first guide the inhibitor into the protein's binding pocket through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Irreversible Covalent Bonding: Once properly oriented, the bromoethyl group is positioned to react with a nearby nucleophilic residue, forming a permanent bond.
Mechanism: Covalent Bond Formation with Cysteine
The reaction between the bromoethyl group and the thiol side chain of a cysteine residue is a classic example of a nucleophilic substitution (SN2) reaction. The deprotonated thiolate anion (Cys-S⁻) acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine, displacing the bromide ion.
Caption: Covalent modification of a cysteine residue.
Application as a Pharmaceutical Intermediate
Beyond covalent inhibitors, this compound is a key intermediate in the synthesis of various pharmaceuticals. Its most prominent documented use is in the synthesis of the triazole antifungal agent, Voriconazole.[6][7][8] In these syntheses, the bromoethyl group is used to alkylate another molecule, demonstrating its versatility as a reactive handle for constructing complex carbon skeletons.
Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.[5][9]
Protocol 4.1: General Procedure for Nucleophilic Substitution at the Bromoethyl Group
This protocol details a representative reaction with a generic primary amine nucleophile (R-NH₂), a common step in elaborating the scaffold for structure-activity relationship (SAR) studies.
Objective: To demonstrate the reactivity of the bromoethyl group and synthesize a secondary amine derivative for further functionalization.
Materials:
-
This compound (1.0 eq)
-
Primary amine (R-NH₂) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Stir plate
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus (e.g., silica plates, UV lamp)
-
Column chromatography setup
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Add the primary amine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Scientist's Note: DIPEA is a non-nucleophilic base used to scavenge the HBr generated during the reaction, driving the equilibrium towards the product. Using an excess ensures the reaction goes to completion.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase) until the starting material is consumed (typically 4-12 hours).
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. b. Redissolve the residue in ethyl acetate. c. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Scientist's Note: The bicarbonate wash removes any remaining acidic byproduct (HBr) and excess base. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 4.2: SNAr Reaction at the C6-Chloro Position
This protocol outlines a general procedure for displacing the C6-chloro group, often performed after modification at the bromoethyl position. This reaction is crucial for introducing moieties that can interact with the hinge region of kinases.[10][11]
Objective: To replace the C6-chloro atom with a generic aniline derivative via a nucleophilic aromatic substitution.
Materials:
-
Product from Protocol 4.1 (or similar C4-substituted pyrimidine) (1.0 eq)
-
Substituted Aniline (R'-Ph-NH₂) (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq)
-
Ligand (e.g., Xantphos, 0.2 eq)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
1,4-Dioxane, anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel (e.g., microwave vial or Schlenk tube), add the C4-substituted pyrimidine (1.0 eq), the aniline derivative (1.5 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.1 eq), and Xantphos (0.2 eq).
-
Solvent & Degassing: Add anhydrous 1,4-dioxane. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Scientist's Note: This Buchwald-Hartwig amination is an oxygen-sensitive cross-coupling reaction. Thoroughly degassing the solvent is critical to prevent catalyst deactivation and ensure a high yield.[12]
-
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 6-24 hours).
-
Work-up: a. Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate or dichloromethane. b. Concentrate the filtrate under reduced pressure.
-
Purification & Characterization: Purify the crude material via flash column chromatography and confirm the identity of the product by NMR and mass spectrometry.
Safety and Handling
This compound is classified as an irritant.[4][9]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][9] Avoid inhalation of vapor or dust. Store in a tightly sealed container in a cool, dry place.[1]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for modern drug discovery. Its pre-installed reactive handles allow for the efficient and modular synthesis of sophisticated molecular architectures, particularly targeted covalent inhibitors. By understanding its reactivity profile and applying robust synthetic protocols, medicinal chemists can leverage this powerful building block to accelerate the development of novel therapeutics.
References
- Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine.
-
Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
- 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine CAS: 188416-28-6. XD BIOCHEMS.
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. RSC Medicinal Chemistry. [Link]
-
Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]
-
Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
-
Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
-
CAS No : 188416-28-6 | Chemical Name : this compound. Pharmaffiliates. [Link]
-
An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. PubMed. [Link]
-
MSDS of this compound. Capot Chemical. [Link]
-
This compound | C6H5BrClFN2 | CID 10911633. PubChem. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 7. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. echemi.com [echemi.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine as a Versatile Building Block in Drug Discovery
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine atoms into this heterocycle can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[1][2][3] Fluorinated pyrimidines are integral components of many approved drugs, particularly in oncology and antiviral therapies.[4][5]
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine (CAS No. 188416-28-6) has emerged as a particularly valuable and versatile building block for the synthesis of complex, biologically active molecules.[6] Its utility stems from the presence of three distinct, orthogonally reactive functional groups: a labile bromoethyl side chain, a chloro-substituent amenable to nucleophilic aromatic substitution, and an electron-withdrawing fluoro-group that modulates the reactivity of the pyrimidine ring. This trifecta of functionalities allows for precise, sequential chemical modifications, making it an ideal starting point for constructing libraries of compounds and for the convergent synthesis of specific drug targets, such as kinase inhibitors and antifungal agents.[6][7][8]
This guide provides a detailed exploration of the reactivity, applications, and handling of this key intermediate, complete with field-proven protocols and the scientific rationale behind them.
Physicochemical Properties and Reactivity Profile
The unique reactivity of this compound is a direct consequence of its electronic and steric properties. Understanding these characteristics is crucial for designing successful synthetic strategies.
| Property | Value | Source |
| CAS Number | 188416-28-6 | [9] |
| Molecular Formula | C₆H₅BrClFN₂ | [6][9] |
| Molecular Weight | 239.47 g/mol | [10] |
| Boiling Point | 257.8±35.0 °C at 760 mmHg | [6][11] |
| Appearance | Light yellow liquid/oil | [12] |
| Storage | 2-8°C | [6] |
The molecule possesses two primary sites for nucleophilic attack, the reactivity of which can be selectively controlled by adjusting reaction conditions.
-
C1 of the Ethyl Group (Benzylic-like Position): The bromine atom is an excellent leaving group, and its position adjacent to the pyrimidine ring makes the C1 carbon highly susceptible to nucleophilic substitution. This site is generally the most reactive, allowing for mild reaction conditions to displace the bromide.
-
C4 of the Pyrimidine Ring: The chlorine atom at the C4 position is activated towards Nucleophilic Aromatic Substitution (SNAr). This reactivity is significantly enhanced by the electron-withdrawing effects of the two ring nitrogens and the adjacent C5-fluorine atom, which stabilize the negatively charged Meisenheimer complex intermediate.
Application Protocols: Core Synthetic Transformations
The following protocols provide detailed, step-by-step methodologies for the key transformations that leverage the unique reactivity of this building block.
Protocol 1: Selective Nucleophilic Substitution of the Bromoethyl Group
This protocol details the displacement of the highly reactive bromide with an amine nucleophile under conditions that preserve the C4-chloro substituent for subsequent modification. This reaction is fundamental for introducing a key side chain.
Reaction Scheme: (Illustrative scheme: Pyrimidine-Br + R₂NH → Pyrimidine-NR₂)
Step-by-Step Methodology:
-
Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), to achieve a concentration of approximately 0.1-0.2 M.
-
Nucleophile & Base Addition: Add the amine nucleophile (1.1-1.2 equiv) followed by a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv).
-
Causality Note: DIPEA is chosen as the base to neutralize the HBr generated in situ. Its steric bulk prevents it from competing with the primary or secondary amine as a nucleophile. An inorganic base like K₂CO₃ can also be used, particularly in DMF.
-
-
Reaction Execution: Stir the reaction mixture at ambient temperature (20-25 °C). The reaction is typically rapid due to the high reactivity of the benzylic-like bromide.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and saturated brine to remove the ammonium salt and any residual base.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position
This protocol describes the substitution of the C4-chloro group. This reaction typically requires more forcing conditions (i.e., heat) than the substitution at the bromoethyl position, a key feature for achieving selective, sequential reactions. [13] Reaction Scheme: (Illustrative scheme: Pyrimidine-Cl + R'NH₂ → Pyrimidine-NHR')
Step-by-Step Methodology:
-
Reagent Preparation: In a sealed reaction vessel (e.g., a microwave vial or a sealed tube), combine the 4-chloro-5-fluoro-6-substituted-pyrimidine starting material (1.0 equiv) and the desired amine or thiol nucleophile (1.5-2.0 equiv).
-
Solvent and Base Addition: Add a high-boiling polar aprotic solvent such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP). Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
-
Causality Note: Elevated temperatures are required to overcome the activation energy for the SNAr reaction. The choice of a high-boiling solvent is therefore critical. A strong inorganic base is necessary to deprotonate the nucleophile (if it's an N-H or S-H bond) and facilitate the reaction.
-
-
Reaction Execution: Heat the sealed reaction mixture to 80-120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water to precipitate the product and quench the reaction.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Case Study & Strategic Application: A Convergent Synthesis of a JAK Inhibitor Core
The true power of this compound lies in its capacity for sequential, site-selective functionalization. This is a common strategy in the synthesis of complex molecules like the JAK inhibitor Upadacitinib. [14][15][16][17]The workflow below illustrates a hypothetical, yet chemically sound, approach to building a related core structure.
This two-step process leverages the differential reactivity of the C-Br and C-Cl bonds:
-
Step 1 (High Reactivity Site): The bromoethyl group is first coupled with a protected amine under mild, room temperature conditions as described in Protocol 1 . The C4-chloro group remains untouched.
-
Step 2 (Lower Reactivity Site): The resulting intermediate is then subjected to a second nucleophilic substitution with a different amine (e.g., a key heterocycle) under thermal conditions, as detailed in Protocol 2 , to displace the chloride and complete the core structure.
This convergent approach is highly efficient, allowing for the rapid synthesis of analogs by varying the nucleophiles used in each step.
Quantitative Data Summary
The following data, derived from patent literature, illustrates typical yields for the synthesis of the title compound. [12]
| Step | Reaction | Reagents | Yield | Purity (HPLC) |
|---|
| Synthesis | Bromination | 4-chloro-6-ethyl-5-fluoropyrimidine, NBS, AIBN | 88-93% | 88-92% |
Note: Yields for subsequent substitution reactions are highly dependent on the specific nucleophiles used but are generally reported in the good to excellent range (60-95%) for common transformations.
Safety and Handling
As with any reactive chemical intermediate, proper handling is essential to ensure laboratory safety.
-
Hazards: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [9][18]* Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood. [18] * Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. [18] * Avoid inhalation of vapors and direct contact with skin and eyes. [18] * In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Page loading... [guidechem.com]
- 8. This compound [lgcstandards.com]
- 9. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.klivon.com [dev.klivon.com]
- 11. echemi.com [echemi.com]
- 12. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. data.epo.org [data.epo.org]
- 15. US20210323971A1 - Synthesis methods for upadacitinib and intermediate thereof - Google Patents [patents.google.com]
- 16. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. capotchem.com [capotchem.com]
The Strategic Role of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine in the Synthesis of Nucleotide Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Therapeutic Innovation
In the landscape of medicinal chemistry, nucleotide analogs are a cornerstone of antiviral and anticancer therapies.[1][2] Their efficacy lies in their ability to mimic natural nucleosides, thereby interfering with the replication machinery of viruses or cancer cells.[3] The pyrimidine ring, a fundamental component of nucleobases, serves as a versatile scaffold for the design of these therapeutic agents.[4] The strategic functionalization of this ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the resulting analogs.[5]
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine has emerged as a particularly valuable starting material in this field. Its utility is underscored by its role as a key intermediate in the synthesis of the antifungal drug Voriconazole.[6][7] This molecule possesses three key features that make it an attractive building block for combinatorial synthesis and drug discovery: a pyrimidine core, a reactive 6-chloro substituent amenable to nucleophilic aromatic substitution (SNAr), and a 4-(1-bromoethyl) group that allows for the introduction of diverse functionalities. Furthermore, the presence of a fluorine atom at the 5-position can enhance the biological activity and metabolic stability of the final compounds. This document provides a comprehensive guide to the synthetic utility of this compound, offering detailed application notes and protocols for the synthesis of a variety of nucleotide analog precursors.
Chemical Properties and Reactivity
This compound is a trifunctionalized pyrimidine with the molecular formula C₆H₅BrClFN₂ and a molecular weight of 239.47 g/mol .[4] Its structure presents two primary sites for chemical modification: the electrophilic carbon at the 6-position and the benzylic-like carbon of the 1-bromoethyl group.
The pyrimidine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution, particularly at positions 2, 4, and 6.[8] The chlorine atom at the 6-position is a good leaving group and is readily displaced by a variety of nucleophiles. The 4-(1-bromoethyl) group is also reactive, with the bromine atom being a good leaving group for SN2 reactions or for the formation of an organometallic intermediate, as seen in the synthesis of Voriconazole.[9] The relative reactivity of these two positions allows for selective and sequential functionalization, a key advantage in building molecular complexity.
Synthetic Strategies and Applications
The dual reactivity of this compound allows for a modular approach to the synthesis of diverse molecular scaffolds. Two primary synthetic routes can be envisioned: initial modification at the C6-position followed by elaboration of the C4-substituent, or vice versa. The choice of strategy will depend on the desired final product and the compatibility of the functional groups introduced in each step.
I. Selective Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The chlorine atom at the C6-position is highly susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alcohols. This reaction is a cornerstone for introducing diversity into the pyrimidine scaffold.
Application Note: The SNAr reaction on 4,6-dichloropyrimidines is a well-established transformation.[10] The reaction with this compound is expected to proceed under similar conditions. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom facilitate the attack of the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the HCl generated. The choice of solvent and temperature can be optimized to control the reaction rate and minimize side reactions. For less reactive nucleophiles, heating may be required. It is crucial to perform these reactions under anhydrous conditions to prevent hydrolysis of the starting material.
Protocol 1: Synthesis of 6-Amino-4-(1-bromoethyl)-5-fluoropyrimidine Derivatives
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 2.2 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of the desired amine in anhydrous DMF, add the base (K₂CO₃ or TEA).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-4-(1-bromoethyl)-5-fluoropyrimidine derivative.
Expected Yields: High yields, typically >70%, are expected for this type of reaction, based on similar transformations with 4,6-dichloropyrimidines.[11]
II. Modification of the 4-(1-Bromoethyl) Group
The 4-(1-bromoethyl) group offers a second point of diversification. The bromine atom can be displaced by nucleophiles in an SN2 reaction or can be used to form an organometallic reagent.
Application Note: The carbon atom attached to the bromine is a secondary carbon, and as such, SN2 reactions are feasible.[12] Strong nucleophiles are required, and polar aprotic solvents are preferred to facilitate the reaction.[13] Back-side attack of the nucleophile will lead to an inversion of stereochemistry if the starting material is chiral. Competing elimination reactions can be a potential side reaction, especially with bulky, basic nucleophiles. The Reformatsky-type reaction, as used in the synthesis of Voriconazole, involves the formation of an organozinc intermediate which then attacks a ketone.[9] This highlights the utility of the bromoethyl group in forming carbon-carbon bonds.
Protocol 2: Nucleophilic Displacement of the Bromine Atom (SN2 Reaction)
This protocol outlines a general procedure for the displacement of the bromine atom with a nucleophile, such as an azide or a thiol.
Materials:
-
4-(1-Bromoethyl)-6-substituted-5-fluoropyrimidine (from Protocol 1) (1.0 eq)
-
Nucleophile (e.g., Sodium Azide, Sodium Thiophenoxide) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the 4-(1-bromoethyl)-6-substituted-5-fluoropyrimidine in anhydrous DMF.
-
Add the nucleophile to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired product.
III. Glycosylation: The Gateway to Nucleotide Analogs
The synthesis of nucleotide analogs requires the coupling of the modified pyrimidine base with a sugar moiety or a sugar mimic. The Vorbrüggen glycosylation is a widely used and reliable method for this transformation.[8][14]
Application Note: The Vorbrüggen reaction typically involves the condensation of a silylated nucleobase with a protected and activated sugar derivative, such as a glycosyl acetate, in the presence of a Lewis acid catalyst (e.g., TMSOTf).[15][16] The reaction generally proceeds with high β-selectivity due to the neighboring group participation of the C-2 ester group of the sugar.[17] It is essential to use a fully protected sugar to avoid side reactions. The pyrimidine base must be silylated to enhance its nucleophilicity and solubility.
Protocol 3: Vorbrüggen N-Glycosylation
This protocol provides a general procedure for the N-glycosylation of a modified 4,6-disubstituted-5-fluoropyrimidine.
Materials:
-
Modified 4,6-disubstituted-5-fluoropyrimidine (1.0 eq)
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (or other protected sugar) (1.2 eq)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous Acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the modified pyrimidine base in anhydrous acetonitrile.
-
Add BSA and heat the mixture to reflux until a clear solution is obtained (indicating complete silylation).
-
Cool the solution to room temperature and add the protected sugar.
-
Cool the mixture to 0°C and add TMSOTf dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the protected nucleoside analog.
-
The protecting groups on the sugar can be removed under standard conditions (e.g., methanolic ammonia for acetyl groups) to yield the final nucleotide analog.
Data Summary
| Reaction Type | Starting Material | Reagents | Product Type | Typical Yield | Reference |
| SNAr Amination | This compound | Amine, Base (K₂CO₃ or TEA) | 6-Amino-4-(1-bromoethyl)-5-fluoropyrimidine | >70% | [11] |
| SN2 Displacement | 4-(1-Bromoethyl)-6-substituted-5-fluoropyrimidine | Nucleophile (e.g., NaN₃) | 4-(1-Azidoethyl)-6-substituted-5-fluoropyrimidine | Variable | [12] |
| Reformatsky-type | This compound | Ketone, Zinc | Tertiary Alcohol | Good | [9] |
| N-Glycosylation | Modified Pyrimidine Base | Protected Sugar, BSA, TMSOTf | Protected Nucleoside Analog | Good | [14] |
Visualizing the Synthetic Pathways
Caption: Synthetic strategies for nucleotide analogs.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[18] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS). Store the compound in a tightly closed container in a cool, dry place.
Conclusion
This compound is a potent and versatile building block for the synthesis of novel nucleotide analogs. Its dual reactive sites allow for a modular and efficient approach to creating libraries of compounds for drug discovery. The protocols outlined in this document provide a foundation for researchers to explore the synthetic potential of this valuable intermediate. By leveraging the principles of nucleophilic aromatic substitution, SN2 reactions, and N-glycosylation, scientists can generate a diverse range of pyrimidine-based nucleotide analogs for evaluation as potential therapeutic agents. The continued exploration of the chemistry of this and related scaffolds will undoubtedly contribute to the development of new and effective treatments for a variety of diseases.
References
-
Synthesis of Pyridine, Pyrimidine and Pyridinone C-Nucleoside Phosphoramidites for Probing Cytosine Function in RNA. ACS Publications. Available from: [Link]
-
Synthesis of novel pyrimidine C-nucleosides. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of pyridine, pyrimidine and pyridinone C-nucleoside phosphoramidites for probing cytosine function in RNA. National Center for Biotechnology Information. Available from: [Link]
-
Previous synthesis of RNA pyrimidine nucleosides C (1), U (2) and a... ResearchGate. Available from: [Link]
-
(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available from: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]
-
Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. ACS Publications. Available from: [Link]
-
Vorbruggen nucleoside synthesis. ResearchGate. Available from: [Link]
-
Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. ResearchGate. Available from: [Link]
-
Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases. Royal Society of Chemistry. Available from: [Link]
-
4,6-Dichloropyrimidine: A Versatile Building Block in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. Available from: [Link]
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. National Center for Biotechnology Information. Available from: [Link]
-
Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. National Center for Biotechnology Information. Available from: [Link]
-
Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research. Available from: [Link]
-
Modification of pyrimidine derivatives from antiviral agents to antitumor agents. National Center for Biotechnology Information. Available from: [Link]
-
SN2 Displacement at Tertiary Carbon. ResearchGate. Available from: [Link]
-
Vorbrüggen glycosylation reaction and its mechanism. ResearchGate. Available from: [Link]
-
Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. ScienceOpen. Available from: [Link]
-
SN2 reaction. Wikipedia. Available from: [Link]
-
Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. MDPI. Available from: [Link]
-
Nucleic acid related compounds. 47. Synthesis and biological activities of pyrimidine and purine "acyclic" nucleoside analogs. ACS Publications. Available from: [Link]
- Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine. Google Patents.
-
Antiviral nucleoside analogs. National Center for Biotechnology Information. Available from: [Link]
-
The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. National Center for Biotechnology Information. Available from: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Center for Biotechnology Information. Available from: [Link]
-
7.1 SN2 Reaction | Organic Chemistry. YouTube. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyridine, pyrimidine and pyridinone C-nucleoside phosphoramidites for probing cytosine function in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. SN2 reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anticancer Agents Using 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved anticancer drugs.[1][2] Its ability to mimic endogenous nucleobases allows for competitive inhibition of key enzymes involved in cell proliferation and survival, most notably protein kinases. This guide provides a comprehensive framework for utilizing the versatile building block, 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine , in the design and synthesis of novel pyrimidine-based anticancer agents. We present detailed, field-proven protocols for the stepwise synthesis of a library of 2,4,6-trisubstituted pyrimidine derivatives and their subsequent biological evaluation, including cytotoxicity screening, target-based kinase inhibition assays, and cell cycle analysis. The methodologies are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to empower researchers in drug discovery.
Introduction: The Rationale for Pyrimidine-Based Kinase Inhibitors
The pyrimidine ring is a cornerstone of life, forming the basis of uracil, thymine, and cytosine in nucleic acids. This inherent biocompatibility makes pyrimidine derivatives ideal candidates for enzyme inhibitors, as they can fit into active sites designed for purine or pyrimidine nucleotides, such as the ATP-binding pocket of protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of cancer, driving uncontrolled cell growth, proliferation, and metastasis.[4] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.
The subject of this guide, this compound, is a highly functionalized starting material offering multiple points for diversification. While it is a known intermediate in the synthesis of the antifungal agent Voriconazole, its structural features are ripe for repurposing towards anticancer agent development.[5][6] The molecule possesses three key reactive sites:
-
C6-Chloro Group: Activated by the adjacent electron-withdrawing nitrogen atoms and the C5-fluoro group, this position is primed for nucleophilic aromatic substitution (SNAr).[7][8]
-
C4-(1-Bromoethyl) Group: The bromine on the alkyl side chain is a good leaving group for standard nucleophilic substitution (SN2-type) reactions.
-
C5-Fluoro Group: While less reactive to substitution, it significantly influences the electronics of the ring, enhancing the reactivity of the C6-chloro position and potentially contributing to binding interactions with target proteins.
This multi-faceted reactivity allows for a divergent synthetic approach, enabling the creation of a diverse library of compounds from a single, advanced intermediate. Our proposed strategy focuses on synthesizing novel 2,4,6-trisubstituted pyrimidines designed as potential kinase inhibitors.
Synthetic Strategy and Protocols
Our synthetic approach is a sequential, two-step nucleophilic substitution designed to selectively functionalize the C6 and C4 positions of the pyrimidine core. This strategy leverages the differential reactivity of the aromatic chloride (C6) versus the alkyl bromide (C4-side chain). The C6-chloro group, activated towards SNAr, will be substituted first under conditions typical for this reaction type. The less reactive bromoethyl side chain will then be substituted in a subsequent step.
Caption: General workflow for the synthesis of a di-substituted pyrimidine library.
Protocol 1: Synthesis of 4-(1-Bromoethyl)-6-(substituted-amino)-5-fluoropyrimidine Intermediate Library (Step 1)
This protocol describes the nucleophilic aromatic substitution at the C6 position. The choice of amine (R¹R²NH) is critical as this moiety will form a key part of the final compound, often interacting with the hinge region of a kinase's ATP-binding pocket.
Rationale: The C6-chloro position is highly activated towards SNAr due to the electron-withdrawing effects of the ring nitrogens and the C5-fluoro group.[7] A polar aprotic solvent like isopropanol or dioxane is used to facilitate the reaction, and a non-nucleophilic base (DIPEA) is added to quench the HCl generated, preventing protonation of the nucleophilic amine. Elevated temperatures are typically required to drive this reaction to completion.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Isopropanol (or Dioxane)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in isopropanol (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for isopropanol) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Upon completion, allow the reaction to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-substituted intermediate.
Protocol 2: Synthesis of Final 4-(1-aminoethyl)-6-(substituted-amino)-5-fluoropyrimidine Library (Step 2)
This protocol describes the substitution of the bromine on the C4-ethyl side chain to complete the synthesis of the target library.
Rationale: The bromoethyl group will undergo a standard nucleophilic substitution. This reaction can typically be performed under milder conditions than the SNAr in Step 1. Using a different amine (R³R⁴NH) in this step allows for the creation of a diverse library with variations at two positions on the pyrimidine scaffold.
Materials:
-
4-(1-Bromoethyl)-6-(substituted-amino)-5-fluoropyrimidine intermediate from Protocol 1
-
Desired primary or secondary amine (2.0-3.0 equivalents)
-
Acetonitrile (or DMF)
-
Round-bottom flask
-
Magnetic stirrer
Step-by-Step Methodology:
-
Dissolve the bromoethyl intermediate (1.0 eq) from Protocol 1 in acetonitrile (approx. 0.1 M).
-
Add the second desired amine (2.0-3.0 eq). The excess amine also acts as the base to neutralize the HBr byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Perform a standard aqueous workup as described in Protocol 1, Step 8-9.
-
Purify the final product by flash column chromatography or preparative HPLC. Characterize the final compounds by NMR and mass spectrometry.
Biological Evaluation: Screening for Anticancer Activity
Once a library of compounds has been synthesized, a tiered screening approach is employed to identify promising candidates. This begins with broad cytotoxicity screening, followed by more specific target-based assays and mechanistic studies for the most active compounds.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9] This serves as the first-pass screen to identify compounds that inhibit cancer cell growth.
Rationale: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance is read on a plate reader. A decrease in signal indicates a reduction in cell viability.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Table 1: Hypothetical Cytotoxicity Data for a Pyrimidine Derivative Series
| Compound ID | R¹R² Group | R³R⁴ Group | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 |
|---|---|---|---|---|
| PYR-001 | Aniline | Morpholine | 15.2 | 21.8 |
| PYR-002 | 3-Cl-Aniline | Morpholine | 2.5 | 4.1 |
| PYR-003 | Aniline | Piperidine | 12.8 | 18.5 |
| PYR-004 | 3-Cl-Aniline | Piperidine | 1.8 | 3.2 |
| Doxorubicin | (Reference) | (Reference) | 0.9 | 1.2 |
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
For compounds showing significant cytotoxicity, the next step is to determine if they act on the intended targets. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a direct measure of kinase activity.[1][9]
Rationale: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The signal intensity is directly proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., EGFR, Src, CDK2)
-
Kinase-specific peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds
-
Kinase reaction buffer
-
White, opaque 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of test compound (or vehicle control) and 2 µL of kinase/substrate mix.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of ATP solution. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for kinase inhibition.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Kinase inhibitors often induce cell cycle arrest. This protocol uses propidium iodide (PI), a DNA intercalating agent, to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[10]
Rationale: The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence of cells in the G0/G1 phase. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of each phase.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer. Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Hypothetical Mechanism of Action: Targeting the EGFR Signaling Pathway
Many pyrimidine-based anticancer agents function by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[3] Overactivation of the EGFR pathway is a common driver of tumor growth. A synthesized derivative from our proposed library could potentially bind to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling cascades like the RAS/RAF/MEK/ERK pathway, ultimately leading to cell cycle arrest and apoptosis.
Caption: Hypothetical inhibition of the EGFR signaling pathway by a novel pyrimidine derivative.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic protocols detailed in this guide offer a robust and flexible platform for generating diverse chemical libraries. Combined with the comprehensive biological evaluation workflow, researchers are well-equipped to identify and characterize new pyrimidine derivatives with therapeutic potential. The structure-activity relationship data generated from these studies will be invaluable for the rational design of next-generation targeted cancer therapies.
References
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
- Hanahan, D., & Weinberg, R. A. (2011).
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. [Link]
- Beula, G. M., et al. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Journal of Pharmaceutical Research.
- Chapman, D. D., & Brown, D. J. (1969). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 5, 529-532.
- Google Patents. (n.d.). Method for synthesizing 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine.
-
Journal of Chemical Education and Research. (n.d.). Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. [Link]
-
Frontiers in Pharmacology. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
- Zhang, et al. (2020). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry.
-
Lu, Y., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
-
National Center for Biotechnology Information. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. [Link]
-
National Center for Biotechnology Information. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
- Knight, Z. A., & Shokat, K. M. (2005). Targeting cancer with small molecule kinase inhibitors.
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. promega.com [promega.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Laboratory procedure using 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine as a reactant
An Application Guide for the Strategic Use of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine in Synthetic Chemistry
Executive Summary
This compound is a versatile and highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its strategic importance is underscored by its role as a key intermediate in the synthesis of the triazole antifungal agent, Voriconazole.[1][2][3] This guide provides an in-depth exploration of the reactant's properties, reactivity, and practical applications. We will dissect the causality behind experimental choices for two primary reaction classes—nucleophilic substitution and palladium-catalyzed cross-coupling—offering detailed, field-proven protocols for researchers to leverage this reactant's full synthetic potential.
Reactant Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step toward its effective utilization. The molecule possesses three distinct points of reactivity: the labile benzylic-type bromide, the reactive chloro-substituent on the pyrimidine ring, and the electron-withdrawing fluoro-group that modulates the ring's electronic character.
| Property | Value | Source |
| CAS Number | 188416-28-6 | [4][5] |
| Molecular Formula | C₆H₅BrClFN₂ | [4][5][6] |
| Molecular Weight | 239.47 g/mol | [4][5][6] |
| Boiling Point | 257.8 °C at 760 mmHg (Predicted) | [5][7] |
| Appearance | Light yellow oil (typical) | [2] |
| Storage | 2-8°C, in a dry, well-ventilated place | [5][8] |
Core Reactivity and Mechanistic Insights
The synthetic utility of this pyrimidine derivative stems from the differential reactivity of its halogen substituents. This allows for selective, sequential functionalization.
-
The Bromoethyl Side Chain : The bromine atom is attached to a carbon adjacent to the pyrimidine ring, making it analogous to a benzylic bromide. This position is highly activated towards nucleophilic substitution (SN1 and SN2 pathways) by a wide range of nucleophiles (amines, thiols, alcohols, etc.). This reaction is typically fast and occurs under mild conditions, often at or below room temperature.
-
The Chloro-Substituted Pyrimidine Ring : The chlorine atom at the C6 position is a leaving group for two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr) : The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. The additional presence of the C5-fluoro group further activates the ring towards attack by strong nucleophiles. For dihalopyrimidines, substitution generally favors the C4/C6 positions over the C2 position.[9][10]
-
Palladium-Catalyzed Cross-Coupling : The C6-Cl bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[9][11][12] This pathway is foundational for building molecular complexity and is widely used in the synthesis of kinase inhibitors and other bioactive molecules.[5]
-
The significant difference in reactivity between the bromoethyl and chloro groups allows for a predictable and stepwise synthetic strategy. Nucleophilic substitution at the side chain can typically be performed selectively without disturbing the C6-chloro group.
Caption: Reactivity sites of this compound.
Application Protocol 1: Selective Nucleophilic Substitution with an Amine
This protocol details the selective reaction of a primary amine with the bromoethyl side chain, a key step in building precursors for various bioactive molecules.
Rationale : The bromoethyl group is significantly more reactive than the chloro-pyrimidine group towards nucleophilic attack under these conditions. A polar aprotic solvent like acetonitrile stabilizes charged intermediates without interfering with the nucleophile. A mild inorganic base is used to scavenge the HBr byproduct without promoting SNAr on the pyrimidine ring.
Materials :
-
This compound (1.0 eq)
-
Primary/Secondary Amine (e.g., benzylamine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure :
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
While stirring, add the amine (1.1 eq) dropwise at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired N-substituted product.
Application Protocol 2: Suzuki Cross-Coupling Reaction
This protocol describes the palladium-catalyzed Suzuki cross-coupling of an arylboronic acid at the C6-chloro position, demonstrating the construction of a biaryl system.
Rationale : The Suzuki reaction is a robust method for C-C bond formation.[13][14] A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination). An aqueous base is required for the transmetalation step, and a solvent mixture like dioxane/water ensures that both organic and inorganic reagents are sufficiently soluble. This reaction requires elevated temperatures to overcome the activation energy for the oxidative addition of the chloro-pyrimidine to the Pd(0) complex.
Materials :
-
This compound derivative (from Protocol 1, or the starting material itself) (1.0 eq)
-
Arylboronic Acid (e.g., phenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure :
-
In a Schlenk flask, combine the pyrimidine substrate (1.0 eq), arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 8-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-pyrimidine product.
Caption: Synthetic decision workflow for functionalizing the reactant.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is classified as an irritant.
-
Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7][8]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles.[4][8]
-
Handling : Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[8] Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] The recommended storage temperature is 2-8°C.[5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
First Aid :
-
If on skin : Wash with plenty of soap and water. If irritation occurs, get medical help.[4][8]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][8]
-
If inhaled : Remove person to fresh air and keep comfortable for breathing.[8]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Protocol 1: Incomplete Reaction | 1. Inactive nucleophile. 2. Insufficient base. 3. Low temperature. | 1. Check the purity of the amine. 2. Use a stronger base (e.g., DBU) if compatible, or add more K₂CO₃. 3. Gently warm the reaction to 40 °C. |
| Protocol 1: Multiple Products | 1. Reaction with the C6-Cl position. 2. Over-alkylation of amine. | 1. Avoid high temperatures and overly strong bases. 2. Use a slight excess of the pyrimidine starting material relative to the amine. |
| Protocol 2: Low Yield | 1. Deactivated palladium catalyst. 2. Poor quality boronic acid. 3. Insufficient degassing. | 1. Use fresh catalyst or a more robust catalyst/ligand system. 2. Boronic acids can dehydrate to form unreactive anhydrides; use fresh or purified material. 3. Ensure the solvent is properly degassed and the reaction is run under a strict inert atmosphere. |
| Protocol 2: Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Improve degassing procedure (e.g., use freeze-pump-thaw cycles) and maintain a positive pressure of inert gas. |
Conclusion
This compound is a powerful synthetic intermediate whose distinct reactive sites can be addressed selectively. By understanding the underlying principles of its reactivity, researchers can strategically design multi-step syntheses to access a diverse range of complex heterocyclic compounds for drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for the innovative application of this valuable chemical building block.
References
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Vertex AI Search.
- Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine. Google Patents.
- This compound Safety Data Sheets. Echemi.
- MSDS of this compound. Capot Chemical.
- This compound | C6H5BrClFN2 | CID 10911633. PubChem.
- Pyrimidine Derivatives. V.1) Synthesis and Nucleophilic Reactions of 5-Bromo-6-bromomethy1-1-(2-bromoethyl and 2-bromopropy1)- 3. J-Stage.
- Cobalt-catalyzed cross-coupling between in situ prepared arylzinc halides and 2-chloropyrimidine or 2-chloropyrazine. PubMed.
- 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine CAS: 188416-28-6. XD BIOCHEMS.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
- How to synthesize 6- (1-brometyl) -4-chloro-5-fluoropytine. Guidechem.
- This compound. MySkinRecipes.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- 6-chloro-5-fluoropyrimidine | 188416-28-6, 4-(1-Bromoethyl). Echemi.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. ResearchGate.
- This compound. ChemicalBook.
- CAS No : 188416-28-6 | Chemical Name : this compound. Pharmaffiliates.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- nucleophilic aromatic substitutions. YouTube.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
Sources
- 1. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: [amp.chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Cobalt-catalyzed cross-coupling between in situ prepared arylzinc halides and 2-chloropyrimidine or 2-chloropyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine in Advanced PET Radiolabeling
This document provides an in-depth technical guide for researchers, radiochemists, and drug development professionals on the application of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine as a pivotal precursor in Positron Emission Tomography (PET) radiolabeling. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and discuss the broader implications for developing novel radiotracers.
Foundational Concepts: Why This Precursor Matters
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that provides quantitative insights into physiological and pathological processes in vivo.[1] The power of PET lies in its use of specific molecular probes, or radiotracers, labeled with positron-emitting radionuclides. Among these, Fluorine-18 (¹⁸F) is preeminent due to its near-ideal characteristics: a manageable half-life of 109.7 minutes, low positron energy (0.635 MeV) which allows for high-resolution images, and its production in a no-carrier-added state, enabling high specific activity.[2][3]
The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous therapeutic agents, including anticancer and antiviral drugs.[4] Its integration into PET tracers allows for the imaging of critical biological targets like cell proliferation via thymidine kinase 1 activity or specific enzyme systems.[5][6]
This compound emerges as a particularly valuable precursor for ¹⁸F-radiolabeling. Its chemical architecture is strategically designed for efficient nucleophilic substitution. The bromoethyl group provides an excellent leaving group (bromide) at an aliphatic carbon, which is highly susceptible to attack by the [¹⁸F]fluoride ion. This "late-stage fluorination" approach allows for the efficient introduction of the radionuclide into a complex molecular framework, a critical step in modern radiopharmaceutical development.[7]
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is fundamental to developing a robust and reproducible radiolabeling process.
| Property | Value | Source |
| CAS Number | 188416-28-6 | [8][9] |
| Molecular Formula | C₆H₅BrClFN₂ | [8] |
| Molecular Weight | 239.47 g/mol | [8][9] |
| Boiling Point | 257.85 °C at 760 mmHg | [10] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | 2-8°C, under inert atmosphere | [9][10] |
The Radiochemical Mechanism: A Guided Nucleophilic Substitution
The core of the labeling strategy is a classic SN2 (bimolecular nucleophilic substitution) reaction.[3] To achieve this efficiently with [¹⁸F]fluoride, several critical factors must be managed.
-
Activation of [¹⁸F]Fluoride: Cyclotron-produced [¹⁸F]fluoride is delivered in [¹⁸O]water, where it is heavily solvated by hydrogen bonds, rendering it poorly nucleophilic.[2][3] To "activate" it, the aqueous environment must be replaced with a polar aprotic solvent like acetonitrile or DMSO. This is achieved by first trapping the [¹⁸F]fluoride on an anion exchange resin, then eluting it with a solution containing a phase transfer catalyst (PTC) such as Kryptofix 2.2.2 (K₂₂₂) and a counter-ion, typically potassium carbonate (K₂CO₃). The K₂₂₂ cryptand effectively sequesters the K⁺ ion, leaving a highly reactive, "naked" [¹⁸F]fluoride anion.[2]
-
Azeotropic Drying: Trace amounts of water can dramatically reduce labeling efficiency. Therefore, a rigorous azeotropic drying step using acetonitrile is performed to remove residual water from the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex before the precursor is introduced.[3]
-
Nucleophilic Attack: The dried, activated [¹⁸F]fluoride anion attacks the electrophilic carbon atom of the ethyl group, displacing the bromide ion, which is an excellent leaving group. The reaction is driven to completion by heating, typically between 80-120 °C.
Reaction Scheme Visualization
The following diagram illustrates the nucleophilic substitution process.
Caption: Sₙ2 reaction for ¹⁸F-radiolabeling.
Comprehensive Experimental Protocol
This protocol provides a self-validating system for the synthesis, purification, and quality control of 4-(1-[¹⁸F]fluoroethyl)-6-chloro-5-fluoropyrimidine. All operations should be performed in a shielded hot cell using an automated synthesis module.
Part A: Reagent and Materials Preparation
| Reagent / Material | Specification | Purpose |
| This compound | >95% Purity | Radiolabeling Precursor |
| Kryptofix 2.2.2 (K₂₂₂) | ≥98% Purity | Phase Transfer Catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Base and source of K⁺ |
| Acetonitrile (MeCN) | Anhydrous, <30 ppm H₂O | Reaction and azeotropic drying solvent |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, <50 ppm H₂O | Reaction solvent |
| Water for Injection (WFI) | USP Grade | Eluent, Reconstitution |
| Ethanol (EtOH) | USP Grade, Dehydrated | Final formulation, HPLC mobile phase |
| Anion Exchange Cartridge | QMA Light (or equivalent) | [¹⁸F]Fluoride trapping |
| SPE Cartridge | C18 (or equivalent) | Final product purification/formulation |
Preparation of Eluent:
-
Dissolve 15 mg of K₂₂₂ and 3 mg of K₂CO₃ in a mixture of 750 µL MeCN and 250 µL WFI. This solution is used to elute the [¹⁸F]fluoride from the QMA cartridge.
Part B: Automated Radiosynthesis Workflow
-
[¹⁸F]Fluoride Trapping: Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O onto a pre-conditioned QMA anion exchange cartridge. The [¹⁸O]H₂O is recovered for recycling.
-
Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using 1 mL of the prepared K₂₂₂/K₂CO₃ eluent.
-
Azeotropic Drying: Heat the reaction vessel to 110 °C under a stream of nitrogen and vacuum. Add 1 mL of anhydrous MeCN and repeat the evaporation. Perform this step twice to ensure the complex is anhydrous. The final complex should appear as a white residue.
-
Radiolabeling Reaction:
-
Prepare a solution of the precursor: 5-10 mg of this compound dissolved in 500 µL of anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]KF-K₂₂₂ complex in the reaction vessel.
-
Seal the vessel and heat at 120 °C for 15 minutes. The reaction progress can be monitored by radio-TLC.
-
-
Quenching and Dilution: After cooling, quench the reaction by adding 4 mL of WFI or HPLC mobile phase to dilute the reaction mixture for purification.
Part C: Purification by Semi-Preparative HPLC
Purification is essential to separate the desired ¹⁸F-labeled product from unreacted precursor, unlabeled byproducts, and reaction reagents.
| Parameter | Condition | Rationale |
| Column | Reverse-Phase C18 (e.g., 10 x 250 mm) | Provides good separation of organic molecules. |
| Mobile Phase | 40:60 (v/v) Acetonitrile:Water | Adjust ratio as needed for optimal separation. |
| Flow Rate | 4-5 mL/min | Efficient separation within a reasonable time. |
| Detection | UV (254 nm) and Radioactivity Detector | UV detects chemical species; Radioactivity detects the product. |
-
Inject the diluted reaction mixture onto the HPLC system.
-
Collect the radioactive peak corresponding to the product, which should have a different retention time than the UV peak of the unlabeled precursor.
Part D: Formulation
-
Trap the collected HPLC fraction on a C18 SPE cartridge.
-
Wash the cartridge with 10 mL of WFI to remove residual HPLC solvents.
-
Elute the final product from the cartridge with 1 mL of USP-grade Ethanol.
-
Dilute the ethanolic solution with 9 mL of sterile saline for injection to yield a final formulation in ≤10% ethanol.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Workflow Visualization
Caption: Automated workflow for ¹⁸F-radiolabeling.
Trustworthiness: The Quality Control Mandate
For any radiopharmaceutical intended for preclinical or clinical use, rigorous quality control is non-negotiable.[11][12][13] The final product must meet established pharmacopeia standards.
| QC Test | Method | Acceptance Criteria | Rationale |
| Radionuclidic Identity | Half-life measurement | 105-115 minutes | Confirms the radionuclide is ¹⁸F. |
| Radiochemical Purity | Analytical Radio-HPLC | ≥95% | Ensures radioactivity is associated with the desired chemical form.[14] |
| Chemical Purity | Analytical HPLC (UV) | Precursor < 5 µg/mL | Limits potential pharmacological effects from unlabeled precursor. |
| pH | pH meter or strip | 4.5 - 7.5 | Ensures physiological compatibility and prevents patient discomfort.[14] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10% v/v, MeCN < 410 ppm | Limits exposure to potentially toxic organic solvents. |
| Sterility | USP <71> Sterility Test | No microbial growth | Mandatory for all injectable products. |
| Bacterial Endotoxins | LAL Test (USP <85>) | < 175 EU / V (where V is max dose volume) | Prevents pyrogenic reactions in patients.[14] |
Applications in Drug Development and Research
The true value of 4-(1-[¹⁸F]fluoroethyl)-6-chloro-5-fluoropyrimidine lies not as an end-product, but as a radiolabeled synthon. The remaining chloro- and fluoro- substituents on the pyrimidine ring can be further functionalized to create a library of novel PET tracers. For instance:
-
Targeting Kinase Activity: The pyrimidine core is prevalent in many kinase inhibitors.[10] By synthesizing derivatives of this radiolabeled intermediate, it is possible to develop PET tracers for imaging key cancer-related kinases in vivo, providing a tool for patient stratification and monitoring therapeutic response.
-
Proliferation Imaging: While distinct from thymidine analogs, novel pyrimidine-based tracers could be developed to interrogate other aspects of the cell proliferation machinery, offering complementary information to established tracers like [¹⁸F]FLT.[5]
The ability to efficiently produce this radiolabeled intermediate opens the door to a modular "click chemistry" style approach for creating diverse PET probes, accelerating the discovery and validation of new imaging agents for oncology, neurology, and beyond.
References
-
Kim, D. W., Ahn, D. S., & Oh, S. J. (2012). Recent Trends in the Nucleophilic [¹⁸F]-radiolabeling Method with No-carrier-added [¹⁸F]fluoride. Nuclear Medicine and Molecular Imaging, 46(2), 83–93. [Link]
-
IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency. [Link]
-
Alluri, S. R., et al. (2021). A facile radiosynthesis of 18F-labeled 2-and 4-fluoro pyrimidines and fused pyrimidines. Journal of Nuclear Medicine, 62(supplement 1), 1839. [Link]
-
Miller, P. W., et al. (2008). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Angewandte Chemie International Edition, 47(47), 8998-9033. [Link]
-
Becaud, J., et al. (2009). Direct One-Step 18F-Labeling of Peptides via Nucleophilic Aromatic Substitution. Bioconjugate Chemistry, 20(12), 2254–2261. [Link]
-
IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA TECDOC Series. [Link]
-
Cai, L., Lu, S., & Pike, V. W. (2008). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 5(12), 1178-1196. [Link]
-
Zhang, J., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 910972. [Link]
-
Cai, L., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 25(11), 1865-1893. [Link]
-
Wang, Y., et al. (2018). Synthesis and evaluation of novel F-18-labeled pyrimidine derivatives: potential FAK inhibitors and PET imaging agents for cancer detection. RSC Advances, 8(1), 231-241. [Link]
-
Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]
-
de Barros, A. L. B., et al. (2011). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. Brazilian Journal of Pharmaceutical Sciences, 47(2), 329-338. [Link]
-
Zaini, M. A., et al. (2015). Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis. Journal of Nuclear Medicine, 56(supplement 3), 1957. [Link]
-
XD BIOCHEMS. (n.d.). 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine CAS: 188416-28-6. [Link]
-
Liu, Z., et al. (2014). One-step 18F labeling of biomolecules using organotrifluoroborates. Nature Protocols, 9(11), 2742-2751. [Link]
-
Fan, J., et al. (2020). Development of 11C-labeled pyrimidine derivatives as novel positron emission tomography (PET) agents for brain sigma-1 receptor (σ1R) imaging. Journal of Nuclear Medicine, 61(supplement 1), 1279. [Link]
-
Shields, A. F. (2010). PET imaging of proliferation with pyrimidines. Journal of Nuclear Medicine, 51(Suppl 1), 55S-62S. [Link]
-
Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 55-76. [Link]
-
Alauddin, M. M., & Conti, P. S. (2008). Pyrimidine nucleosides in molecular PET imaging of tumor proliferation. Journal of Nucleic Acids. [Link]
-
Gaja, V., et al. (2023). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules, 28(14), 5395. [Link]
-
Connolly, D., et al. (2023). 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. JoVE. [Link]
-
Verhoog, S., & Paostępny, A. (2021). C–H Labeling with [¹⁸F]Fluoride: An Emerging Methodology in Radiochemistry. Molecules, 26(11), 3121. [Link]
- Google Patents. (n.d.). Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine.
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Li, J., et al. (2023). Development of Carbon-11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma-1 Receptor Imaging. Advanced Science. [Link]-Li-Fan/68b8e0b65985559868846c2688b0a70d99818b24)
-
PubChem. (n.d.). This compound. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 188416-28-6 | Chemical Name : this compound. [Link]
-
Holt, M., et al. (2018). Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor. Journal of Medicinal Chemistry, 61(17), 7826-7842. [Link]
-
Laurens, E., et al. (2012). Radiolabelling and evaluation of novel haloethylsulfoxides as PET imaging agents for tumor hypoxia. Nuclear Medicine and Biology, 39(4), 505-512. [Link]
-
Zhang, L., et al. (2023). Fully automated radiolabeling of [68Ga]Ga-EMP100 targeting c-MET for PET-CT clinical imaging. Scientific Reports, 13(1), 17565. [Link]
-
Singh, V., et al. (2022). Synthesis, in vitro evaluation, and 68Ga-radiolabeling of CDP1 toward PET/CT imaging of bacterial infection. Molecules, 27(19), 6567. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile radiosynthesis of 18F-labeled 2-and 4-fluoro pyrimidines and fused pyrimidines | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. PET imaging of proliferation with pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine nucleosides in molecular PET imaging of tumor proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. iaea.org [iaea.org]
- 13. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Development of 11C-labeled pyrimidine derivatives as novel positron emission tomography (PET) agents for brain sigma-1 receptor (ó1R) imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. semanticscholar.org [semanticscholar.org]
Method for incorporating fluorine-18 into pyrimidine rings
An Expert's Guide to the Incorporation of Fluorine-18 into Pyrimidine Rings for Positron Emission Tomography (PET)
Authored by a Senior Application Scientist
Introduction: The Pyrimidine Scaffold in PET Radiochemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer drugs and antivirals. Its incorporation into Positron Emission Tomography (PET) tracers through labeling with fluorine-18 (¹⁸F) provides a powerful tool for non-invasively studying drug pharmacokinetics, target engagement, and disease-specific metabolic processes in vivo. The relatively long half-life of ¹⁸F (109.8 minutes) allows for complex radiosynthesis and extended imaging protocols, making ¹⁸F-labeled pyrimidines highly valuable assets in drug development and clinical diagnostics.
This guide provides an in-depth overview of the principal methodologies for incorporating ¹⁸F into pyrimidine rings. It is designed for researchers, radiochemists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices, thereby providing a self-validating framework for robust and reproducible radiosynthesis.
Core Methodologies for ¹⁸F-Labeling of Pyrimidines
The introduction of fluorine-18 onto an aromatic system like pyrimidine is a non-trivial synthetic challenge. The choice of method is dictated by the electronic nature of the pyrimidine ring, the desired position of the label, and the required specific activity of the final tracer. The primary strategies are nucleophilic aromatic substitution (SNAr), transition-metal-mediated cross-coupling, and, to a lesser extent, electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse of Pyrimidine Fluorination
Nucleophilic aromatic substitution is the most widely employed method for radiofluorination, particularly for heteroaromatic systems like pyrimidines.[1][2][3][4] The inherent electron deficiency of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the attack of the nucleophilic [¹⁸F]fluoride ion.
Mechanistic Principle: The reaction proceeds via an addition-elimination mechanism. The [¹⁸F]fluoride anion attacks an electron-deficient carbon atom bearing a suitable leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity is restored upon the expulsion of the leaving group. The stability of the Meisenheimer complex, and thus the reaction's feasibility, is significantly enhanced by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4] In pyrimidines, the ring nitrogens themselves act as powerful EWGs, activating the C2, C4, and C6 positions for nucleophilic attack.[5]
Causality in Experimental Design:
-
Choice of Leaving Group: The efficiency of the displacement follows the general trend: -NO₂ > -N(CH₃)₃⁺ > Halogens. Nitro groups and trimethylammonium salts are excellent leaving groups, often enabling fluorination under milder conditions and in shorter reaction times compared to halogens.[6]
-
Activation: Additional EWGs on the ring can further increase reactivity. For instance, a sulfonyl group, as seen in the precursor for [¹⁸F]FMTP, enhances the susceptibility of the pyrimidine ring to nucleophilic attack.[7]
-
Reaction Conditions: Anhydrous, polar apathetic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are essential.[2][3] These solvents effectively solvate the cationic counter-ion (e.g., K⁺ complexed with Kryptofix 222) of the [¹⁸F]fluoride salt, leaving a "naked," highly reactive fluoride anion for the nucleophilic attack.[8] Temperatures typically range from 120-150°C to provide sufficient activation energy.[6]
Copper-Mediated Radiofluorination: Expanding the Scope
For pyrimidine rings that are electron-rich or lack strong activation for SNAr, copper-mediated methods have become the strategy of choice.[9] This approach enables the fluorination of positions that are inaccessible via traditional SNAr and often proceeds under milder conditions.
Mechanistic Principle: These reactions involve the coupling of [¹⁸F]fluoride with an organometallic precursor, typically an arylstannane or an arylboronic acid/ester, catalyzed by a copper complex.[10][11] While the precise mechanism is complex and can vary, a general cycle involves the oxidative addition of the Cu(I) or Cu(II) catalyst to the aryl precursor, followed by a ligand exchange with [¹⁸F]fluoride, and finally reductive elimination to form the C-¹⁸F bond and regenerate the catalyst.
Causality in Experimental Design:
-
Precursor Choice: Arylboronic acids and their pinacol esters (Bpin) are popular due to their relative stability and lower toxicity compared to arylstannanes.[10] Stannane precursors can sometimes provide higher yields for specific substrates.
-
Catalyst System: A common and effective catalyst is the pre-formed [Cu(OTf)₂(py)₄] complex, though other systems can be generated in situ.[9] The pyridine ligands are crucial for stabilizing the copper center and facilitating the catalytic cycle.
-
Reaction Environment: The reaction is sensitive to conditions. Solvents like DMF or DMSO are common. The presence of oxygen can be beneficial for some Cu-mediated systems, as it can help re-oxidize Cu(I) to the active Cu(II) state.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Synthesis of novel pyrimidine derivatives from 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
An In-Depth Guide to the Synthesis of Novel Pyrimidine Derivatives from 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Scaffold and its Role in Modern Drug Discovery
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] This fundamental scaffold is present in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) and is integral to a wide array of biologically active molecules and approved pharmaceuticals.[1][3] The diverse pharmacological activities exhibited by pyrimidine derivatives—including anticancer, antimicrobial, anti-inflammatory, and antiviral properties—make them a privileged structure in the development of new therapeutic agents.[2][3][4][5]
This guide focuses on the synthetic utility of a highly functionalized and versatile building block: This compound . This reagent serves as a key intermediate in the synthesis of complex pharmaceutical compounds, including the broad-spectrum antifungal agent Voriconazole.[6][7] Its structure is primed for a variety of chemical transformations, featuring three distinct points of reactivity:
-
C6-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions.
-
C4-(1-Bromoethyl) Group: A reactive benzylic-type bromide, susceptible to nucleophilic substitution.
-
C5-Fluoro Group: Modulates the electronic properties of the ring, enhancing its reactivity and often contributing to improved metabolic stability and binding affinity in the final drug molecule.
This document provides detailed protocols and expert insights for leveraging these reactive sites to generate diverse libraries of novel pyrimidine derivatives for screening and drug development.
I. Safety and Handling of the Starting Reagent
Before commencing any experimental work, it is imperative to understand the hazards associated with this compound and to implement appropriate safety measures.
Hazard Profile: The compound is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation.[8][9]
Recommended Precautions and PPE: [8][10]
-
Handling: Always handle the reagent in a well-ventilated chemical fume hood.[8][10] Avoid formation and inhalation of dust and aerosols.[8][10]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[8]
-
Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use).[8][10] Wear flame-resistant and impervious clothing.[8]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type ABEK-P2).[10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[8][11] Recommended storage temperature is 2-8°C.[11]
-
First Aid:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[10]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[10]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[10]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.[12]
-
In all cases of exposure, consult a physician immediately and show them the Safety Data Sheet (SDS).[10][12]
-
II. Synthetic Pathways and Core Protocols
The strategic functionalization of this compound allows for the modular construction of a wide range of derivatives. The following diagram illustrates the primary synthetic avenues.
Caption: Key synthetic transformations of this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
This is a fundamental and widely used method for displacing the chlorine atom with various nucleophiles.[13] The electron-deficient nature of the pyrimidine ring facilitates this reaction.
Reaction Principle: A nucleophile, such as an amine, thiol, or alcohol, attacks the electrophilic C6 carbon, displacing the chloride leaving group. The reaction is typically promoted by a non-nucleophilic base to neutralize the HCl generated.[14]
Detailed Step-by-Step Methodology (General Procedure for Amination):
-
Reagent Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or Dioxane, 5-10 mL per mmol of substrate), add the desired primary or secondary amine (1.1-1.5 eq).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.5 eq) or triethylamine (Et₃N, 3.0 eq).
-
Expert Insight: Potassium carbonate is a solid base often used for its low cost and ease of removal, while a liquid amine base like triethylamine or DIPEA can be suitable for reactions where solubility is a concern.
-
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from 60°C to 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-substituted pyrimidine derivative.[13][14]
| Nucleophile | Typical Base | Solvent | Temperature (°C) |
| Primary/Secondary Amines | K₂CO₃, Et₃N, DIPEA | DMF, Dioxane | 60 - 120 |
| Phenols | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 80 - 120 |
| Thiols | NaH, K₂CO₃ | THF, DMF | 25 - 80 |
| Caption: Representative conditions for SNAr reactions at the C6-chloro position. |
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive amines or for achieving C-N bond formation under milder conditions, the Buchwald-Hartwig amination is a superior method.[15] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[15][16]
Reaction Principle: This cross-coupling reaction involves the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine. The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Step-by-Step Methodology:
-
Inert Atmosphere: Assemble a dry reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add the this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst, a suitable phosphine ligand, and a base.
-
Expert Insight: The choice of ligand is critical for reaction success. Sterically hindered biarylphosphine ligands like XPhos or RuPhos are often effective for coupling challenging substrates.[16] The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions; sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
-
Solvent Addition: Add a dry, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction Execution: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.
| Catalyst / Precatalyst | Ligand | Base | Solvent |
| Pd₂(dba)₃ | XPhos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane |
| Pd(OAc)₂ | SPhos, DavePhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| [Pd(allyl)Cl]₂ | t-BuXPhos | K₂CO₃ | Toluene |
| Caption: Common catalyst systems for Buchwald-Hartwig amination.[16][17] |
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl groups, which is crucial for exploring structure-activity relationships (SAR).[18][19]
Reaction Principle: This reaction couples an organoboron species (typically a boronic acid) with an organohalide using a palladium(0) catalyst and a base.
Detailed Step-by-Step Methodology: [19][20]
-
Inert Atmosphere: In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, commonly 1,4-Dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Execution: Heat the mixture to 80-100°C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the C6-arylated product.
Protocol 4: Palladium/Copper-Catalyzed Sonogashira Coupling
To introduce alkynyl moieties, which can serve as handles for further functionalization (e.g., via click chemistry) or as key pharmacophores, the Sonogashira coupling is the method of choice.[18]
Reaction Principle: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt.[21]
Detailed Step-by-Step Methodology: [21]
-
Inert Atmosphere & Reagent Prep: To a degassed solution of this compound (1.0 eq) in a solvent mixture like THF and triethylamine (Et₃N) (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper co-catalyst (e.g., CuI, 10 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60°C) until completion. Microwave irradiation can sometimes be used to accelerate the reaction.[22]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture. Partition the residue between ethyl acetate and water. Separate the organic layer, dry it over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
III. Characterization of Novel Pyrimidine Derivatives
Unequivocal structural confirmation of the synthesized compounds is essential. A combination of standard spectroscopic techniques should be employed.[23][24]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the proton and carbon framework of the molecule, confirming the successful addition of the new substituent and its position on the pyrimidine ring.[23][25][26]
-
Mass Spectrometry (MS): Low-resolution (LC-MS) and high-resolution mass spectrometry (HRMS) confirm the molecular weight of the product, providing its elemental composition.[23][25][26]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., N-H stretches in amines, C≡C stretches in alkynes).[25][27]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the proposed structure.[23][25]
Conclusion
This compound is a powerful and versatile starting material for the synthesis of diverse and novel pyrimidine derivatives. The distinct reactivity of its chloro and bromoethyl groups allows for selective and sequential functionalization through robust and well-established protocols, including nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. The methodologies detailed in this guide provide researchers with a reliable toolkit to construct compound libraries with significant potential for hit and lead identification in modern drug discovery programs.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 6. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. echemi.com [echemi.com]
- 9. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. capotchem.com [capotchem.com]
- 11. This compound [myskinrecipes.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. jchr.org [jchr.org]
- 24. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
The Lynchpin of Azole Antifungals: Synthesis and Application of a Core Intermediate
Introduction: The Architectural Core of Modern Antifungals
The global rise in invasive fungal infections necessitates the continuous development of potent and selective antifungal agents. Among the most successful classes of antifungal drugs are the azoles, which have become a cornerstone of antifungal therapy.[1][2] A significant portion of these therapeutic agents, including the widely-used drug fluconazole, share a common structural scaffold: a central propan-2-ol backbone substituted with a di-substituted phenyl group and one or more 1,2,4-triazole rings.[3][4] This conserved architecture is pivotal for their mechanism of action, which involves the targeted inhibition of a crucial fungal enzyme, lanosterol 14-α-demethylase (CYP51).[5][6][7] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][7] By disrupting ergosterol synthesis, azole antifungals compromise the integrity of the fungal cell membrane, leading to cell growth inhibition and, ultimately, cell death.[6][7]
The efficient and scalable synthesis of these complex azole antifungals hinges on the strategic use of key chemical intermediates. One such pivotal intermediate is 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol . This molecule elegantly incorporates the necessary 2,4-difluorophenyl moiety and a three-carbon backbone, with two reactive chloride leaving groups that pave the way for the introduction of the essential triazole rings. This application note provides a detailed technical guide for the synthesis of this key intermediate and its subsequent conversion to the potent antifungal drug, fluconazole. The protocols described herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices and adherence to scientific integrity.
I. Synthesis of the Key Intermediate: 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol
The synthesis of this crucial intermediate can be approached through several routes. Two common and effective methods are presented here: a Friedel-Crafts acylation approach and a Grignard reaction-based synthesis.
Method A: Friedel-Crafts Acylation Route
This classic electrophilic aromatic substitution reaction provides a direct method for constructing the carbon skeleton of the intermediate.[8] The reaction involves the acylation of 1,3-difluorobenzene with 1,3-dichloroacetone in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9]
Protocol 1: Friedel-Crafts Acylation for 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq).
-
Solvent and Reactant Addition: Add excess 1,3-difluorobenzene (serving as both reactant and solvent) to the flask and cool the mixture to 0-5 °C in an ice bath.
-
Acylation: Slowly add a solution of 1,3-dichloroacetone (1.0 eq) in 1,3-difluorobenzene dropwise to the stirred suspension over 1-2 hours, maintaining the temperature below 10 °C. The slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and separate the organic and aqueous layers.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol can be purified by vacuum distillation or column chromatography on silica gel.
Method B: Grignard Reaction Route
An alternative approach involves the use of a Grignard reagent, which acts as a potent nucleophile.[10][11] This method offers a different strategic bond formation, where the 2,4-difluorophenyl group is introduced via its organomagnesium halide derivative.[12]
Protocol 2: Grignard Synthesis of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 eq). Add a small crystal of iodine to activate the magnesium surface.[11]
-
Initiation: Add a small portion of a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Grignard Formation: Once the reaction has initiated, add the remaining 1-bromo-2,4-difluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Dichloroacetone: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of 1,3-dichloroacetone (1.0 eq) in anhydrous diethyl ether or THF dropwise. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion and Quenching: After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the product with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is obtained.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol.
| Parameter | Method A: Friedel-Crafts Acylation | Method B: Grignard Reaction |
| Key Reagents | 1,3-Difluorobenzene, 1,3-Dichloroacetone, AlCl₃ | 1-Bromo-2,4-difluorobenzene, Mg, 1,3-Dichloroacetone |
| Typical Yield | 60-75% | 70-85% |
| Reaction Conditions | 0 °C to room temperature | 0 °C to room temperature |
| Advantages | Direct bond formation, readily available starting materials. | Higher yields, milder conditions for the addition step. |
| Disadvantages | Use of corrosive Lewis acid, potential for side reactions. | Requires anhydrous conditions, Grignard reagent is moisture-sensitive. |
Table 1: Comparison of Synthetic Routes for the Key Intermediate.
II. Conversion to Fluconazole: A Two-Step Transformation
The synthesized 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol serves as a direct precursor to fluconazole through a two-step sequence involving the formation of an epoxide intermediate followed by a nucleophilic ring-opening with 1,2,4-triazole.
Step 1: Epoxide Formation
The dichlorinated alcohol is converted to a more reactive oxirane intermediate. This is typically achieved by an intramolecular Williamson ether synthesis, where a strong base deprotonates the hydroxyl group, which then displaces one of the adjacent chloride ions.
Protocol 3: Synthesis of 2-(2,4-difluorophenyl)-2-(oxiran-2-ylmethyl)oxirane
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol (1.0 eq) in a suitable solvent such as methanol or a mixture of toluene and water.
-
Base Addition: Add a strong base, such as sodium hydroxide or potassium hydroxide (2.2 eq), to the solution. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to facilitate the reaction in a two-phase system.
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 4-6 hours. The formation of the epoxide can be monitored by TLC.
-
Workup and Isolation: After the reaction is complete, add water to dissolve the inorganic salts and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide. The crude epoxide is often used in the next step without further purification.
Step 2: Nucleophilic Ring Opening with 1,2,4-Triazole
The final step in the synthesis of fluconazole involves the nucleophilic attack of the 1,2,4-triazole anion on the epoxide ring. This reaction opens the epoxide and introduces the two triazole moieties.[13]
Protocol 4: Synthesis of Fluconazole
-
Reaction Setup: In a reaction vessel, combine the crude epoxide from the previous step (1.0 eq) and 1,2,4-triazole (2.5 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, such as anhydrous potassium carbonate or sodium hydroxide (2.5 eq), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the epoxide starting material by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and pour it into water. The crude fluconazole will often precipitate out of the solution. Filter the solid, wash it with water, and then recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure fluconazole.[14]
| Step | Key Reagents | Typical Yield | Reaction Conditions |
| Epoxide Formation | 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol, NaOH or KOH | >90% (crude) | Room Temperature, 4-6 hours |
| Fluconazole Synthesis | Epoxide, 1,2,4-Triazole, K₂CO₃ or NaOH | 70-80% | 80-100 °C, 12-24 hours |
Table 2: Summary of the Conversion of the Key Intermediate to Fluconazole.
III. Visualizing the Synthetic Pathway and Mechanism of Action
To provide a clearer understanding of the synthetic process and the biological activity of the final product, the following diagrams have been generated.
Figure 1: Synthetic workflow for Fluconazole from 1,3-difluorobenzene.
Figure 2: Mechanism of action of azole antifungals.
IV. Conclusion: A Versatile Intermediate for Antifungal Drug Discovery
The synthesis of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol represents a critical step in the production of a wide range of azole-based antifungal agents. The protocols outlined in this application note provide robust and reproducible methods for its preparation and subsequent conversion to fluconazole. Understanding the underlying chemical principles and the rationale for specific experimental conditions is paramount for successful synthesis and process optimization. The versatility of this key intermediate allows for further chemical modifications, opening avenues for the development of novel antifungal drugs with improved efficacy, broader spectrum of activity, and reduced susceptibility to resistance.
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. adichemistry.com [adichemistry.com]
- 12. Solved The Grignard Reaction: Synthesis of | Chegg.com [chegg.com]
- 13. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 14. bcc.bas.bg [bcc.bas.bg]
Application Notes and Protocols for Evaluating the Antiviral and Cytotoxic Activity of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine Derivatives
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. As essential components of nucleic acids, pyrimidine analogs have been extensively explored for their capacity to interfere with viral replication and cancer cell proliferation.[1] The strategic modification of the pyrimidine ring has yielded a plethora of derivatives with potent antiviral, anticancer, antibacterial, and anti-inflammatory properties. This guide focuses on a specific class of these derivatives, exemplified by 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine, a known key intermediate in the synthesis of the antifungal drug Voriconazole.[2][3] The presence of halogen substituents and an alkyl bromide moiety suggests a high potential for biological activity, making these derivatives compelling candidates for drug discovery programs.
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antiviral and cytotoxic profiles of this compound and its analogs. The protocols detailed herein are designed to be robust and self-validating, offering a clear rationale for each experimental step.
Mechanism of Action: A Primer on Pyrimidine Derivatives
Pyrimidine derivatives often exert their biological effects by acting as antimetabolites. By mimicking endogenous pyrimidines, they can competitively inhibit enzymes crucial for nucleic acid synthesis, thereby halting viral replication or cancer cell division.[1] The halogenated nature of the described pyrimidine derivatives can enhance their binding affinity to target enzymes and improve their pharmacokinetic properties. The bromoethyl group introduces a reactive center that could potentially alkylate key residues within the active sites of viral or cellular enzymes, leading to irreversible inhibition.
It is hypothesized that this compound derivatives may interfere with viral polymerases or proteases, essential for the viral life cycle. In the context of cytotoxicity, these compounds could disrupt DNA synthesis and repair mechanisms in rapidly dividing cancer cells, leading to apoptosis.
Experimental Protocols
I. Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][5] This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.
A. Principle
Metabolically active cells reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
B. Materials
-
Human cancer cell lines (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
C. Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve of cell viability versus compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
-
Diagram of the MTT Assay Workflow
Caption: Workflow of a typical MTT cytotoxicity assay.
II. Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a classic and reliable method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[7]
A. Principle
Infectious virus particles create localized areas of cell death, or plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virions. An effective antiviral agent will reduce the number and/or size of these plaques.[7]
B. Materials
-
Susceptible host cell line (e.g., Vero, MRC-5)
-
Lytic virus stock of known titer (e.g., Herpes Simplex Virus, Influenza Virus)
-
Complete cell culture medium
-
Maintenance medium (reduced serum concentration, e.g., 2% FBS)
-
Agarose or Methylcellulose overlay medium
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
Formalin (10% in PBS)
-
6-well or 12-well plates
C. Step-by-Step Protocol
-
Cell Seeding (Day 1):
-
Seed a suitable host cell line into 6-well plates to achieve a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound and Virus Preparation (Day 2):
-
Prepare serial dilutions of the this compound derivative in maintenance medium.
-
Dilute the virus stock in maintenance medium to a concentration that will produce 50-100 plaques per well.
-
-
Infection and Treatment (Day 2):
-
Aspirate the growth medium from the cell monolayers and wash once with sterile PBS.
-
In a separate tube, pre-incubate the virus dilution with an equal volume of the compound dilutions for 1 hour at 37°C. Include a virus control (virus + medium with solvent) and a cell control (medium only).
-
Add 200 µL of the virus-compound mixture to the respective wells in triplicate.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay Application (Day 2):
-
Carefully aspirate the inoculum from the wells.
-
Overlay the cell monolayer with 2 mL of pre-warmed overlay medium (e.g., 0.5% agarose in maintenance medium).
-
Allow the overlay to solidify at room temperature.
-
-
Incubation (Day 2 onwards):
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization (Day 5-7):
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 30 minutes.
-
Carefully remove the overlay.
-
Stain the cell monolayer with 0.5 mL of crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow the plates to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control: % Plaque Inhibition = [(Plaque Count in Virus Control - Plaque Count in Treated Well) / Plaque Count in Virus Control] x 100
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque inhibition against the compound concentration.
-
Diagram of the Plaque Reduction Assay Workflow
Caption: Workflow of a typical plaque reduction assay.
Data Presentation
Quantitative data from these assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Cytotoxicity Data for Pyrimidine Derivatives against HeLa Cells
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | CC₅₀ (µM) |
| Derivative A | 1 | 95.2 ± 4.1 | 25.6 |
| 10 | 72.8 ± 5.5 | ||
| 25 | 51.3 ± 3.9 | ||
| 50 | 28.1 ± 2.7 | ||
| 100 | 10.5 ± 1.8 | ||
| Derivative B | 1 | 98.7 ± 3.2 | > 100 |
| 10 | 92.4 ± 4.8 | ||
| 25 | 85.1 ± 6.1 | ||
| 50 | 76.9 ± 5.3 | ||
| 100 | 68.3 ± 4.5 |
Note: The data presented is hypothetical and for illustrative purposes only.
Table 2: Example Antiviral Activity of a Structurally Related Bromoethyl Pyrimidine Derivative against HSV-1 (Herpes Simplex Virus Type 1) [8]
| Compound | Concentration (µg/mL) | % Plaque Inhibition (Mean ± SD) | IC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 5-(1-hydroxy-2-chloroethyl)-2'-deoxyuridine | 0.1 | 25.4 ± 3.8 | 0.1 - 1 | Not Reported |
| 1 | 68.9 ± 5.2 | |||
| 10 | 95.1 ± 2.9 | |||
| 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine | 0.1 | 30.1 ± 4.5 | 0.1 - 1 | Not Reported |
| 1 | 75.3 ± 6.1 | |||
| 10 | 98.2 ± 1.7 |
Note: Data is adapted from a study on structurally related compounds and serves as an example of expected results.[8]
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the comprehensive evaluation of the antiviral and cytotoxic activities of this compound derivatives. The MTT and plaque reduction assays are foundational techniques in drug discovery that will enable the determination of the potency and selectivity of these promising compounds. Further investigations should focus on elucidating the precise molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogs, will be crucial for optimizing the therapeutic potential of this chemical scaffold.
References
-
Nature Protocols. (2020). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Available at: [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer Cell Culture (pp. 237-245). Humana Press.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
- Liao, H., Zheng, Y., Wei, H., & Liu, Y. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of Visualized Experiments, (180), e63434.
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Available at: [Link]
- Drew, W. L., Miner, R. C., & Marousek, G. F. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 33(9), 2335–2339.
- Jafar, N. N., M. M. AL-Joubori, and S. H. Abd-Al-Majeed. "Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV." Antiviral Chemistry and Chemotherapy 23.3 (2012): 113-120.
- De Luca, L., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 123.
- Soror, S. H., et al. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences, 127, 188-200.
- Al-Ostath, A. I., et al. (2022). Antiviral activity of pyrimidine containing compounds: Patent review. Mini reviews in medicinal chemistry.
- Chandrashekar, S. M., et al. (2016). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1845-1865.
-
Capot Chemical. (2010). MSDS of this compound. Available at: [Link]
- Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European journal of medicinal chemistry, 120, 254-273.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine.
-
Ministry of Health and Prevention, United Arab Emirates. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Retrieved from [Link]
- Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(2), 677-694.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Kumar, R., et al. (1989). Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity. Journal of medicinal chemistry, 32(5), 941–944.
Sources
- 1. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Welcome to the technical support center for the synthesis of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. This critical intermediate, essential for the preparation of antifungal agents like Voriconazole, is synthesized via a radical-chain bromination reaction.[1][2] Achieving a high yield and purity can be challenging due to the nature of radical reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your experimental outcomes.
Section 1: Understanding the Core Reaction: A Mechanistic Overview
The conversion of 4-ethyl-6-chloro-5-fluoropyrimidine to its α-brominated derivative is a classic free-radical halogenation, typically employing N-Bromosuccinimide (NBS) as the bromine source and 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a thermal radical initiator.[2][3][4] Understanding the mechanism is paramount to troubleshooting, as each step presents opportunities for optimization and potential side reactions.
The reaction proceeds via three main stages:
-
Initiation: Upon heating, AIBN decomposes into two cyano-2-propyl radicals and nitrogen gas.[5] This radical then initiates the chain.
-
Propagation: A bromine radical, generated from NBS, abstracts a hydrogen atom from the ethyl group at the position adjacent to the pyrimidine ring (the benzylic-like position). This is the rate-determining and selectivity-conferring step.[6][7] The resulting resonance-stabilized pyrimidine radical reacts with a bromine source to yield the final product and regenerate a bromine radical, which continues the chain.[7]
-
Termination: The reaction concludes when two radicals combine, ending the chain reaction.[7]
Caption: The free-radical mechanism for the bromination of the ethyl pyrimidine precursor.
Section 2: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes?
A: Low yield is a multifaceted problem. A systematic approach is best for diagnosis.
-
Cause 1: Incomplete Reaction. The reaction may not have gone to completion. This can be due to insufficient reaction time or a suboptimal temperature that is too low for efficient AIBN initiation. The rate of radical reactions is highly dependent on temperature.[8]
-
Solution: Monitor the reaction progress using TLC or GC-MS. If starting material remains after the expected reaction time, consider increasing the temperature by 5-10 °C or extending the reaction duration. Be cautious, as excessive heat can promote side reactions.
-
-
Cause 2: Inactive Initiator. AIBN can degrade over time, especially if not stored properly (cool and dark). Oxygen in the reaction vessel can also act as a radical inhibitor, quenching the chain reaction.[9]
-
Solution: Use fresh AIBN from a properly stored container. Before heating, thoroughly degas the solvent and purge the reaction flask with an inert gas like nitrogen or argon to remove oxygen.
-
-
Cause 3: Poor Starting Material Quality. The purity of the 4-ethyl-6-chloro-5-fluoropyrimidine precursor is critical. Impurities can interfere with the radical chain process.
-
Solution: Ensure the starting material is of high purity (>98%). If necessary, purify the starting material by distillation or recrystallization before use.
-
-
Cause 4: Suboptimal Workup. The product can be lost during the aqueous workup if emulsions form or if extractions are not performed thoroughly.
-
Solution: After quenching the reaction, ensure complete separation of the organic and aqueous layers. Perform multiple extractions (e.g., 3x with dichloromethane) of the aqueous layer to recover all the product.[2]
-
Q2: I'm observing a significant amount of a dibrominated byproduct in my NMR/GC-MS analysis. How can I prevent this?
A: The formation of 4-(1,1-dibromoethyl)-6-chloro-5-fluoropyrimidine is a classic example of over-reaction.
-
Cause: Incorrect Stoichiometry of NBS. The most common cause is using an excess of N-Bromosuccinimide (NBS). Once the desired monobrominated product is formed, it can react again with another bromine radical if sufficient NBS is present.[10]
-
Solution: Carefully control the stoichiometry. Use a molar ratio of NBS to the starting pyrimidine that is no greater than 1.1:1. A ratio closer to 1.05:1 is often optimal. Add the NBS portion-wise over the course of the reaction to maintain a low concentration, which favors monobromination.
-
Q3: My reaction starts but then stalls before all the starting material is consumed. What should I do?
A: Reaction stalling typically points to an issue with the radical chain propagation.
-
Cause 1: Initiator Half-Life. AIBN has a specific half-life at a given temperature (e.g., ~10 hours at 65 °C). If your reaction time is very long, the initial amount of AIBN may be fully consumed before the reaction is complete.
-
Solution: For prolonged reactions, consider a second, small addition of AIBN midway through the reaction to re-initiate the chain process.
-
-
Cause 2: Radical Inhibitors. As mentioned, trace amounts of oxygen can halt the reaction. Other impurities, such as phenols or anilines, if present in the starting material or solvent, can also act as radical scavengers.
-
Solution: Ensure all glassware is scrupulously clean and dry. Use high-purity, degassed solvents. Re-check the purity of your starting material.
-
Q4: The final product is a dark-colored oil and appears impure after workup. What are the best purification strategies?
A: Dark coloration often indicates the presence of bromine residues or polymeric byproducts.
-
Workup Optimization: During the workup, a wash with a mild reducing agent is essential to remove unreacted bromine and other colored impurities.
-
Solution: Wash the organic layer with a 5-10% aqueous solution of sodium bisulfite or sodium thiosulfate until the organic layer is no longer colored.[1] Follow this with a water wash and then a brine wash to remove residual water before drying with an agent like anhydrous sodium sulfate.
-
-
Purification Method: As this compound is typically a liquid or low-melting solid, purification requires specific techniques.[1]
-
Solution 1: Vacuum Distillation. If the product is thermally stable, fractional distillation under reduced pressure is an excellent method for removing both lower-boiling impurities and non-volatile polymeric residues.
-
Solution 2: Column Chromatography. If the product is thermally sensitive, silica gel column chromatography is the preferred method. Use a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities. Monitor the fractions by TLC to isolate the pure compound.
-
Caption: A troubleshooting decision tree for common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this synthesis?
A: While optimization is specific to your lab setup, a reliable starting point based on published methods is summarized below.[1][2]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Substrate Purity | >98% | Impurities can inhibit the radical chain reaction. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Must be inert to radical conditions. Ensure it is anhydrous. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Use 1.05 - 1.1 molar equivalents. Purity is crucial. |
| Initiator | AIBN | Use 0.01 - 0.05 molar equivalents (1-5 mol%). |
| Temperature | 50 - 80 °C (Reflux in DCM/DCE) | Must be high enough to initiate AIBN decomposition but low enough to minimize side reactions. |
| Reaction Time | 6 - 16 hours | Monitor by TLC or GC to determine the optimal endpoint.[1][2] |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen is a radical inhibitor and must be excluded. |
Q2: How critical is the exclusion of light?
A: Very critical for reproducibility. While AIBN is a thermal initiator, UV light can also initiate radical bromination.[7][11] Uncontrolled exposure to ambient lab lighting can lead to inconsistent initiation rates and potentially undesirable side reactions. For best results, wrap the reaction flask in aluminum foil to create a dark environment.[11]
Q3: How can I effectively monitor the reaction?
A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar eluent system (e.g., 10-20% Ethyl Acetate in Hexane). The starting material will be less polar than the brominated product. You can visualize the spots using a UV lamp. The disappearance of the starting material spot indicates the reaction is nearing completion. For more quantitative analysis, Gas Chromatography (GC) is ideal.
Q4: What are the primary safety precautions for this reaction?
A: This reaction involves several hazardous materials. Always consult the Safety Data Sheet (SDS) for each chemical before starting.[12][13]
-
N-Bromosuccinimide (NBS): Is an irritant. Handle in a fume hood and wear gloves and safety glasses.[14]
-
Solvents (DCM/DCE): Are volatile and potentially carcinogenic. Always work in a well-ventilated fume hood.
-
Brominated Product: α-Bromo compounds are often lachrymatory (tear-gas like) and irritants.[11] Avoid inhalation and skin contact.
-
Pressure: The reaction generates nitrogen gas from AIBN decomposition. Do not conduct the reaction in a completely sealed vessel. Use a reflux condenser to allow for gas to escape.
Section 4: Reference Experimental Protocol
This protocol is a generalized procedure. Molar amounts and volumes should be calculated based on your desired scale.
Protocol 1: Synthesis of this compound
-
Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-ethyl-6-chloro-5-fluoropyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous, degassed 1,2-dichloroethane (approx. 5-10 mL per gram of substrate).
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.02 eq).
-
Inerting: Purge the system with nitrogen for 10-15 minutes. Wrap the flask in aluminum foil.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitoring: Maintain the reflux for 8-15 hours. Monitor the reaction's progress periodically by TLC or GC.
-
Cooling: Once the starting material is consumed, cool the reaction mixture to room temperature.
Protocol 2: Workup and Purification
-
Quenching: Transfer the reaction mixture to a separatory funnel. Dilute with additional dichloromethane.
-
Washing: Wash the organic layer sequentially with:
-
10% aqueous sodium bisulfite solution (2x) to remove excess bromine.
-
Saturated aqueous sodium bicarbonate solution (1x) to neutralize any acid.
-
Water (1x).
-
Brine (1x).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to yield the final product.[1]
References
- Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine.
- Selectivity in Free Radical Reactions: Bromination vs.
- Radical reaction thermodynamics: Br, Cl, I, F. Reddit.
- Preventing a bromination reaction
- This compound. MySkinRecipes.
- Harnessing the Power of Radicals: AIBN in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- How to synthesize 6- (1-brometyl) -4-chloro-5-fluoropytine. Guidechem.
- CHAPTER 5: Bromination Reactions. The Royal Society of Chemistry.
- Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. PubMed.
- Application Notes and Protocols for the Bromin
- Radicals and their Reaction Mechanisms. University of Missouri–St. Louis.
- N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- Technical Support Center: Recrystallization of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
- THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Science Publishing.
- 2.
- How Azobisisobutyronitrile (AIBN)
- N-Bromosuccinimide. Wikipedia.
- Recrystalliz
- 4-(1-Bromoethyl)
- MSDS of this compound. Capot Chemical.
- This compound | C6H5BrClFN2 | CID 10911633. PubChem.
- Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
Sources
- 1. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
- 12. echemi.com [echemi.com]
- 13. capotchem.com [capotchem.com]
- 14. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Common side reactions in the synthesis of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Welcome to the technical support guide for the synthesis of 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine. This molecule is a critical intermediate in the development of various pharmaceutical compounds, most notably the antifungal agent Voriconazole.[1][2] The final step in its synthesis, a free-radical bromination of the ethyl side chain, is pivotal and often presents challenges that can impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to provide in-depth, cause-and-effect troubleshooting for the common side reactions encountered during this synthesis. Our goal is to empower you with the scientific rationale needed to diagnose issues, optimize your reaction conditions, and ensure the consistent production of high-quality material.
Core Reaction Pathway: The Final Bromination Step
The target molecule is typically synthesized by the bromination of its precursor, 4-chloro-6-ethyl-5-fluoropyrimidine. This reaction proceeds via a free-radical mechanism, usually initiated by an agent like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), with N-Bromosuccinimide (NBS) serving as the bromine source.[3]
Caption: Final radical bromination step in the synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific experimental observations and provide actionable solutions grounded in chemical principles.
Question 1: "My analysis (GC-MS, LC-MS) shows a significant impurity with a mass corresponding to a di-brominated product. How can I suppress this over-bromination?"
This is the most common side reaction, arising from the radical bromination of the desired mono-bromo product.
Causality: The hydrogen on the carbon bearing the first bromine is now adjacent to both an electron-withdrawing pyrimidine ring and a bromine atom, making it susceptible to further radical abstraction and subsequent reaction with the brominating agent. This is a classic issue of competitive reaction rates. The primary root causes are an excess of the brominating agent or reaction conditions that favor the second bromination.
Troubleshooting & Optimization:
The key is to control the reaction kinetics to favor the initial bromination while minimizing the subsequent one. This is achieved by carefully managing stoichiometry, reaction time, and temperature.
| Parameter | Problematic Conditions (Favors Di-bromination) | Recommended Protocol (Favors Mono-bromination) | Rationale |
| NBS Stoichiometry | > 1.2 equivalents | 1.05 - 1.1 equivalents | A significant excess of NBS provides ample reagent for the second bromination to occur after the starting material is consumed. |
| Reaction Time | Prolonged heating well after starting material is consumed. | Monitor reaction closely (by TLC, GC, or HPLC) and quench promptly upon consumption of the starting material. | Extended reaction times increase the probability of the mono-bromo product being converted to the di-bromo byproduct. |
| Temperature | Excessively high temperatures. | Maintain the minimum effective temperature for initiator decomposition (e.g., 65-75 °C for AIBN in CCl₄).[3] | Higher temperatures can increase the rate of all reactions, but often disproportionately accelerate the second bromination and other degradation pathways. |
| NBS Addition | Single addition at the start. | Slow, portion-wise, or continuous addition of NBS over the course of the reaction. | Maintaining a low, steady concentration of the brominating agent ensures it reacts preferentially with the more abundant starting material. |
Recommended Experimental Protocol:
-
In a reaction vessel equipped with a condenser and magnetic stirrer, dissolve 4-chloro-6-ethyl-5-fluoropyrimidine (1.0 eq) in an inert solvent (e.g., carbon tetrachloride or chlorobenzene, ~5-10 mL/g).[3]
-
Add the radical initiator, AIBN (0.03 - 0.05 eq).[1]
-
Begin heating the mixture to reflux (typically 65-75 °C).
-
Once refluxing, add N-Bromosuccinimide (NBS) (1.05 eq) in several small portions over 1-2 hours.
-
Monitor the reaction progress every 30 minutes using an appropriate method (e.g., GC or TLC).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature immediately.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a 5% sodium bisulfite solution to quench any remaining bromine/NBS, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Question 2: "My reaction is sluggish or stalls, leaving a large amount of unreacted starting material. What are the likely causes?"
An incomplete reaction points to an issue with the initiation or propagation steps of the radical chain reaction.
Causality: Free-radical reactions are sensitive to inhibitors and require a sufficient concentration of radicals to propagate. The most common causes for failure are an ineffective initiator, insufficient brominating agent, or the presence of radical scavengers.
Troubleshooting Workflow:
Use the following decision tree to diagnose the root cause of an incomplete reaction.
Caption: Decision tree for troubleshooting an incomplete bromination.
Key Actionable Insights:
-
Initiator Potency: AIBN and other radical initiators have a finite shelf life and can decompose if not stored correctly (typically refrigerated). Always use a fresh, reliable source.
-
Oxygen Inhibition: Molecular oxygen is a diradical and an excellent radical scavenger that terminates the chain reaction. It is critical to degas the solvent and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Incremental Addition: If a reaction stalls, a small additional charge of the initiator can sometimes restart the chain process.
Question 3: "My yield is poor, and I observe product decomposition during work-up or purification. How can I improve stability?"
The target product, this compound, is a benzylic-type halide, which makes it inherently reactive and susceptible to degradation.
Causality: The C-Br bond is relatively labile. It can be cleaved under thermal stress or attacked by nucleophiles. Common degradation pathways include:
-
Elimination: In the presence of base, hydrogen bromide (HBr) can be eliminated to form the corresponding 4-vinyl-6-chloro-5-fluoropyrimidine.
-
Hydrolysis: Water present during work-up can act as a nucleophile, leading to the formation of the 1-hydroxyethyl analogue.
-
Thermal/Photolytic Decomposition: Prolonged exposure to high temperatures or UV light can cause homolytic cleavage of the C-Br bond, leading to complex byproduct mixtures. The compound is classified as a skin, eye, and respiratory irritant, which underscores its reactivity.[4][5]
Mitigation Strategies:
-
Minimize Thermal Stress: Avoid excessive temperatures during the reaction and, critically, during solvent removal. Use a rotary evaporator with a water bath temperature below 40 °C.
-
Aqueous Work-up: Perform all aqueous washes quickly and with cold solutions (e.g., cold deionized water, cold brine) to minimize contact time and reduce the rate of hydrolysis.
-
Quenching: After the reaction, a wash with a mild reducing agent like sodium bisulfite or sodium thiosulfate is crucial to neutralize any remaining NBS or elemental bromine, which can promote degradation.
-
Purification: If column chromatography is necessary, consider using a less polar solvent system and avoid prolonged exposure on the silica gel. In some cases, crystallization may be a milder alternative to chromatography.
-
Storage: The purified product should be stored in a tightly sealed container, protected from light, and refrigerated under an inert atmosphere to maximize its long-term stability.[4]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for this radical bromination? A: The ideal solvent must be inert to the radical conditions. Carbon tetrachloride (CCl₄) is a classic choice but is now restricted due to environmental concerns. Good alternatives include chlorobenzene, cyclohexane, or acetonitrile. Avoid solvents with weak C-H bonds (like THF) that can participate in hydrogen abstraction.[1][3]
Q2: Can I use liquid bromine (Br₂) instead of NBS? A: While possible, it is not recommended for this specific transformation. Liquid bromine is less selective and more hazardous to handle. It significantly increases the risk of competitive electrophilic aromatic substitution on the pyrimidine ring, a common issue in brominating electron-deficient heterocycles.[6][7] NBS provides a low, steady concentration of bromine radicals, favoring the desired side-chain bromination.[7]
Q3: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate). The product will be less polar than the starting material. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal. In ¹H NMR, the disappearance of the ethyl quartet and triplet from the starting material and the appearance of a new quartet and doublet for the bromoethyl group is a definitive indicator of conversion.
References
Sources
- 1. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 2. This compound CAS#: [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Stability of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine in different solvents
Welcome to the technical support center for 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine (CAS 188416-28-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability of this critical synthetic intermediate. As a key building block in the synthesis of pharmaceuticals like Voriconazole, understanding its stability profile is paramount to ensuring reaction efficiency, purity of downstream products, and overall project success.[1][2]
This document provides insights into the molecule's inherent reactivity, offers recommendations for solvent selection and handling, and details protocols for stability assessment.
I. Core Concepts: Understanding the Instability of this compound
The stability of this compound is dictated by the chemical reactivity of its functional groups. The primary site of instability is the 1-bromoethyl group attached to the pyrimidine ring. This benzylic-like bromide is susceptible to nucleophilic substitution and elimination reactions. The electron-withdrawing nature of the doubly-halogenated pyrimidine ring further influences the reactivity at this position.
Frequently Asked Questions (FAQs) - Core Stability Concerns
Q1: What are the primary degradation pathways for this compound?
A1: The most probable degradation pathways involve the bromoethyl group. These include:
-
Solvolysis: In the presence of nucleophilic solvents (e.g., water, alcohols), the bromide can be displaced to form the corresponding alcohol or ether. This reaction can proceed through either an SN1 or SN2 mechanism, influenced by solvent polarity.
-
Elimination: Under basic conditions or at elevated temperatures, elimination of hydrogen bromide (HBr) can occur to form the corresponding vinylpyrimidine derivative.
-
Hydrolysis of the Pyrimidine Ring: While the pyrimidine ring is generally more stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to ring opening or other transformations.[3]
Q2: Why is my sample showing impurities even when stored at low temperatures?
A2: While low-temperature storage (2-8°C is often recommended) slows down degradation, it does not completely halt it.[4] Several factors could be at play:
-
Solvent Purity: Trace amounts of water or other nucleophilic impurities in your solvent can lead to slow solvolysis over time.
-
Exposure to Light: Some halogenated organic compounds can be light-sensitive, leading to radical-mediated degradation pathways.
-
Inherent Instability: The compound is inherently reactive. Even under ideal storage conditions, some level of degradation is expected over extended periods.
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A3: It is strongly advised to use protic solvents with caution and for the shortest duration possible, preferably at low temperatures. Protic solvents are nucleophilic and can participate in solvolysis reactions, leading to the formation of byproducts. If a protic solvent is required for your reaction, it is recommended to use it as a co-solvent with a less reactive aprotic solvent and to monitor the reaction closely for the formation of degradation products.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the handling and use of this compound in the laboratory.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low yield in subsequent reaction step | Degradation of the starting material. | 1. Verify Purity Before Use: Run a quick purity check (e.g., HPLC, TLC) on your starting material, even if it's a new bottle. This confirms its integrity before you commit it to a reaction. 2. Use Anhydrous Solvents: Ensure your reaction solvents are thoroughly dried. Trace water can lead to hydrolysis of the bromoethyl group. 3. Control Reaction Temperature: Perform your reaction at the lowest effective temperature to minimize thermal degradation and side reactions. |
| Appearance of unexpected spots on TLC or peaks in HPLC | Formation of degradation products. | 1. Identify the Impurity: If possible, characterize the major impurity by LC-MS to determine if its mass corresponds to a solvolysis or elimination product. 2. Review Solvent Choice: If using protic or nucleophilic solvents, consider switching to a more inert aprotic solvent such as acetonitrile, THF, or toluene. 3. Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible to reduce the time the compound is exposed to potentially destabilizing conditions. |
| Discoloration of the compound upon storage | Possible decomposition. | 1. Check Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place as recommended by the supplier.[5] 2. Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. 3. Re-purification: If the discoloration is significant and purity is compromised, re-purification by column chromatography or recrystallization may be necessary. |
III. Experimental Protocols & Methodologies
To ensure the quality and stability of this compound, it is crucial to have robust analytical methods and to perform stability assessments when necessary.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7]
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a non-reactive solvent like acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 2, 4, and 8 hours.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 30, 60, and 120 minutes.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, and 8 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A validated HPLC method is crucial for separating the parent compound from any potential degradation products.
Objective: To quantify the purity of this compound and detect any impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-19 min: 90% to 30% B19-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific instrumentation and sample matrix.[8]
Protocol 3: Monitoring Stability by NMR Spectroscopy
NMR spectroscopy can be a powerful tool for monitoring the degradation of the compound in real-time or over a period of time in a specific solvent.[9][10]
Objective: To qualitatively and quantitatively assess the stability of the compound in a chosen solvent.
Methodology:
-
Prepare Sample: Dissolve a known amount of this compound in the deuterated solvent of interest (e.g., CDCl₃, Acetonitrile-d₃, Methanol-d₄) in an NMR tube.
-
Acquire Initial Spectrum: Immediately acquire a ¹H NMR spectrum. This will serve as the t=0 baseline.
-
Incubate and Monitor: Store the NMR tube under the desired conditions (e.g., room temperature, 40°C).
-
Acquire Subsequent Spectra: Acquire additional ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).
-
Analyze Data: Compare the spectra over time. Look for the appearance of new signals and a decrease in the intensity of the signals corresponding to the parent compound. The integration of the signals can be used to quantify the extent of degradation.
Caption: Workflow for NMR-based stability monitoring.
IV. References
-
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. Available from: [Link]
-
Dalvit, C., & Vulpetti, A. (2019). Monitoring dynamic pre-crystallization aggregation processes in solution by VT-DOSY-NMR spectroscopy. Chemical Communications, 55(1), 84-87. Available from: [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & therapeutics, 8(3), 629–651. Available from: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]
-
Campbell, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by. Journal of bacteriology, 73(2), 225–229. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Pharmaffiliates. This compound. Available from: [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]
-
Jasiński, M., Bielińska, S., & Urbańczyk, M. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. ChemRxiv. Available from: [Link]
-
Vykuntam, U., et al. (2024). A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. Acta Chromatographica, 37(2). Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Mishani, E., et al. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. The Journal of Organic Chemistry, 77(3), 1438-1447. Available from: [Link]
-
Capot Chemical. MSDS of this compound. Available from: [Link]
-
Google Patents. Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine. Available from:
-
Jasiński, M., Bielińska, S., & Urbańczyk, M. (2022). NMR reaction monitoring robust to spectral distortions. ChemRxiv. Available from: [Link]
Sources
- 1. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 2. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. This compound [myskinrecipes.com]
- 5. echemi.com [echemi.com]
- 6. biomedres.us [biomedres.us]
- 7. ajrconline.org [ajrconline.org]
- 8. akjournals.com [akjournals.com]
- 9. Monitoring dynamic pre-crystallization aggregation processes in solution by VT-DOSY-NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Halogenated Pyrimidine Intermediates
Welcome to the Technical Support Center dedicated to navigating the complex landscape of halogenated pyrimidine intermediate purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these critical building blocks.
Halogenated pyrimidines are foundational to the synthesis of a vast array of pharmaceuticals, including antiviral and anticancer agents.[1][2][3] However, their inherent chemical properties—such as high polarity, the presence of multiple reactive sites, and the tendency to form stubborn impurities—can make achieving the requisite high purity a significant bottleneck in the development pipeline.
This center moves beyond simple protocols to provide in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind each purification strategy, enabling you to make informed decisions and overcome the most persistent experimental hurdles.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our application scientists receive regarding the purification of halogenated pyrimidine intermediates.
Q1: What are the most common impurities I should expect when working with halogenated pyrimidines?
A1: Impurities in halogenated pyrimidine syntheses are varied and often challenging to remove. They typically fall into these categories:
-
Regioisomers: In multifunctional pyrimidines like 2,4-dichloropyrimidine, reactions can often yield a mixture of isomers where substitution occurs at different positions.[4] These isomers frequently have very similar polarities, making chromatographic separation difficult.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the carry-over of starting materials or intermediates into the crude product.[5][6]
-
Byproducts from Side Reactions: Depending on the synthetic route, specific side reactions can generate persistent impurities. For instance, in the Biginelli reaction for synthesizing dihydropyrimidinones, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[7]
-
Residual Catalysts: Many syntheses of pyrimidine derivatives employ transition metal catalysts, such as palladium.[8] Residual metals can interfere with downstream reactions and pose toxicological risks in final APIs.[9]
-
Degradation Products: Some halogenated pyrimidines can be unstable under certain conditions (e.g., harsh pH or high temperatures), leading to the formation of degradation impurities.[10][11]
Q2: I'm struggling with the crystallization of a highly polar, fluorinated pyrimidine. It either oils out or remains completely soluble. What should I do?
A2: This is a classic challenge driven by the high polarity and strong hydrogen bonding capacity of many fluorinated pyrimidines.[12] Here’s a systematic approach to troubleshoot this issue:
-
Solvent Selection is Key: The ideal solvent is one where your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[13][14]
-
Employ an Anti-Solvent System: If a single solvent doesn't work, an anti-solvent (a solvent in which your compound is insoluble but is miscible with your primary solvent) can be gradually added to the saturated solution to induce crystallization.[12][15]
-
Control the Cooling Rate: Slow, controlled cooling is crucial for forming well-defined crystals rather than an amorphous precipitate or oil.[16][17] Rapid cooling often leads to supersaturation and precipitation.
-
Seeding: If crystals are reluctant to form, introducing a "seed crystal" of the pure compound can provide a nucleation site and initiate crystallization.[16]
-
Consider Co-crystallization: In some cases, forming a co-crystal with a suitable co-former can improve the crystalline properties of the target molecule.[18][19]
Q3: My halogenated pyrimidine derivative shows poor retention and significant peak tailing on reverse-phase HPLC. How can I improve the chromatography?
A3: These are common issues for polar analytes on non-polar stationary phases. Here are several strategies to improve your reverse-phase HPLC separation:
-
Switch to a More Polar Stationary Phase:
-
Polar-Endcapped Columns: These columns are designed to provide better retention for polar compounds.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content, which is often ideal for very polar compounds.[12]
-
-
Modify the Mobile Phase:
-
Decrease Organic Content: Reducing the percentage of acetonitrile or methanol in your mobile phase will increase the retention time of polar analytes.[12]
-
Adjust pH: For ionizable pyrimidine derivatives, adjusting the mobile phase pH to suppress ionization can increase hydrophobicity and improve retention.[12]
-
-
Address Peak Tailing: Peak tailing can be caused by secondary interactions between the analyte and the silica support. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase can help to mitigate these interactions and improve peak shape.
Troubleshooting Guides
This section provides structured troubleshooting workflows for specific, complex purification challenges.
Guide 1: Removing Regioisomeric Impurities in Dichloropyrimidine Derivatives
The synthesis of monosubstituted dichloropyrimidines often results in a mixture of the 2- and 4-substituted isomers, which are notoriously difficult to separate.[4]
The Challenge: You have a mixture of 4-substituted-2-chloropyrimidine (major product) and 2-substituted-4-chloropyrimidine (minor isomer), and standard silica gel chromatography provides poor separation.
Troubleshooting Workflow:
Sources
- 1. ijsat.org [ijsat.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Recrystallization [sites.pitt.edu]
- 14. benchchem.com [benchchem.com]
- 15. mt.com [mt.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Bromination of 4-chloro-6-ethyl-5-fluoropyrimidine
Welcome to the technical support center for the synthesis and troubleshooting of halogenated pyrimidine derivatives. This guide provides in-depth, field-tested insights into the bromination of 4-chloro-6-ethyl-5-fluoropyrimidine. Given the specific functionalities of this substrate, bromination can proceed via two distinct pathways depending on the reaction conditions: Radical Side-Chain Bromination or Electrophilic Ring Bromination . This document is structured to address the challenges associated with both potential transformations, helping you navigate reaction setup, execution, and optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the reactivity of 4-chloro-6-ethyl-5-fluoropyrimidine and the choice of bromination strategy.
Q1: I want to brominate 4-chloro-6-ethyl-5-fluoropyrimidine. Where will the bromine atom add?
A1: The site of bromination is highly dependent on the reaction conditions you employ.
-
Radical Conditions: Using a radical initiator (like AIBN or benzoyl peroxide) with N-Bromosuccinimide (NBS) in a non-polar solvent (like CCl₄ or cyclohexane) under heat or UV light will result in selective bromination at the alpha-position of the ethyl group. This is a benzylic-type radical substitution, yielding 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine [1][2][3]. This is the most common and highest-yielding bromination reaction for this substrate.
-
Electrophilic Conditions: Attempting to brominate the pyrimidine ring itself is an electrophilic aromatic substitution. Pyrimidine rings are inherently electron-deficient due to the two electronegative nitrogen atoms, making them resistant to attack by electrophiles[4]. The presence of two additional electron-withdrawing halogens (F and Cl) further deactivates the ring. If a reaction were to occur, it would likely be at the C-2 position, but this typically requires harsh conditions and results in very low yields.
Q2: Why is my attempt at ring bromination failing? I'm seeing no product and only recovering my starting material.
A2: This is a common and expected outcome. The pyrimidine ring in your substrate is severely deactivated towards electrophilic attack. The cumulative electron-withdrawing effects of the two ring nitrogens, the C-4 chloro group, and the C-5 fluoro group create a highly electron-poor aromatic system[4]. Standard electrophilic brominating agents (e.g., Br₂ with a Lewis acid) are often not potent enough to overcome this high activation energy barrier[5][6]. Forcing the reaction with higher temperatures or stronger reagents often leads to decomposition rather than the desired product.
Q3: Which brominating agent should I use? NBS or liquid Bromine (Br₂)?
A3: The choice of reagent is critical and depends on your desired product.
-
For Side-Chain Bromination , N-Bromosuccinimide (NBS) is the reagent of choice. It provides a low, steady concentration of bromine radicals (Br•) under radical initiation, which selectively attacks the activated C-H bond on the ethyl group while minimizing competitive electrophilic addition to any trace impurities[7][8].
-
For Ring Bromination , a more powerful electrophilic bromine source would be needed, such as Br₂ activated by a strong Lewis acid (e.g., FeBr₃ or AlBr₃)[5]. However, as discussed, this pathway is electronically disfavored for your substrate. Using NBS without a radical initiator can sometimes lead to electrophilic bromination, but its success is highly substrate-dependent[9][10].
Part 2: Troubleshooting Guide: Side-Chain Radical Bromination
This is the most common and synthetically useful transformation. The target is 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine , a key intermediate in the synthesis of pharmaceuticals like Voriconazole[3][11].
Problem 1: Low or No Conversion of Starting Material
Possible Cause 1: Inactive Radical Initiator
-
Scientific Rationale: Radical initiators like AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) have specific decomposition temperatures required to generate the radicals that initiate the chain reaction. If the reaction temperature is too low, initiation will not occur. Conversely, initiators can degrade over time if stored improperly.
-
Solutions:
-
Verify Reaction Temperature: Ensure your reaction temperature is appropriate for your chosen initiator.
-
Use Fresh Initiator: Use a fresh bottle of initiator or one that has been stored correctly (refrigerated, protected from light).
-
Staggered Addition: For longer reactions, consider adding the initiator in portions to maintain a steady concentration of radicals.
-
| Initiator | Typical Solvent | Recommended Temperature (°C) |
| AIBN | CCl₄, Benzene, Acetonitrile | 65 - 85 °C |
| Benzoyl Peroxide (BPO) | CCl₄, Cyclohexane | 80 - 100 °C |
Possible Cause 2: Impure N-Bromosuccinimide (NBS)
-
Scientific Rationale: NBS can decompose over time, especially if exposed to moisture or light, turning yellow or brown due to the formation of Br₂[12]. While crude NBS can sometimes be effective, highly pure, crystalline NBS gives more reliable results[10].
-
Solutions:
-
Recrystallize NBS: If your NBS is discolored, recrystallize it from hot water. The pure compound will precipitate as white crystals upon cooling[10]. Ensure it is thoroughly dried before use.
-
Use High-Purity Commercial NBS: Purchase NBS from a reputable supplier and store it in a desiccator, protected from light.
-
Possible Cause 3: Presence of Radical Inhibitors
-
Scientific Rationale: Impurities in the starting material or solvent (e.g., phenols, amines, or dissolved oxygen) can quench radicals, terminating the chain reaction prematurely.
-
Solutions:
-
Purify Starting Material: Ensure your 4-chloro-6-ethyl-5-fluoropyrimidine is pure via distillation or column chromatography.
-
Degas the Solvent: Before starting the reaction, degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes to remove dissolved oxygen.
-
Maintain Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxygen from entering the system.
-
Problem 2: Formation of Multiple Byproducts (Low Selectivity)
Possible Cause 1: Over-bromination (Dibromination)
-
Scientific Rationale: If an excess of NBS is used or if the reaction is run for too long after the starting material is consumed, the desired mono-brominated product can be further brominated to yield 6-(1,1-dibromoethyl)-4-chloro-5-fluoropyrimidine.
-
Solutions:
-
Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of NBS relative to the starting material.
-
Monitor Reaction Progress: Use TLC or GC-MS to carefully monitor the disappearance of the starting material. Quench the reaction as soon as full conversion is achieved[13].
-
Possible Cause 2: Ring Bromination
-
Scientific Rationale: Although electronically disfavored, some ring bromination can occur, especially at higher temperatures or if the reaction is run without a radical initiator.
-
Solutions:
-
Ensure Radical Conditions: Confirm that a radical initiator is present and the reaction is being conducted under conditions (heat/light) that favor its decomposition.
-
Solvent Choice: Use non-polar solvents like CCl₄ or cyclohexane, which favor radical pathways over ionic/electrophilic pathways.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yield in radical bromination.
Part 3: Detailed Experimental Protocols
Protocol 1: Radical Side-Chain Bromination of 4-chloro-6-ethyl-5-fluoropyrimidine
Disclaimer: This protocol is a general guideline. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-chloro-6-ethyl-5-fluoropyrimidine (1.0 eq)
-
N-Bromosuccinimide (NBS), recrystallized (1.05 eq)
-
AIBN (0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 4-chloro-6-ethyl-5-fluoropyrimidine and anhydrous CCl₄ (approx. 0.1 M concentration). Stir to dissolve.
-
Initiation: Add NBS (1.05 eq) and AIBN (0.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can also be initiated by shining a UV lamp on the flask at a slightly lower temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) or GC-MS, checking for the disappearance of the starting material spot[13].
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. A white solid (succinimide) will precipitate.
-
Work-up:
-
Filter off the succinimide precipitate and wash it with a small amount of cold CCl₄.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 10% Na₂S₂O₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, typically as a yellow or brown oil.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary. Purification can be challenging due to the product's potential instability[14].
Protocol 2: Purification by Column Chromatography
Rationale: Chromatography separates compounds based on their differential adsorption to a stationary phase[15][16]. This is effective for removing unreacted starting material, succinimide residue, and over-brominated byproducts.
Procedure:
-
Prepare Column: Pack a glass column with silica gel using a non-polar solvent (e.g., hexane) as the slurry.
-
Load Sample: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent mixture and load it onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding small percentages of a more polar solvent like ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexane).
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Part 4: Mechanistic Insights
Understanding the underlying mechanisms is crucial for effective troubleshooting.
Mechanism 1: Radical Side-Chain Bromination
The reaction proceeds via a classic radical chain mechanism (Wohl-Ziegler reaction).
Caption: The three stages of the radical side-chain bromination mechanism.
NBS serves as a source for a low concentration of Br₂, which is homolytically cleaved by heat or light to form bromine radicals (Br•). A bromine radical then abstracts a hydrogen atom from the alpha-position of the ethyl group, which is the most stable radical position (benzylic-like), to form an intermediate radical. This pyrimidine radical then reacts with a molecule of Br₂ to form the final product and another bromine radical, propagating the chain[7].
Mechanism 2: Electrophilic Ring Bromination (Hypothetical)
This pathway is difficult but would proceed through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion[5][9].
Caption: The two-step mechanism for electrophilic aromatic substitution.
The loss of aromaticity in forming the sigma complex results in a high energy barrier, which is further increased by the electron-withdrawing substituents on the pyrimidine ring. This explains the extremely low reactivity of the substrate via this pathway[5].
References
-
Bielawski, B. (n.d.). Electrophilic Substitution In Azines. ResearchGate. [Link]
-
DiRocco, D. A., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]
- Google Patents. (n.d.).
-
St. Jean, D. J., Jr, et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.). Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine.
-
Reis, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Wang, Y., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. [Link]
-
Kumar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
Kumar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Barham, J. P., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
-
Pharmaffiliates. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. [Link]
-
Chembase. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. [Link]
- Google Patents. (n.d.). AU2008284593A1 - Process for preparing voriconazole.
-
Ismalaj, E., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. NIH. [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. [Link]
-
ACS Publications. (n.d.). A novel electrophilic fluorination of activated aromatic rings using acetyl hypofluorite. [Link]
-
ResearchGate. (2025). Electrophilic Substitution In Azines. [Link]
-
ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]
-
Chemistry LibreTexts. (2022). 7: Purification of Molecular Compounds. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
NC State University Libraries. (n.d.). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry: A Tenth Edition. [Link]
-
Reis, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. [Link]
-
PubMed. (2002). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. [Link]
Sources
- 1. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
- 2. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. suru-chem.com [suru-chem.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. openaccesspub.org [openaccesspub.org]
- 16. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
How to prevent polymerization of fluorinated precursors in pyrimidine synthesis
Technical Support Center: Fluorinated Pyrimidine Synthesis
Navigating the Challenges of Fluorinated Precursor Polymerization in Pyrimidine Synthesis
Welcome to the Technical Support Center for fluorinated pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common yet challenging issue of fluorinated precursor polymerization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated precursors, especially those with vinyl groups, polymerizing during my pyrimidine synthesis?
A1: Fluorinated precursors containing olefinic moieties (e.g., trifluorovinyl ethers or other fluoroalkenes) are highly susceptible to polymerization due to the electronic nature of the fluorine atoms. The strong electron-withdrawing effect of fluorine can activate the double bond, making it prone to both radical and cationic polymerization.
-
Radical Polymerization: This is the most common pathway. It can be initiated by trace impurities like peroxides (often formed from solvents exposed to air), heat, or light. The process begins with an initiator forming a radical, which then attacks the double bond of the precursor, creating a new radical that propagates by adding to more monomer units.[1][2] This chain reaction can quickly lead to the formation of high molecular weight polymers, often seen as a gel, viscous oil, or solid precipitate in your reaction flask.
-
Cationic Polymerization: Trace amounts of acid (protons or Lewis acids) can initiate cationic polymerization in sensitive precursors like vinyl ethers.[3][4] The acid protonates the double bond, creating a carbocation that then propagates in a similar chain-reaction fashion. The reactivity in cationic polymerization is highly dependent on the monomer's structure and the reaction conditions.[3]
Q2: What are the tell-tale signs of precursor polymerization in my reaction?
A2: The most obvious signs include:
-
The appearance of a gelatinous substance or a solid precipitate.
-
A sudden and significant increase in the viscosity of the reaction mixture.
-
Lower than expected yields of the desired pyrimidine product, with a significant portion of the starting material unaccounted for.
-
Difficulty in stirring the reaction mixture.
-
Broad, featureless humps in your NMR spectrum, characteristic of polymeric material.
Q3: What is a polymerization inhibitor, and how does it prevent this unwanted side reaction?
A3: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent its spontaneous polymerization.[1][2] These inhibitors work by scavenging the free radicals that initiate and propagate the polymerization chain reaction.[2][5] They essentially "trap" the radicals, converting them into stable, non-reactive species, thereby stopping the polymerization before it can consume a significant amount of your precursor.[5][]
It's important to distinguish between true inhibitors and retarders . A true inhibitor provides a distinct induction period during which no polymerization occurs. Once the inhibitor is consumed, polymerization proceeds at its normal rate. A retarder, on the other hand, slows down the rate of polymerization but doesn't provide a complete induction period.[1]
Q4: Which inhibitors are most effective for fluorinated precursors, and at what concentration should I use them?
A4: The choice of inhibitor depends on the specific precursor and the reaction conditions. For radical polymerization, phenolic compounds and stable free radicals are highly effective.
-
Phenolic Inhibitors: Compounds like 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (HQ) are widely used.[1] They work by donating a hydrogen atom to the propagating radical, forming a stable phenoxy radical that does not initiate further polymerization.[][7] These are often preferred because they can be easily removed by an aqueous base wash during workup.
-
Stable Free Radicals: Nitroxides like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) are extremely efficient radical scavengers.[1][8] They directly combine with carbon-centered radicals to terminate the polymerization chain.[9]
-
Terpene-based Inhibitors: For certain fluoroalkenes, terpenes like α-pinene have been recommended as effective free-radical scavengers.[10]
The optimal concentration is typically in the range of 50-1000 ppm (by weight), but it should be empirically determined for your specific system.
Q5: How should I properly store my fluorinated olefin precursors to maximize their shelf-life?
A5: Proper storage is critical. Most commercial fluorinated monomers are supplied with an inhibitor already added.
-
Refrigeration: Store the precursor at the recommended temperature, typically 2-8 °C, to minimize thermal initiation of polymerization.
-
Avoid Light: Store in an amber or opaque bottle to prevent photo-initiation.
-
Inert Atmosphere: While some phenolic inhibitors require oxygen to be effective, storing under an inert atmosphere (nitrogen or argon) is generally a good practice to prevent the formation of peroxides in the monomer or any residual solvent, which are potent polymerization initiators.[7]
-
Check Inhibitor Levels: For long-term storage, it may be necessary to periodically check and replenish the inhibitor concentration.
Troubleshooting Guide: Unwanted Polymerization
This section provides a systematic approach to diagnosing and solving polymerization issues during your synthesis.
Issue: My reaction mixture has turned into a gel/solid, or my yields are consistently low due to a suspected polymerization side reaction.
This workflow will guide you through the troubleshooting process.
Caption: A logical workflow for troubleshooting precursor polymerization.
Detailed Troubleshooting Steps
1. Review and Optimize Reaction Conditions
-
Temperature Control: The rate of radical polymerization often increases with temperature.[11] If your protocol allows, try running the reaction at a lower temperature. Even a 10-20 °C reduction can significantly suppress unwanted polymerization.
-
Inert Atmosphere: Unless your chosen inhibitor requires oxygen (some phenolics do), conduct the reaction under a rigorously inert atmosphere (argon or nitrogen). This prevents the formation of peroxide initiators from residual oxygen reacting with solvents or reagents.
-
Check for Acidity: If you are using a vinyl ether-type precursor, be vigilant about acidic contaminants. Ensure all glassware is dry and that any reagents or solvents used are neutral and free of acidic impurities which could trigger cationic polymerization.[3]
2. Evaluate Precursor Quality and Storage
-
Inhibitor Presence: Verify if your commercially sourced precursor was supplied with an inhibitor. If you have purified the precursor (e.g., by distillation), the inhibitor will have been removed, and it is crucial to add a fresh amount for storage.
-
Storage History: Has the precursor been stored for a long time or potentially exposed to heat or light? If so, its inherent inhibitor may be depleted. Consider performing a quality check (e.g., NMR) to ensure its integrity before use.
3. Implement an Effective Inhibition Strategy
-
Choosing the Right Inhibitor: For most radical-mediated polymerizations of fluorinated olefins in organic synthesis, BHT or MEHQ are excellent starting points due to their effectiveness and ease of removal.
-
Protocol: Add the inhibitor directly to the precursor before you begin your reaction. If the precursor is a liquid, you can make a stock solution of the inhibitor in a compatible, dry solvent and add the appropriate volume.
Table 1: Common Radical Inhibitors for Fluorinated Precursors
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Mechanism of Action | Removal Method |
|---|---|---|---|---|
| Butylated Hydroxytoluene | BHT | 100 - 1000 | Hydrogen Donor (Radical Scavenger) | Aqueous base wash, Chromatography |
| 4-Methoxyphenol | MEHQ | 100 - 1000 | Hydrogen Donor (Radical Scavenger) | Aqueous base wash, Chromatography |
| Hydroquinone | HQ | 100 - 500 | Hydrogen Donor (Radical Scavenger) | Aqueous base wash, Chromatography |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 50 - 200 | Stable Radical (Radical Trap) | Chromatography |
| α-Pinene | - | 50 - 200 | Free-Radical Scavenger | Volatile, Chromatography |
4. Precursor Purification If you suspect the precursor is contaminated with polymerization initiators (e.g., peroxides), purification is necessary.
-
Activated Alumina Column: A simple and effective method is to pass the liquid precursor through a short plug of activated basic or neutral alumina. This will remove peroxides and acidic impurities. Crucially, this will also remove any phenolic inhibitor.
-
Post-Purification Handling: Immediately after purification, add a fresh amount of your chosen inhibitor (e.g., 200 ppm BHT) to the precursor before storage or use. Do not store purified, uninhibited precursors.
Key Experimental Protocols
Protocol 1: General Procedure for Inhibiting a Reaction
This protocol outlines the steps for adding an inhibitor to a reaction mixture.
-
Calculate the Required Inhibitor Amount: Based on the mass of your fluorinated precursor, calculate the mass of inhibitor needed for the desired ppm concentration. (e.g., for 200 ppm, use 0.2 mg of inhibitor per 1 g of precursor).
-
Prepare Inhibitor Stock Solution (Optional but Recommended): Dissolve a known mass of the inhibitor (e.g., 100 mg of BHT) in a precise volume of a dry, inert solvent (e.g., 10 mL of anhydrous THF) to create a 10 mg/mL stock solution.
-
Add Inhibitor to Reaction: Under an inert atmosphere, add the calculated amount of inhibitor (either as a solid or from the stock solution) to your reaction flask containing the solvent before adding the fluorinated precursor.
-
Proceed with Synthesis: Add the remaining reagents and fluorinated precursor as per your synthetic protocol.
Caption: Workflow for adding a polymerization inhibitor to a reaction.
Protocol 2: Purification of a Liquid Fluorinated Precursor Using Activated Alumina
This protocol describes how to remove peroxide and acidic impurities.
-
Prepare the Column: Take a small chromatography column or a Pasteur pipette plugged with glass wool. Add a layer of sand (approx. 0.5 cm), followed by activated neutral or basic alumina (approx. 5-10 cm). Top with another layer of sand.
-
Equilibrate the Column: Pass a small amount of your dry reaction solvent through the column.
-
Load and Elute: Carefully load the liquid fluorinated precursor onto the top of the column. Allow it to filter through the alumina under gravity or with gentle positive pressure from an inert gas line.
-
Collect the Purified Precursor: Collect the purified liquid in a clean, dry flask that has been pre-charged with the desired amount of inhibitor (e.g., BHT).
-
Store or Use Immediately: Swirl the flask to dissolve the inhibitor. The purified precursor should be stored under an inert atmosphere in the cold and dark, or used immediately in your synthesis.
Mechanistic Insight: How Radical Inhibition Works
Understanding the mechanism provides a foundation for effective troubleshooting. The diagram below illustrates the free-radical polymerization process and the intervention point for a phenolic inhibitor.
Caption: Mechanism of radical polymerization and inhibitor intervention.
By understanding these principles and applying the troubleshooting logic and protocols outlined above, you can effectively mitigate the risk of unwanted polymerization, leading to higher yields, purer products, and more reliable outcomes in your fluorinated pyrimidine synthesis endeavors.
References
- BenchChem. (2025). Troubleshooting common issues in fluorinated pyrimidine synthesis.
- BenchChem. (2025). Inhibiting spontaneous polymerization of Perfluoropent-1-ene during storage.
- Shoichet, M. S., et al. Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. University of Toronto.
- NIH. (2025). Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts. PMC.
- NIH. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed.
- NIH. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.
- Shoichet, M. S., et al. Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios. University of Toronto.
- ACS Publications. Insights into the Properties of Novel Trifluorovinyl Ether Copolymers.
- ChemRxiv. (2024). A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers.
- NIH. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.
- Wikipedia. Polymerisation inhibitor.
- Fluorogistx. Guide to the Safe Handling of Fluoropolymer Resins.
-
Pharmaceutical Technology. (2018). GMP Fluorination Challenges Limit Use in API Synthesis. Available at: [Link]
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
RSC Publishing. (2021). Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers. Polymer Chemistry. Available at: [Link]
-
Wiley Online Library. (2023). Design, Synthesis, and Anticandidiasis Assessment of New Fluorine Containing Pyrimidines. Available at: [Link]
-
RSC Publishing. (2023). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. Some mechanistic insights into the mechanism of olefin fluorohydroxylation. Available at: [Link]
-
3V Sigma USA. Polymerization Inhibitors. Available at: [Link]
-
Wako Chemicals. High performance polymerization inhibitors. Available at: [Link]
- Google Patents. (2000). Fluorinated polymer purification.
-
YouTube. (2025). How Do Polymerization Inhibitors Work?. Chemistry For Everyone. Available at: [Link]
-
NIH. (2023). Inhibition of Free Radical Polymerization: A Review. PMC. Available at: [Link]
-
ResearchGate. (2025). Inhibition of Free Radical Polymerization: A Review. Available at: [Link]
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. 3vsigmausa.com [3vsigmausa.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 7. chempoint.com [chempoint.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
Reducing isomer formation during alkylation of pyrimidine rings
A Guide to Controlling Isomer Formation
Welcome to the technical support center for synthetic chemists. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. The alkylation of pyrimidine rings is a fundamental transformation in the synthesis of a vast array of biologically active molecules, including nucleoside analogues and therapeutic agents.[1] However, the inherent nucleophilicity of the nitrogen atoms in the pyrimidine ring often leads to the formation of undesired isomers, complicating purification and reducing yields.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you control regioselectivity and minimize isomer formation in your pyrimidine alkylation reactions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: I am getting a mixture of N1 and N3 alkylated products. How can I favor one over the other?
The formation of a mixture of N1 and N3 alkylated isomers is a common challenge. The regioselectivity of pyrimidine alkylation is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[2][3] Understanding these factors is key to directing the alkylation to the desired nitrogen.
Underlying Causes and Strategic Solutions:
-
Kinetic vs. Thermodynamic Control: The reaction can be governed by either kinetic or thermodynamic control, leading to different product distributions.[4][5][6]
-
Kinetic Control (favors the fastest-forming product): Typically achieved at lower temperatures with a strong, non-coordinating base. The N1 position is often the kinetically favored site due to its higher electron density in many substituted pyrimidines.
-
Thermodynamic Control (favors the most stable product): Achieved at higher temperatures with longer reaction times, allowing the reaction to reach equilibrium.[4] The thermodynamic product is not always the N1-isomer and depends on the stability of the final products, which can be influenced by steric interactions and electronic factors.[2][7]
-
Experimental Protocol: Shifting from Kinetic to Thermodynamic Control
-
Initial Screening (Kinetic Conditions):
-
Dissolve the pyrimidine substrate in an aprotic solvent like THF or acetonitrile.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C).
-
Add a strong, sterically hindered base (e.g., LDA, NaHMDS) dropwise to deprotonate the pyrimidine.
-
Slowly add the alkylating agent and maintain the low temperature for a set period (e.g., 1-2 hours).
-
Quench the reaction at low temperature and analyze the product ratio.
-
-
Thermodynamic Conditions:
-
Use a higher boiling point solvent (e.g., DMF, DMSO).
-
Employ a weaker base (e.g., K2CO3, Cs2CO3) which may allow for equilibration.
-
Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) for an extended period (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS to observe any changes in the isomer ratio over time.
-
Issue 2: My desired N1-alkylated product yield is low, even after optimizing for kinetic control. What else can I try?
When standard kinetic control measures are insufficient, more advanced strategies are necessary to enhance the regioselectivity for N1-alkylation.
Advanced Strategies for N1-Selectivity:
-
The Mitsunobu Reaction: This reaction is a powerful tool for the selective N1-alkylation of pyrimidines, particularly for the synthesis of nucleoside analogs.[8][9][10] It proceeds under mild conditions and often shows high regioselectivity for the N1 position.[8] The reaction involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
// Nodes Start [label="Start: Pyrimidine, Alcohol,\nPPh3, DEAD/DIAD", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Formation of\nBetaine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Alcohol Activation &\nPPh3 Oxide Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophilic_Attack [label="N1-Nucleophilic Attack\non Activated Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="N1-Alkylated Pyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="Mix Reagents"]; Intermediate -> Activation [label="Proton Transfer"]; Activation -> Nucleophilic_Attack [label="SN2 Reaction"]; Nucleophilic_Attack -> Product; Product -> End; }
Caption: Mitsunobu Reaction Workflow for N1-Alkylation.
-
Chelation Control: In certain pyrimidine nucleosides, the presence of a hydroxyl group can be exploited for chelation-controlled regioselectivity.[11] Using a metal salt (e.g., with sodium) in a low dielectric constant solvent like THF can promote chelation, directing the alkylation to a specific nitrogen.[11]
Issue 3: I need to synthesize the N3-alkylated pyrimidine selectively. How can I achieve this?
While N1-alkylation is often kinetically favored, selective N3-alkylation can be achieved through strategic use of protecting groups.
Protecting Group Strategy for N3-Alkylation:
-
Introduction of a Protecting Group at N1: By temporarily blocking the N1 position with a suitable protecting group, the alkylation is directed to the N3 position. The choice of protecting group is critical and should be stable to the alkylation conditions and easily removable afterward.[12] A commonly used protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[13]
Experimental Protocol: N3-Alkylation via N1-Protection
-
N1-Protection:
-
Dissolve the pyrimidine in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate ((Boc)2O) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purify the N1-Boc protected pyrimidine.
-
-
N3-Alkylation:
-
Subject the N1-Boc protected pyrimidine to the desired alkylation conditions (e.g., using a base like NaH and an alkyl halide in DMF).
-
The alkylation will now occur selectively at the N3 position.
-
-
Deprotection:
-
Remove the Boc group under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the N3-alkylated pyrimidine.[13]
-
// Nodes Start [label="Pyrimidine\n(N1 & N3 available)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protect_N1 [label="Protect N1\n(e.g., with Boc)", fillcolor="#FBBC05", fontcolor="#202124"]; N1_Protected [label="N1-Protected Pyrimidine\n(N3 available)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkylate_N3 [label="Alkylate N3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N1_Protected_N3_Alkylated [label="N1-Protected,\nN3-Alkylated Pyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotect_N1 [label="Deprotect N1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="N3-Alkylated Pyrimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Protect_N1; Protect_N1 -> N1_Protected; N1_Protected -> Alkylate_N3; Alkylate_N3 -> N1_Protected_N3_Alkylated; N1_Protected_N3_Alkylated -> Deprotect_N1; Deprotect_N1 -> Final_Product; }
Caption: Protecting Group Strategy for Selective N3-Alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the impact of the alkylating agent on regioselectivity?
The nature of the alkylating agent plays a significant role. Sterically bulky alkylating agents will preferentially react at the less hindered nitrogen atom.[7] Furthermore, "hard" alkylating agents (e.g., dimethyl sulfate) tend to favor the site with the highest electron density (often N1), while "soft" alkylating agents may show different selectivity based on the Hard and Soft Acids and Bases (HSAB) principle.
Q2: How do substituents on the pyrimidine ring affect alkylation?
Substituents have a profound impact on the electronic properties and steric environment of the pyrimidine ring, thereby influencing the regioselectivity of alkylation.
| Substituent Type | Effect on Regioselectivity |
| Electron-donating groups (e.g., -NH2, -OR) | Increase the electron density of the ring, making it more nucleophilic. The position of the substituent can direct alkylation to a specific nitrogen. |
| Electron-withdrawing groups (e.g., -NO2, -CN) | Decrease the overall nucleophilicity of the ring, potentially requiring harsher reaction conditions. They can also influence the relative acidity of the N-H protons. |
| Bulky groups | Can sterically hinder one of the nitrogen atoms, favoring alkylation at the more accessible site.[7] |
Q3: Can solvent choice influence the isomer ratio?
Absolutely. The solvent can affect the solubility of the pyrimidine salt, the aggregation of reagents, and the transition state energies of the competing reaction pathways.[14][15] For instance, polar aprotic solvents like DMF and DMSO can solvate the cation of the base, increasing its reactivity. In contrast, nonpolar solvents may favor aggregation or specific transition states, as seen in chelation-controlled reactions.[11]
Q4: Are there any catalytic methods for selective N-alkylation of pyrimidines?
Yes, research into catalytic methods is ongoing. Some approaches utilize heterogeneous catalysts, such as ammonium sulfate supported on hydrothermal carbon, to achieve efficient and selective N-alkylation under environmentally friendly conditions.[16] These methods can offer advantages in terms of catalyst recyclability and simplified workup procedures.[16]
References
-
L. T. C. P. T. M. C. J. A. R. P. F. L. C. D. S. G. P. L. F. M. F. C. M. L. F. R. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. PubMed. Available at: [Link].
-
Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives. ResearchGate. Available at: [Link].
-
Selective N1-Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions. ResearchGate. Available at: [Link].
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health (NIH). Available at: [Link].
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link].
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link].
-
Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction. ResearchGate. Available at: [Link].
-
A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health (NIH). Available at: [Link].
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link].
-
What's the difference between a reaction under kinetic control and one under thermodynamic control, and what is the significance of being able to be under a certain type of control? Reddit. Available at: [Link].
-
Protecting Groups. University of California, Irvine. Available at: [Link].
-
Synthesis of Carbocyclic Pyrimidine Nucleosides Using the Mitsunobu Reaction - Part I: Influence of the Alcohol on N1- versus O 2 Alkylation. ResearchGate. Available at: [Link].
-
Synthesis of Carbocyclic Pyrimidine Nucleosides Using the Mitsunobu Reaction - Part II:Influence of the Solvent on N1- versus O 2 Alkylation. ResearchGate. Available at: [Link].
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link].
-
Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Royal Society of Chemistry. Available at: [Link].
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link].
-
Protecting Groups in Organix Synthesis. UT Southwestern Medical Center. Available at: [Link].
-
Kinetic and Thermodynamic Control. Dalal Institute. Available at: [Link].
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link].
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Institutes of Health (NIH). Available at: [Link].
-
The interplay between steric and electronic effects in S(N)2 reactions. PubMed. Available at: [Link].
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link].
-
Alkylation reaction of pyrimidine derivatives at the nitrogen. ResearchGate. Available at: [Link].
-
Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences. Available at: [Link].
-
Steric effects in the reactions of oxo-pyrimidine derivatives. I. Steric acceleration of hydrolysis of 5-monoalkyl substituted barbituric acid derivatives as the effect of 1'-branching. ResearchGate. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ias.ac.in [ias.ac.in]
Technical Support Center: Effective Workup and Extraction for 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine Reactions
Welcome to the technical support center for 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective workup and extraction procedures of this critical synthetic intermediate.[1][2][3] As a key building block in the synthesis of pharmaceuticals like Voriconazole, ensuring its purity and yield is paramount.[1][3] This document provides practical, field-proven insights to help you navigate the common challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the workup and extraction of this compound?
A1: The primary challenges stem from the compound's reactivity and potential for side-product formation. Key issues include:
-
Hydrolytic Instability: The bromoethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding alcohol impurity.
-
Emulsion Formation: During aqueous workup, the presence of polar aprotic solvents (e.g., DMF, DMSO) used in the reaction can lead to the formation of stable emulsions, complicating phase separation.
-
Residual Impurities: Incomplete removal of reagents, catalysts, or byproducts from the preceding bromination step can interfere with downstream applications.
-
Product Solubility: While soluble in many organic solvents, optimizing the extraction solvent is crucial to maximize recovery and minimize the co-extraction of impurities.
Q2: Why is a sodium bisulfite wash recommended in some protocols? [1]
A2: A wash with an aqueous solution of sodium bisulfite (or sodium thiosulfate) is a crucial step to quench and remove any residual brominating agent, such as N-bromosuccinimide (NBS), or elemental bromine.[4] These reagents are often used in excess to drive the bromination reaction to completion. If not removed, they can lead to the formation of undesired side products during storage or subsequent reaction steps and can also impart a yellow or brown color to the organic layer.[4]
Q3: What is the rationale behind using a weak base, like sodium bicarbonate, during the aqueous wash?
A3: A wash with a weak base such as saturated aqueous sodium bicarbonate solution serves two main purposes. First, it neutralizes any acidic byproducts that may have formed during the reaction, such as hydrobromic acid (HBr).[5] Second, it helps to remove any unreacted starting materials or acidic impurities, which will be deprotonated to form water-soluble salts.[5] Using a strong base is generally avoided as it can promote the hydrolysis of the bromoethyl group or other undesired reactions.
Q4: My final product has a low purity (<90%) after extraction. What are the likely causes and how can I improve it? [6]
A4: Low purity can be attributed to several factors:
-
Incomplete Reaction: The bromination reaction may not have gone to completion. It is essential to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8]
-
Side Reactions: Over-bromination or reaction at other sites on the pyrimidine ring can occur. Careful control of reaction temperature and stoichiometry is critical.
-
Inefficient Workup: Insufficient washing of the organic layer can leave behind impurities. Ensure thorough mixing during each wash and allow for adequate phase separation.
-
Product Degradation: The product may be sensitive to prolonged exposure to acidic or basic conditions, or high temperatures during solvent removal.
To improve purity, consider incorporating a column chromatography purification step after the initial extraction.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - High concentration of polar aprotic solvents (DMF, DMSO).- Insufficient difference in density between aqueous and organic phases. | - Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and density, which helps to break the emulsion.[8]- If possible, remove the bulk of the high-boiling solvent under reduced pressure before the aqueous workup.- Centrifugation can be an effective, albeit less scalable, method to separate the layers. |
| Low Yield After Extraction | - Product is partially soluble in the aqueous phase.- Incomplete extraction from the aqueous layer.- Product degradation during workup. | - Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent.- Ensure the pH of the aqueous layer is neutral before extraction to minimize the solubility of the product if it has any acidic or basic character. |
| Discolored Organic Layer (Yellow/Brown) | - Presence of residual bromine or other colored impurities. | - Wash the organic layer with a reducing agent solution like sodium bisulfite or sodium thiosulfate until the color is discharged.[4]- Passing the organic solution through a small plug of silica gel or activated carbon can also help to remove colored impurities. |
| Product Solidifies During Solvent Removal | - The product is a solid at room temperature and is highly concentrated. | - This is not necessarily a problem, but if it complicates handling, add a small amount of a suitable solvent in which the product is soluble before complete evaporation. |
| Inconsistent HPLC Purity Results | - Sample degradation in the HPLC vial.- Non-homogenous sample. | - Ensure the product is fully dissolved and the sample is well-mixed before injection.- Analyze the sample promptly after preparation. The stability of the compound in the HPLC mobile phase should be considered. |
Experimental Protocols
Standard Aqueous Workup and Extraction Protocol
This protocol assumes the reaction was carried out in an organic solvent like dichloroethane.[1]
Materials:
-
Reaction mixture containing this compound
-
Deionized water
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Extraction solvent (e.g., dichloroethane, ethyl acetate, dichloromethane)[1][10]
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction.[1]
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. If the reaction solvent is denser than water (e.g., dichloroethane), the organic layer will be the bottom layer.
-
Initial Wash (Reducing Agent): Drain the organic layer into a clean flask. Add the aqueous layer back to the separatory funnel and extract with a fresh portion of the organic solvent. Combine the organic layers. Wash the combined organic layers with saturated aqueous sodium bisulfite solution to remove any residual bromine.[1] Shake gently at first to avoid a rapid buildup of pressure. Vent the separatory funnel frequently. Separate the layers.
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts. Separate the layers.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to help break any minor emulsions.[8]
-
Drying: Drain the organic layer into a clean, dry flask. Add anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove residual water. Stir for 15-30 minutes.
-
Filtration and Concentration: Filter the drying agent. Rinse the drying agent with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.[1][9]
Visualization of the Extraction Workflow
Sources
- 1. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. Page loading... [guidechem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 6. dev.klivon.com [dev.klivon.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Managing scalability issues in 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine production
Welcome to the technical support center for the synthesis and scale-up of 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the manufacturing of this critical pharmaceutical intermediate. We will delve into the underlying chemical principles to troubleshoot issues related to yield, purity, and operational safety, ensuring a robust and scalable process.
Overall Synthetic Workflow
The production of this compound is a multi-step process that requires precise control over reaction conditions at each stage. The general synthetic pathway involves the formation of a substituted pyrimidine core, followed by chlorination and a final side-chain bromination. Each step presents unique scalability challenges that must be carefully managed.
Caption: General synthetic route for this compound.
Troubleshooting Guide: Stage 1 - Chlorination with Phosphorus Oxychloride (POCl₃)
The conversion of the hydroxyl group on the pyrimidine ring to a chloride is a crucial step, typically achieved using phosphorus oxychloride (POCl₃). While effective, this reaction presents significant safety and workup challenges upon scale-up.[1][2]
Question 1: My chlorination reaction is sluggish, resulting in low yield and unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete chlorination is a common issue, often stemming from insufficient reactivity or deactivation of the chlorinating agent. Here are the primary causes and troubleshooting steps:
-
Causality: The chlorination of hydroxypyrimidines with POCl₃ often requires a base or catalyst to proceed efficiently.[1][2] The reaction can stall if the base is consumed, of insufficient strength, or if the temperature is too low. Excess POCl₃ is traditionally used to ensure the reaction goes to completion, but this creates significant downstream workup and waste issues.[2]
-
Troubleshooting Protocol:
-
Base Selection & Stoichiometry: Ensure an appropriate base, such as N,N-dimethylaniline or triethylamine, is used in sufficient quantity. On a large scale, consider solvent-free approaches using one equivalent of a base like pyridine, which can improve efficiency and reduce waste.[1][3]
-
Temperature Control: The reaction typically requires heating to reflux.[1] Ensure your reactor is maintaining the target temperature (often 90-110 °C) consistently. Monitor internal temperature, not just the heating mantle temperature.
-
Moisture Control: POCl₃ reacts violently with water.[4] Ensure all reagents, solvents, and glassware are scrupulously dry. Any moisture will consume the reagent and generate HCl and phosphoric acid, impeding the desired reaction.
-
Reaction Monitoring: Use in-process controls (e.g., HPLC, TLC) to monitor the disappearance of the starting material. Do not proceed to workup until the reaction is complete.
-
Question 2: How do I safely manage the workup of a large-scale reaction containing excess POCl₃? I'm concerned about the exothermic quench.
Answer: This is a critical safety concern. Quenching excess POCl₃ with water is highly exothermic and can lead to a runaway reaction if not properly controlled.[2][5] The hydrolysis of POCl₃ and its intermediates can be delayed, creating a dangerous accumulation of energetic species.[4]
-
Causality: The hydrolysis of POCl₃ (O=PCl₃ + 3 H₂O → O=P(OH)₃ + 3 HCl) is extremely vigorous.[4] Adding water or ice directly to the reaction vessel is dangerous on a large scale. A "reverse quench," where the reaction mixture is added to the quenching solution, is the industry-standard safe practice.[5][6] This ensures that the reactive POCl₃ is always the limiting reagent in the quench vessel, allowing for better thermal management.
-
Recommended Quench Protocol:
-
Prepare the Quench Vessel: In a separate, appropriately sized reactor, prepare a vigorously stirred slurry of crushed ice and a weak base, such as sodium bicarbonate or sodium acetate solution.[5][6] The base will neutralize the HCl generated during hydrolysis.
-
Controlled Addition (Reverse Quench): Cool the POCl₃ reaction mixture. Slowly add the reaction mixture to the stirred ice/base slurry, carefully monitoring the internal temperature of the quench vessel. The temperature should be maintained below 20-25 °C.
-
Stir-Out Time: After the addition is complete, allow the mixture to stir for a sufficient period (e.g., 1-2 hours) to ensure all reactive phosphorus species are fully hydrolyzed. In-situ monitoring with Raman spectroscopy can be used to confirm the absence of reactive intermediates.[4]
-
Extraction: Once the quench is complete and gas evolution has ceased, proceed with the extraction of your chlorinated product using a suitable organic solvent.
-
| Issue During Workup | Probable Cause | Recommended Solution |
| Delayed Exotherm | Incomplete hydrolysis of POCl₃ or its intermediates. | Use a "reverse quench" into a buffered solution at a controlled temperature (e.g., 35-40°C) to ensure immediate hydrolysis.[5][6] |
| Product Precipitation | Poor solubility of the product or inorganic salts in the quench mixture. | Add a co-solvent to the quench vessel or dilute with more water to keep all components in solution.[6] |
| Low Yield after Workup | Hydrolysis of the desired chlorinated product due to extreme pH. | Use a buffered quench (e.g., sodium acetate) to maintain a milder pH.[6] |
Troubleshooting Guide: Stage 2 - Radical Bromination with N-Bromosuccinimide (NBS)
The final step is a free-radical bromination at the benzylic-like position of the ethyl side chain using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). Selectivity and thermal control are the primary challenges in this stage.
Question 3: My bromination reaction is not going to completion, or I am seeing significant formation of a dibrominated impurity. How can I improve the selectivity and yield?
Answer: Achieving high conversion to the desired monobrominated product requires a careful balance of initiation, propagation, and termination steps in the radical reaction.
-
Causality:
-
Incomplete Reaction: Insufficient initiation (low temperature or degraded initiator) or premature termination of the radical chain can lead to low conversion.
-
Dibromination: Using an excess of NBS or allowing the reaction to run for too long after the starting material is consumed can lead to a second bromination at the same carbon, forming an undesired dibromo species.[7]
-
Impurity Profile: The purity of NBS is critical. Old or improperly stored NBS can contain excess bromine and succinimide, which can lead to unwanted side reactions.[8]
-
Caption: Decision tree for troubleshooting common bromination issues.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of NBS (e.g., 1.05 equivalents). A large excess promotes di-substitution.
-
Initiator Quality: AIBN decomposes with a predictable half-life at a given temperature. Ensure your AIBN is fresh. For large-scale reactions, consider a controlled feed of the initiator to maintain a steady radical concentration.
-
Solvent Choice: Acetonitrile is a good solvent choice for this reaction, as it solubilizes NBS well and is less prone to side reactions compared to solvents like CCl₄ (which is banned) or 2-MeTHF, which can react hazardously with NBS.[9][10]
-
Monitor Closely: Track the consumption of the starting material by HPLC. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.
-
Question 4: The bromination reaction has a significant exotherm. How can this be safely managed during a pilot-plant scale-up?
Answer: Thermal management is paramount for safety in radical brominations. A runaway reaction is a significant hazard.
-
Causality: The propagation steps of free-radical bromination are exothermic. On a small scale, this heat dissipates easily, but on a large scale, the surface-area-to-volume ratio decreases, and heat can build up rapidly, leading to a dangerous increase in reaction rate and pressure.[9]
-
Scale-Up Safety Protocol:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies.[9] This will quantify the heat of reaction and help determine the maximum safe addition rate of reagents.
-
Semi-Batch Operation: Instead of adding all reagents at once (batch mode), use a semi-batch approach. Add the NBS as a solution or solid in portions over time.[9] This allows the reactor's cooling system to keep pace with the heat being generated.
-
Maintain Low NBS Concentration: A key safety strategy is to limit the accumulation of unreacted NBS in the reactor.[9] A controlled, slow feed ensures that the NBS reacts as it is added, minimizing the potential energy that could be released in a thermal runaway.
-
Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat load determined by calorimetry. Have an emergency cooling plan in place.
-
Troubleshooting Guide: Stage 3 - Purification and Stability
Question 5: I am struggling to achieve the required >99% purity for my final product. What purification strategies are most effective?
Answer: Achieving high purity for pharmaceutical intermediates is non-negotiable, as impurities can carry over to the final Active Pharmaceutical Ingredient (API).[11][12] A multi-step purification strategy is often required.
-
Causality: The primary impurities are typically unreacted starting material, the dibrominated byproduct, and succinimide (from NBS). These compounds may have similar polarities, making simple extraction or filtration insufficient.
-
Purification Strategies:
-
Crystallization: This is the most effective and scalable method for purifying solid intermediates.[13] A solvent screen is essential to find a system where the desired product has high insolubility at low temperatures, while impurities remain in the mother liquor.
-
Aqueous Wash/Extraction: A wash with a dilute base (e.g., sodium bicarbonate solution) can help remove acidic impurities like succinimide.
-
Chromatography: While less common for large-scale production due to cost, preparative HPLC or flash chromatography can be used to remove closely related impurities.[13][14] This is often more applicable during early development or for producing high-purity reference standards.
-
| Purification Technique | Advantages | Disadvantages | Best For Removing |
| Crystallization | Highly scalable, cost-effective, provides high purity.[13] | Requires product to be a solid, requires solvent screening. | Dibromo byproduct, starting material. |
| Liquid-Liquid Extraction | Simple, removes polar/ionic impurities. | Can be solvent-intensive, may not separate closely related compounds. | Succinimide, residual acids/bases. |
| Preparative HPLC | High resolution, separates very similar compounds.[14] | Expensive, high solvent usage, not ideal for multi-ton scale. | Trace impurities, isomers. |
Question 6: Is this compound stable? What are the recommended storage conditions?
Answer: Bromoalkyl compounds, particularly those adjacent to activating groups, can be susceptible to degradation.
-
Causality: The bromoethyl group is a potential leaving group, making the compound susceptible to nucleophilic substitution or elimination reactions, especially in the presence of moisture, bases, or elevated temperatures. Thermal stability can vary significantly depending on the specific pyrimidine structure.[15]
-
Storage and Handling Recommendations:
-
Temperature: Store the material in a cool, controlled environment, typically at +5°C.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and oxygen.
-
Light: Protect from light, as UV radiation can sometimes initiate radical decomposition pathways.
-
Container: Use tightly sealed containers made of non-reactive materials.
-
General FAQs
Question 7: How critical is the purity of my starting materials and reagents (e.g., 6-ethyl-5-fluoropyrimidin-4(3H)-one, NBS, POCl₃) for a successful scale-up?
Answer: The purity of raw materials is absolutely critical. It is a foundational principle of process chemistry that the quality of your inputs directly dictates the quality of your output.[11][]
-
Impact of Impurities:
-
Reduced Yield: Impurities can consume reagents or catalyze side reactions, lowering the yield of the desired product.[]
-
Complex Purification: Impurities in starting materials can be converted to new, difficult-to-remove impurities in subsequent steps.[17]
-
Inconsistent Batches: Variability in raw material quality leads to poor batch-to-batch consistency, making the process unreliable and difficult to validate.[]
-
Safety Risks: Some impurities can interfere with reaction kinetics, potentially leading to unforeseen safety hazards.
-
Always source high-purity reagents from reputable suppliers and obtain a Certificate of Analysis (CoA) for each batch.[11] Perform identity and purity checks on incoming materials as part of your quality control process.
References
-
Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4409-4421. [Link]
-
Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]
-
ResearchGate. (2020). How can I properly quench POCl3?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]
- Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of High Purity Pharmaceutical Raw Materials in Drug Development. InnoPharmChem. [Link]
-
Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Novartis OAK. [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. ResearchGate. [Link]
-
Australian Journal of Chemistry. (2021). Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture. ConnectSci. [Link]
-
Pharmaceutical Technology. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutical Technology. [Link]
-
ChemBK. (n.d.). Phosphorus oxychloride. ChemBK. [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]
-
Arborpharm. (n.d.). How does the source of raw materials affect the quality of APIs?. Arborpharm. [Link]
-
PubMed. (2003). Purification strategies for combinatorial and parallel chemistry. PubMed. [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. University of Glasgow Theses. [Link]
-
YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Chad's Prep. [Link]
-
Reddit. (2021). How to know when to stop reaction, benzylic bromination using AIBN. r/Chempros. [Link]
-
European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. [Link]
-
Newera-spectro. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Newera-spectro. [Link]
-
ResearchGate. (n.d.). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. [Link]
-
ACS Publications. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]
-
Reddit. (2024). Bromination Help. r/Chempros. [Link]
-
Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice. Chemistry LibreTexts. [Link]
-
Homework.Study.com. (n.d.). Free radical Bromination is a slower reaction than chlorination but it is a synthetic route often... Homework.Study.com. [Link]
-
ResearchGate. (2025). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]
-
YouTube. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. Shimadzu Scientific US. [Link]
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
-
IChemE. (n.d.). Modelling of indoor releases of water reactive toxic materials. IChemE. [Link]
-
NIH. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Institutes of Health. [Link]
-
PubMed Central. (2013). Pyrimidine homeostasis is accomplished by directed overflow metabolism. Nature. [Link]
-
PubMed. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. PubMed. [Link]
-
Wiley Online Library. (2023). Continuous‐/Micro‐Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem. [Link]
-
PubMed. (n.d.). [Thermal decomposition kinetics of ribavirin and its stability]. PubMed. [Link]
-
Ovid. (2025). Purine & Pyrimidine Metabolism | Chapter 39 - Marks' Basic Medical Biochemistry. Ovid. [Link]
-
PubMed. (2019). Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. newera-spectro.com [newera-spectro.com]
- 8. Wohl-Ziegler Reaction [organic-chemistry.org]
- 9. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 10. connectsci.au [connectsci.au]
- 11. nbinno.com [nbinno.com]
- 12. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 17. arborpharmchem.com [arborpharmchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine (CAS No. 188416-28-6), a critical intermediate in the synthesis of pharmaceutical compounds, notably the antifungal agent Voriconazole.[1][2] For researchers, scientists, and drug development professionals, rigorous analytical characterization is not merely a quality control step but a foundational requirement for ensuring the purity, identity, and stability of starting materials, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).
The multifaceted nature of this halogenated pyrimidine derivative, with its chiral center and multiple reactive sites, necessitates a multi-pronged analytical approach. No single technique can provide a complete profile; instead, orthogonal methods must be employed to build a comprehensive and trustworthy analytical dossier. This guide explores the core techniques—chromatographic, spectroscopic, and elemental analysis—explaining the causality behind methodological choices and providing validated, field-proven protocols.
Overall Analytical Strategy
A robust characterization workflow for a new batch of this compound involves a coordinated application of multiple analytical techniques. The primary goal is to confirm the molecule's identity, quantify its purity, and identify any process-related impurities or degradants.
Caption: High-level workflow for comprehensive characterization.
Chromatographic Methods: The Cornerstone of Purity Assessment
Chromatography is indispensable for separating the target compound from impurities, which may include starting materials, by-products, or degradation products. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Principle and Purpose: HPLC is the gold standard for purity determination of non-volatile organic molecules. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[3] It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Its purpose is to provide a quantitative purity value (often expressed as area percent) and to detect non-volatile impurities.
Causality in Method Development:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to the moderate hydrophobicity of the halogenated pyrimidine ring, ensuring adequate retention and separation from more polar or nonpolar impurities.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for a wide range of compounds.[4] A gradient elution (as opposed to isocratic) is crucial for resolving impurities with different polarities and ensuring that any highly retained compounds are eluted from the column in a reasonable time.
-
Detector: A UV detector set at a wavelength where the pyrimidine ring exhibits strong absorbance (typically 254 nm or 270 nm) provides high sensitivity. A Photo Diode Array (PDA) detector is superior as it can capture the entire UV spectrum of each peak, aiding in peak identification and purity assessment.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This ensures solubility and compatibility with the initial mobile phase conditions.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates that could damage the column.
-
-
Instrumentation and Conditions:
Parameter Setting Rationale Instrument Agilent 1260 Infinity II or similar Provides reliable and reproducible results.[5] Column C18, 4.6 x 150 mm, 5 µm particle size Standard column for good resolution and efficiency.[3] Mobile Phase A Water (HPLC Grade) Polar component of the mobile phase. Mobile Phase B Acetonitrile (HPLC Grade) Organic modifier for eluting the analyte. Gradient 0-20 min: 40% B to 95% B; 20-25 min: 95% B; 25.1-30 min: 40% B A shallow gradient ensures separation of closely eluting impurities, followed by a column wash and re-equilibration. Flow Rate 1.0 mL/min Balances analysis time with separation efficiency.[3] Column Temp. 30 °C Maintains consistent retention times and improves peak shape. Injection Vol. 10 µL Standard volume for analytical scale. | Detection | UV at 254 nm or PDA (200-400 nm) | Pyrimidine rings have strong absorbance in this region. |
-
Data Interpretation and Validation:
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Purity Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Trustworthiness: The presence of sharp, symmetrical peaks is indicative of a good separation. Co-eluting impurities can be investigated using a PDA detector by checking for spectral differences across a single peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Purpose: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents or volatile process-related impurities that may not be visible by HPLC.[6][7] The gas chromatograph separates components in the vapor phase, and the mass spectrometer provides mass information that aids in structural identification.
Caption: Step-by-step workflow for GC-MS impurity analysis.
Causality in Method Development:
-
Injection Mode: A split injection is used for concentrated samples to avoid overloading the column, while a splitless injection is preferred for trace analysis.
-
Column Choice: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a versatile choice for separating a wide range of organic molecules.
-
Temperature Program: A temperature ramp is essential to first separate highly volatile components (like solvents) at a low temperature, followed by an increase in temperature to elute the main analyte and any less volatile impurities.
-
Ionization: Electron Impact (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for tentative identification of unknown peaks.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic methods provide direct information about the molecular structure, confirming the identity of the compound beyond any doubt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Purpose: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. It probes the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) within a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
¹H NMR: Confirms the presence and connectivity of hydrogen atoms. For this compound, it would show signals for the ethyl group (a quartet and a doublet) and the pyrimidine proton.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial. It provides a clean spectrum with a single peak (or multiplets if coupled to other nuclei), confirming the presence of the fluorine atom on the pyrimidine ring.
Data Interpretation: The chemical shifts, coupling constants, and integration values of the peaks are compared against the expected structure to confirm identity. For this molecule, the key is to observe the characteristic splitting pattern of the bromoethyl group and the distinct signals for the aromatic ring protons and carbons, influenced by the electron-withdrawing halogen substituents.
Mass Spectrometry (MS)
Principle and Purpose: When not coupled to a chromatograph, direct infusion MS is used to determine the molecular weight of the compound.[8] Soft ionization techniques like Electrospray Ionization (ESI) are used to generate the molecular ion ([M+H]⁺) with minimal fragmentation.
Trustworthiness: The key to a trustworthy MS analysis of this compound lies in observing the correct isotopic pattern. Due to the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks. The observed pattern must match the theoretically calculated pattern for the molecular formula C₆H₅BrClFN₂ to definitively confirm the elemental composition.[9]
Elemental Analysis: The Final Compositional Proof
Principle and Purpose: Elemental analysis provides the weight percentage of specific elements (C, H, N, and halogens) in a pure sample.[10] The sample is combusted at high temperature, converting the elements into simple gases (CO₂, H₂O, N₂) which are then quantified. Halogens are typically determined by combustion followed by ion chromatography or titration.[11][12]
Validation System: This technique is self-validating. The experimentally determined percentages for each element must fall within a narrow margin (typically ±0.4%) of the theoretical values calculated from the molecular formula (C₆H₅BrClFN₂). A successful match provides strong, independent confirmation of the compound's elemental composition and purity.
Theoretical Composition for C₆H₅BrClFN₂ (MW: 239.47 g/mol ):
-
Carbon (C): 30.09%
-
Hydrogen (H): 2.11%
-
Nitrogen (N): 11.69%
-
Bromine (Br): 33.37%
-
Chlorine (Cl): 14.80%
-
Fluorine (F): 7.93%
Comparative Summary of Analytical Methods
| Method | Information Provided | Strengths | Limitations |
| HPLC-UV | Purity, quantification of non-volatile impurities. | High precision and accuracy for quantification; robust and widely available.[5] | May not detect co-eluting impurities; not suitable for volatile compounds. |
| GC-MS | Identification of volatile/semi-volatile impurities and residual solvents. | High sensitivity; provides structural information for unknowns via mass spectra.[7] | Not suitable for non-volatile or thermally labile compounds; quantification can be less precise than HPLC. |
| NMR | Unambiguous structural confirmation, stereochemistry. | Provides the most detailed structural information; non-destructive.[8] | Low sensitivity compared to MS; requires a relatively pure sample for simple interpretation. |
| MS | Molecular weight confirmation, elemental composition (via isotopic pattern). | Extremely high sensitivity; confirms molecular formula.[13] | Provides little structural information on its own without fragmentation (MS/MS). |
| Elemental Analysis | Elemental composition (%C, H, N, Halogens). | Provides fundamental confirmation of the empirical formula; highly accurate for pure substances.[10] | Requires a highly pure sample; provides no structural information. |
Conclusion
The characterization of this compound is a clear illustration of the principle of analytical orthogonality. While HPLC is the primary workhorse for routine purity testing, its findings must be supported by a suite of other techniques. Spectroscopic methods like NMR and MS are essential for initial structural verification, while GC-MS and Elemental Analysis provide crucial, complementary information on volatile impurities and fundamental composition, respectively. By integrating the data from these distinct but complementary methods, researchers and drug developers can establish a high-confidence analytical profile, ensuring the quality and integrity of this vital pharmaceutical intermediate.
References
-
Marchenko, S. I., et al. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. Separation and elemental detection of (a) organo fluorines, (c) organochlorines and (e) organobromines using GC-PARCI-MS. Available from: [Link]
-
Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. Available from: [Link]
-
PubChem. This compound | C6H5BrClFN2 | CID 10911633. Available from: [Link]
-
ResearchGate. (PDF) Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Available from: [Link]
-
Weizmann Institute of Science. Elemental analysis. Available from: [Link]
-
University of Babylon. Element analysis. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Central Laboratories UCT Prague. Laboratory of Organic Elemental Analysis. Available from: [Link]
-
Pharmaffiliates. CAS No : 188416-28-6 | Chemical Name : this compound. Available from: [Link]
- Google Patents. Method for synthesizing 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine.
-
ResearchGate. of the qualitative GC–MS analysis for pyrimidines and triazines from.... Available from: [Link]
-
Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed. Available from: [Link]
-
Heide, M., et al. (2025). Analytical Methods. OPUS. Available from: [Link]
-
PubMed Central. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Available from: [Link]
-
Pubmed. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Available from: [Link]
-
Human Metabolome Database. Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Available from: [Link]
Sources
- 1. dev.klivon.com [dev.klivon.com]
- 2. This compound [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Elemental analysis [chemistry.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 13. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine Analogs: A Guide to Structure-Activity Relationships
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of novel analogs based on the 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine scaffold. This pyrimidine derivative is a key intermediate in the synthesis of various bioactive compounds, including kinase inhibitors and antiviral agents.[1] Understanding how structural modifications to this core influence biological activity is paramount for the rational design of more potent and selective therapeutic agents.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic placement of substituents on the pyrimidine ring dictates the molecule's interaction with biological targets. This guide will explore the causal relationships behind experimental choices in analog design and provide a framework for predicting the biological outcomes of specific structural changes.
The Core Scaffold: this compound
The parent compound, this compound, possesses several key features that make it a versatile starting point for drug discovery:
-
A Halogenated Pyrimidine Ring: The presence of both chloro and fluoro substituents significantly influences the electronic properties of the ring. The electron-withdrawing nature of these halogens can enhance binding affinity to target proteins.
-
A Reactive Bromoethyl Group: The bromine atom is a good leaving group, making the bromoethyl moiety susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide variety of functional groups to probe the SAR at this position.
-
Stereochemical Possibilities: The chiral center at the carbon bearing the bromine atom allows for the synthesis of enantiomerically pure analogs, which can be crucial for selective target engagement.
Structure-Activity Relationship (SAR) Analysis of Analogs
To explore the SAR of the this compound scaffold, we will consider a series of hypothetical, yet synthetically accessible, analogs. The design of these analogs focuses on modifications at two key positions: the 1-bromoethyl side chain (R1) and the 6-chloro position (R2).
| Analog | R1 (Position 4) | R2 (Position 6) | Predicted Biological Activity | Rationale for Predicted Activity |
| Parent | -CH(Br)CH₃ | -Cl | Baseline | The bromoethyl group provides a reactive handle, and the chloro group contributes to the electrophilic character of the ring. |
| Analog 1 | -CH(OH)CH₃ | -Cl | Likely reduced activity | Replacement of the reactive bromine with a hydroxyl group may decrease covalent binding potential if the mechanism involves nucleophilic displacement. However, it could introduce a hydrogen bond donor, potentially altering target interactions. |
| Analog 2 | -CH(N₃)CH₃ | -Cl | Potential for "click" chemistry functionalization | The azide group is a versatile functional handle for introducing a wide array of substituents via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, allowing for rapid library synthesis. |
| Analog 3 | -CH(Br)CH₃ | -NH₂ | Potentially altered target selectivity | Replacing the chloro group with an amino group will significantly change the electronic and steric properties at this position, likely altering the binding mode and target preference. The amino group can act as a hydrogen bond donor. |
| Analog 4 | -CH(Br)CH₃ | -OCH₃ | Moderate change in activity | The methoxy group is a weaker electron-withdrawing group than chlorine and can act as a hydrogen bond acceptor. This change may fine-tune the electronic properties of the pyrimidine ring. |
| Analog 5 | -CH(Br)CH₃ | -Aryl/Heteroaryl | Potential for enhanced potency through additional binding interactions | Introduction of an aryl or heteroaryl group can lead to new π-π stacking or hydrophobic interactions with the target protein, potentially increasing binding affinity. |
Key SAR Insights:
-
The 4-Substituent (R1): The nature of the substituent at the ethyl side chain is critical. The bromine atom in the parent compound suggests a potential for covalent inhibition or serves as a key synthetic handle. Modifications at this position will directly impact the interaction with the target protein in this region.
-
The 6-Substituent (R2): The substituent at the 6-position plays a crucial role in modulating the overall electronic profile of the pyrimidine ring and can be involved in direct interactions with the target. Replacing the chlorine with hydrogen bond donors/acceptors or larger aromatic systems can drastically alter the biological activity and selectivity profile.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key points of diversification on the this compound scaffold and their potential impact on biological activity.
Caption: SAR diversification points on the pyrimidine scaffold.
Experimental Protocols
To validate the predicted structure-activity relationships, a robust experimental workflow is essential. This involves the chemical synthesis of the analogs followed by their biological evaluation.
General Synthetic Scheme
The synthesis of the parent compound, this compound, can be achieved through a multi-step process starting from readily available precursors, as outlined in the patent literature.[4] A general approach involves the construction of the substituted pyrimidine ring followed by functionalization of the side chain.
Caption: General workflow for synthesis of analogs.
Step-by-Step Synthesis of this compound (Parent Compound):
A plausible synthetic route, adapted from patent literature, is as follows:[4]
-
Synthesis of the Pyrimidine Core: Condensation of a suitable three-carbon precursor with a source of the N-C-N fragment (e.g., formamidine) to form the 5-fluoropyrimidine ring.
-
Introduction of the Ethyl Group: Friedel-Crafts acylation or a similar reaction to introduce an acetyl group at the 4-position, which is then reduced to an ethyl group.
-
Chlorination: Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) to install the chlorine atom at the 6-position.
-
Bromination: Radical bromination of the ethyl side chain using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator to yield the final product.
Biological Evaluation Protocols
1. Kinase Inhibition Assay (Luminescence-Based):
Given that pyrimidine derivatives are often kinase inhibitors, a luminescence-based kinase assay is a suitable high-throughput method to assess the inhibitory activity of the synthesized analogs.[5][6][7][8][9]
-
Principle: This assay measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A lower ATP level corresponds to higher kinase activity. The amount of ATP is quantified by a luciferase-luciferin reaction, which produces a luminescent signal proportional to the ATP concentration.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, a positive control (known kinase inhibitor), and a vehicle control (DMSO).
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Add an ATP detection reagent (containing luciferase and luciferin) to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
2. MTT Cytotoxicity Assay:
To assess the general cytotoxicity of the compounds against cancer cell lines, the MTT assay is a widely used colorimetric method.[2][3][10][11]
-
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).
-
3. Antimicrobial Broth Microdilution Assay:
To evaluate the potential antimicrobial activity of the analogs, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).[12][13][14][15][16]
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
-
Procedure:
-
Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, based on established principles of medicinal chemistry, provide a rational basis for the design of new analogs with potentially enhanced potency and selectivity. The provided experimental protocols offer a clear framework for the synthesis and biological evaluation of these compounds, enabling a systematic exploration of their therapeutic potential. Through iterative cycles of design, synthesis, and testing, the full potential of this versatile chemical scaffold can be realized.
References
-
Patil, S. B., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Heliyon, 9(6), e16773. [Link]
-
Patil, S. B., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. ResearchGate. [Link]
-
Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 591-634. [Link]
- Google Patents. (Year). Method for synthesizing 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine.
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
University of Maryland. (n.d.). Broth Tube Dilution MIC. BSCI 424 Laboratory in Microbiology. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. static.igem.wiki [static.igem.wiki]
- 4. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promega.com [promega.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. protocols.io [protocols.io]
A Senior Application Scientist's Guide to Unlocking the Therapeutic Potential of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine Derivatives
Introduction: Beyond Voriconazole - Tapping into a Privileged Scaffold
For the discerning researcher in drug discovery, the pyrimidine core is a familiar and highly valued scaffold. Its presence in the natural architecture of DNA and RNA has made it a cornerstone for the development of a multitude of therapeutic agents. The specific intermediate, 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine, is well-established as a critical building block in the synthesis of the potent antifungal agent, Voriconazole.[1][2] However, to view this molecule solely through the lens of its contribution to a single approved drug would be to overlook a vast landscape of therapeutic possibilities.
The inherent reactivity of the chloro and bromo substituents on the pyrimidine ring offers a versatile platform for the synthesis of diverse compound libraries.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological activity of novel compounds synthesized from this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and compare the potential of these novel derivatives against established alternatives, particularly in the realms of oncology and infectious diseases. Our focus will be on leveraging this privileged scaffold to develop next-generation kinase inhibitors and antifungal agents.
The Rationale for Exploration: Why This Scaffold Holds Promise
The pyrimidine scaffold is a recurring motif in a multitude of FDA-approved drugs, particularly in oncology.[5] Its ability to mimic the purine bases of ATP allows for competitive inhibition of kinases, a class of enzymes frequently dysregulated in cancer.[6] The 5-fluoro substitution on the pyrimidine ring is a well-known strategy to enhance biological activity and metabolic stability.[7] Furthermore, the 4-(1-bromoethyl) and 6-chloro groups serve as reactive handles for introducing a wide array of chemical moieties, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3]
This guide will focus on two primary therapeutic avenues for derivatives of this compound:
-
Oncology: The development of novel kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR), which is often implicated in non-small cell lung cancer and other malignancies.[8][9]
-
Infectious Diseases: The exploration of new antifungal agents that can overcome the resistance mechanisms that are an increasing challenge with current azole-based therapies.[10]
Experimental Workflow for Biological Activity Assessment
The following diagram outlines a logical workflow for the comprehensive biological evaluation of novel compounds derived from this compound.
Caption: A logical workflow for the biological evaluation of novel compounds.
Part 1: Assessing Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[11] Novel derivatives of this compound can be readily synthesized to explore their potential as anticancer agents, particularly as EGFR inhibitors.[8][12]
Experimental Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric assay to assess cell viability.[13] It serves as an excellent primary screen to identify compounds with cytotoxic effects against cancer cell lines.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Comparative Data: Potential of Pyrimidine Derivatives as Anticancer Agents
The following table summarizes the cytotoxic activity of various pyrimidine derivatives from the literature, providing a benchmark for the potential performance of novel compounds derived from this compound.
| Compound Class | Target Cell Line | Reported IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile derivatives | HepG2 (Liver Cancer) | 3.56 | [8] |
| Dianilinopyrimidines | A549 (Lung Cancer) | 0.56 | [9] |
| 5-Trifluoromethylpyrimidine derivatives | A549 (Lung Cancer) | 0.35 | [12] |
| Bromo-pyrimidine analogues | K562 (Leukemia) | Potent activity reported | [15][16] |
Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol helps to determine if the cytotoxic effects of a compound are due to cell cycle arrest at a specific phase.[17]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[18] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[19]
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Experimental Protocol 3: Assessment of Apoptosis by Western Blot
This protocol is used to determine if cell death is occurring via apoptosis by detecting key apoptotic marker proteins.[20][21]
Principle: Apoptosis is a programmed cell death pathway involving the activation of caspases and the cleavage of specific cellular proteins like PARP.[22] Western blotting allows for the detection of these cleaved, active forms of apoptotic proteins.
Step-by-Step Methodology:
-
Protein Extraction:
-
Treat cells with the test compound, harvest, and lyse the cells to extract total protein.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against key apoptotic markers (e.g., cleaved caspase-3, cleaved PARP).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
The following diagram illustrates the apoptotic signaling pathway that can be investigated.
Caption: Key events in the apoptotic pathway investigated by Western blot.
Part 2: Assessing Antifungal Activity
Given that the parent compound is a precursor to Voriconazole, exploring the antifungal potential of new derivatives is a logical and promising research direction.
Experimental Protocol 4: Antifungal Susceptibility Testing by Broth Microdilution
The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[23][24] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2]
Principle: A standardized inoculum of a fungal strain is challenged with serial dilutions of the antifungal agent in a liquid broth medium. The MIC is the lowest concentration of the agent that inhibits visible fungal growth.[25]
Step-by-Step Methodology:
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of the test compound and create serial twofold dilutions in RPMI-1640 medium.
-
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar.
-
Prepare a standardized inoculum suspension.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of a 96-well microtiter plate containing the serially diluted compound.
-
Include a drug-free growth control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the control.
-
Comparative Data: Azole Antifungal Agents
The following table provides the typical MIC ranges for Voriconazole against common fungal pathogens, serving as a benchmark for newly synthesized compounds.
| Fungal Species | Voriconazole MIC Range (µg/mL) | Reference |
| Candida albicans | ≤0.015 - 1 | [1] |
| Aspergillus fumigatus | 0.03 - 2 | [1] |
| Cryptococcus neoformans | ≤0.03 - 0.25 | [23] |
Conclusion and Future Directions
The this compound scaffold represents a launchpad for the discovery of novel therapeutic agents with significant potential in both oncology and mycology. The experimental framework provided in this guide offers a robust and logical pathway for the comprehensive biological evaluation of new chemical entities derived from this versatile intermediate. By systematically assessing cytotoxicity, kinase inhibition, cell cycle effects, apoptosis induction, and antifungal activity, researchers can effectively identify and characterize promising lead compounds.
Future efforts should focus on synthesizing diverse libraries of compounds by exploiting the reactivity of the chloro and bromo groups. Structure-activity relationship studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties. The ultimate goal is to translate the inherent potential of this privileged scaffold into novel, clinically effective drugs that address the pressing needs in cancer and infectious disease treatment.
References
-
Al-Warhi, T., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(48), 31039-31056. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
Al-Osta, M. A., et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 27(19), 6549. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Scilit. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Retrieved from [Link]
-
Xu, S., et al. (2022). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Taylor & Francis Online. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1385. [Link]
-
Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
-
JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3787–3795. [Link]
-
Wee, J. H., & Wang, Z. (2017). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 1657, 1–9. [Link]
-
Journal of Clinical Microbiology. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]
-
ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Retrieved from [Link]
-
Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European journal of medicinal chemistry, 121, 531–545. [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(12), 1-10. [Link]
-
Ministry of Health and Prevention, United Arab Emirates. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Retrieved from [Link]
-
Munikrishnappa, C. S., et al. (2017). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 10, S2616–S2629. [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782–14837. [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(15), 11260–11285. [Link]
-
ResearchGate. (2015). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]
-
Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of medicinal chemistry, 25(8), 999–1002. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(11), 1427. [Link]
-
ResearchGate. (2015). (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. RSC medicinal chemistry, 13(12), 1533–1540. [Link]
-
National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 977–995. [Link]
-
MDPI. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1735. [Link]
-
Zhang, Y., et al. (2017). Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors to overcome resistance. European journal of medicinal chemistry, 135, 1–13. [Link]
-
PubMed. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. ACS medicinal chemistry letters, 5(11), 1239–1244. [Link]
-
MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. [Link]
-
PubMed. (2022). Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. Retrieved from [Link]
-
ResearchGate. (2022). Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Retrieved from [Link]
Sources
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. clyte.tech [clyte.tech]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 17. biocompare.com [biocompare.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to Voriconazole Synthesis: Efficacy and Purity Analysis of Key Intermediate Pathways
Introduction: The Clinical Significance of Voriconazole and the Imperative of Synthetic Purity
Voriconazole, a second-generation triazole antifungal agent, stands as a cornerstone in the treatment of life-threatening invasive fungal infections, most notably aspergillosis.[1][2] Its broad-spectrum activity and availability in both intravenous and oral formulations have cemented its role in the clinical setting.[3] The therapeutic success of voriconazole, however, is not solely dependent on its intrinsic molecular structure; the synthetic route employed for its manufacture plays a pivotal role in determining the final product's purity, yield, and ultimately, its clinical efficacy and safety. Impurities arising from the synthetic process can potentially alter the drug's therapeutic window or introduce toxicity.[4][5]
This guide provides a comprehensive comparison of the efficacy of voriconazole synthesized from different key intermediates. We will delve into the nuances of various synthetic strategies, presenting comparative data on yield and purity, and providing detailed experimental protocols for key transformations. The objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the synthesis and selection of high-quality voriconazole active pharmaceutical ingredients (APIs).
The Molecular Architecture of Voriconazole: A Synthetic Challenge
The voriconazole molecule, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, possesses two stereogenic centers, giving rise to four possible stereoisomers. The desired (2R,3S) enantiomer is responsible for the therapeutic effect, making stereocontrol a critical challenge in its synthesis. The core of most synthetic approaches involves the coupling of two key fragments: a substituted pyrimidine derivative and a chiral tertiary alcohol precursor bearing the 2,4-difluorophenyl and 1,2,4-triazole moieties. The choice of these key intermediates and the strategy for their coupling significantly influences the overall efficiency and purity of the synthesis.
Comparative Analysis of Synthetic Routes Based on Key Intermediates
Here, we compare two prominent synthetic strategies for voriconazole, each distinguished by the nature of its key intermediates and the method of stereocontrol.
Route 1: Enantioselective Synthesis via Catalytic Asymmetric Cyanosilylation
This elegant approach establishes the crucial stereochemistry early in the synthesis through a catalytic asymmetric reaction.[3][6][7] A key intermediate in this pathway is a chiral cyanohydrin, which is then elaborated to the final voriconazole molecule.
Key Intermediate: Optically pure cyanohydrin derived from 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.
Synthetic Strategy Overview:
The synthesis commences with the catalytic asymmetric cyanosilylation of an α-chloro ketone, a commercially available functionalized ketone.[3] This key step, promoted by a Gadolinium-based catalyst and a sugar-derived chiral ligand, establishes the tetrasubstituted stereogenic center with high enantioselectivity.[3] The resulting cyanohydrin is then converted to an α-epoxyketone precursor. The fluoropyrimidine unit is introduced later in the synthesis, followed by the formation of the second stereocenter and installation of the 1,2,4-triazole ring to yield voriconazole.[3]
Figure 1: Enantioselective synthesis of voriconazole via catalytic asymmetric cyanosilylation.
Efficacy and Purity Analysis:
This method offers the significant advantage of controlling the absolute stereochemistry from an early stage, potentially leading to a higher overall yield of the desired enantiomer and minimizing the need for challenging chiral resolutions at later stages.
| Parameter | Reported Value/Observation | Citation |
| Overall Yield | A seven-step enantioselective synthesis has been reported. | [3] |
| Enantiomeric Excess (ee) | The initial cyanosilylation step can achieve high ee. | [3] |
| Purity | The final product can be obtained with high purity after purification. | [3] |
| Key Advantages | Early introduction of chirality, potentially higher overall yield of the desired enantiomer. | [3] |
| Potential Challenges | Requires specialized catalysts and chiral ligands, multi-step process. | [3] |
Route 2: Diastereoselective Synthesis via Reformatsky-Type Reaction
A widely employed industrial strategy for voriconazole synthesis involves a Reformatsky-type coupling reaction between a ketone intermediate and a pyrimidine derivative.[8] This approach relies on diastereoselective control during the coupling step, followed by resolution of the enantiomers.
Key Intermediates:
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
A 4-halo-6-(1-haloethyl)-5-fluoropyrimidine derivative
Synthetic Strategy Overview:
In this route, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is reacted with a 4-chloro-6-(1-bromoethyl)-5-fluoropyrimidine in the presence of zinc, often activated with iodine and lead.[8] This Reformatsky-type reaction forms the carbon-carbon bond between the two key fragments, creating the two stereocenters of voriconazole simultaneously. The reaction typically yields a mixture of diastereomers, with the desired (2R,3S)/(2S,3R) pair being the major product. This diastereomeric mixture is then subjected to dehalogenation, followed by chiral resolution using an agent like (R)-(-)-10-camphorsulfonic acid to isolate the pure (2R,3S)-voriconazole.[8]
Figure 2: Diastereoselective synthesis of voriconazole via a Reformatsky-type reaction.
Efficacy and Purity Analysis:
This route is often favored for its scalability and the use of readily available starting materials. However, the diastereoselectivity of the key coupling step and the efficiency of the final resolution are critical for the overall yield and purity.
| Parameter | Reported Value/Observation | Citation |
| Diastereomeric Ratio ((2R,3S)/(2S,3R) : (2R,3R)/(2S,3S)) | Can reach up to 9:1. | [8] |
| Yield of desired diastereomer | The yield of the isolated desired diastereomer can be around 65% after the coupling reaction. | [8] |
| Purity of final product | High purity (>99.5%) can be achieved after chiral resolution and crystallization. | [9] |
| Key Advantages | Scalable, uses readily available starting materials. | [8] |
| Potential Challenges | Formation of diastereomeric impurities requiring separation, use of heavy metals (lead). | [8] |
The Critical Role of Intermediate Purity: A Case Study of Difluorobenzene Isomers
The purity of the key intermediates is paramount to the quality of the final voriconazole API. A notable example is the synthesis of the key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one. This intermediate is typically prepared from 1,3-difluorobenzene. However, commercial 1,3-difluorobenzene can contain isomeric impurities such as 1,2-difluorobenzene and 1,4-difluorobenzene. These isomers can react similarly to the desired starting material, leading to the formation of positional isomers of voriconazole. These isomeric impurities can be difficult to separate from the final product and may have different pharmacological and toxicological profiles.
A study on the synthesis of these potential impurities demonstrated that starting from 1,2-difluorobenzene and 1,4-difluorobenzene leads to the corresponding positional isomers of voriconazole. This highlights the necessity of stringent quality control of the starting materials used for the synthesis of key intermediates to ensure the purity and safety of the final drug product.
Experimental Protocols
Protocol 1: Catalytic Asymmetric Cyanosilylation of α-Chloro Ketone
This protocol is a representative example based on published literature and should be adapted and optimized for specific laboratory conditions.[3]
-
To a solution of the chiral ligand in an appropriate solvent (e.g., THF) at -30°C, add a solution of the Gadolinium source (e.g., Gd(HMDS)₃).
-
Stir the mixture at -30°C for 30 minutes to form the catalyst complex.
-
Add the α-chloro ketone (1-(2,4-difluorophenyl)-2-chloroethan-1-one) to the reaction mixture.
-
Slowly add trimethylsilyl cyanide (TMSCN) to the mixture at -30°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired chiral cyanohydrin.
Protocol 2: Reformatsky-Type Coupling of Ketone and Pyrimidine Intermediates
This protocol is a representative example based on published literature and should be adapted and optimized for specific laboratory conditions.[8]
-
Activate zinc dust by stirring with a dilute acid solution (e.g., 1N HCl), followed by washing with water, ethanol, and ether, and drying under vacuum.
-
To a suspension of the activated zinc dust and lead powder in an anhydrous solvent (e.g., THF), add a solution of iodine in the same solvent.
-
Cool the mixture to 0-5°C and add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-chloro-6-(1-bromoethyl)-5-fluoropyrimidine in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture by crystallization or chromatography to isolate the desired (2R,3S)/(2S,3R) enantiomeric pair.
Conclusion: A Synthesis Strategy Dictated by Efficacy, Purity, and Scalability
The choice of key intermediates profoundly dictates the efficacy of voriconazole synthesis, where efficacy is a composite of chemical yield, stereochemical purity, and the impurity profile of the final API.
-
Enantioselective routes , such as the one employing catalytic asymmetric cyanosilylation, offer an elegant solution to stereocontrol, potentially leading to higher yields of the desired enantiomer and a cleaner product profile. However, these methods may require more specialized and costly reagents and catalysts.
-
Diastereoselective strategies , like the Reformatsky-type coupling, are often more amenable to large-scale industrial production due to the use of more readily available and less expensive starting materials. The trade-off lies in the need for efficient separation of diastereomers and a final chiral resolution step, which can impact the overall yield.
Ultimately, the optimal synthetic strategy for voriconazole is a balance between stereochemical control, overall yield, process scalability, and cost-effectiveness. Irrespective of the chosen route, this guide underscores the non-negotiable importance of stringent control over the purity of key intermediates. The presence of even minor impurities, such as positional isomers arising from impure starting materials, can compromise the quality, safety, and therapeutic efficacy of the final voriconazole product. Therefore, a robust analytical framework for the characterization and quantification of impurities throughout the synthetic process is as critical as the synthetic strategy itself.
References
- Perea, S., & Rinaldi, M. G. (2001). In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: review of the literature. Diagnostic microbiology and infectious disease, 40(1-2), 43–48.
- Quirós-Roldán, E., et al. (2007). In vitro antifungal activity of voriconazole: New data after the first years of clinical experience. Revista espanola de quimioterapia: publicacion oficial de la Sociedad Espanola de Quimioterapia, 20(3), 304–314.
- Peng, J., et al. (2024). Asymmetric synthesis of voriconazole.
- Marco, F., et al. (1998). In vitro activities of voriconazole (UK-109,496) and four other antifungal agents against 394 clinical isolates of Candida spp. Antimicrobial agents and chemotherapy, 42(1), 161–163.
- Tamura, K., et al. (2013). An enantioselective synthesis of voriconazole. The Journal of organic chemistry, 78(22), 11396–11403.
- Tamura, K., et al. (2013). An Enantioselective Synthesis of Voriconazole. The Journal of Organic Chemistry, 78(22), 11396-11403.
- Tamura, K., et al. (2013). An enantioselective synthesis of voriconazole. PubMed.
- Tamura, K., et al. (2024). An Enantioselective Synthesis of Voriconazole.
- Fernández-Torres, B., et al. (2001). In vitro activity of voriconazole and three other antifungal agents against dermatophytes. Journal of clinical microbiology, 39(11), 4125–4127.
- Sanati, H., et al. (2024). Voriconazole: Synthesis and mechanism of action.
- Perea, S., et al. (2001). Comparison of in vitro activities of voriconazole and five established antifungal agents against different species of dermatophytes using a broth macrodilution method. Journal of clinical microbiology, 39(1), 385–388.
- Daicel Pharma Standards. (n.d.). Voriconazole Impurities Manufacturers & Suppliers.
- Pai, M. P., & Allen, S. E. (2000). Voriconazole: A New Triazole Antifungal. The Annals of Pharmacotherapy, 34(9), 1048-1061.
- Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia pharmaceutica, 83(3), 445–452.
- Kim, C. U., et al. (2012). Process for preparing voriconazole. U.S.
- BOC Sciences. (n.d.). Voriconazole Impurities.
- Herbrecht, R. (2004). Voriconazole: the newest triazole antifungal agent. The Journal of antimicrobial chemotherapy, 54 Suppl 1, i7–i11.
- Popp, C., et al. (2016). A validated stability-indicating liquid chromatographic method for determination of degradation impurities and diastereomers in voriconazole tablets.
- Shaik, M. R., et al. (2024). A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API.
- Reddy, M. P., et al. (2006). Process for preparing voriconazole.
- Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
- Lass-Flörl, C., et al. (2022).
- Wang, T., et al. (2019). Voriconazole intermediate and voriconazole synthesis method. U.S.
- Perea, S., et al. (2001). Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method.
- Dolezal, J. M., et al. (2014). Comparative Pharmacokinetics of Voriconazole Administered Orally as either Crushed or Whole Tablets. Antimicrobial Agents and Chemotherapy, 58(7), 3878-3881.
- Li, Y., et al. (2016). Efficacy and safety comparison between intravenous and oral voriconazole: a systematic review and meta-analysis. International journal of clinical and experimental medicine, 9(8), 16006–16015.
Sources
- 1. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Voriconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. akjournals.com [akjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An enantioselective synthesis of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 8. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrimidine Building Blocks: 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine in Focus
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3] The strategic functionalization of this heterocycle is therefore a cornerstone of modern drug discovery. This guide provides an in-depth comparison of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine , a highly versatile building block, with alternative pyrimidine synthons. We will explore the nuanced reactivity imparted by its unique substitution pattern and provide field-proven experimental insights to guide your synthetic strategy.
The Strategic Value of this compound
The utility of this building block, hereafter referred to as 1 , stems from its three distinct reactive handles, each offering a different gateway for molecular elaboration. Its structure allows for selective functionalization, making it a valuable intermediate in the synthesis of complex heterocyclic systems, particularly kinase inhibitors and antiviral agents.[4]
-
C6-Chloro Group: An excellent site for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring and the adjacent C5-fluoro group activate this position.[5]
-
C4-(1-Bromoethyl) Group: This secondary benzylic-like bromide is highly susceptible to nucleophilic substitution (SN1 or SN2 type reactions) and can be used to introduce a variety of side chains or to form a crucial linkage to a second pharmacophore.[6] The reactivity is enhanced because the intermediate carbocation (in an SN1 pathway) or the transition state is stabilized by the adjacent pyrimidine ring.[7][8]
-
C5-Fluoro Group: While less reactive as a leaving group compared to chlorine or bromine, the fluorine atom profoundly influences the electronic properties of the ring. It enhances the electrophilicity of the C4 and C6 positions, making them more susceptible to nucleophilic attack, and can serve as a key interaction point with target proteins or modulate metabolic stability.[9]
This multi-faceted reactivity allows for a programmed, sequential approach to the synthesis of complex target molecules, a significant advantage in library synthesis and lead optimization.
Comparative Analysis with Alternative Pyrimidine Building Blocks
The choice of a building block is a critical decision point in synthetic design. Let's compare the performance and strategic considerations of 1 against common alternatives.
| Building Block | Structure | Key Reactive Sites & Strategic Advantage | Common Applications & Limitations |
| Compound 1: this compound | Orthogonal Reactivity: Features three distinct reactive sites (C6-Cl for SNAr/coupling, C4-bromoethyl for SN2/SN1, C5-F for electronic modulation). Allows for highly controlled, sequential functionalization.[4] | Primary Use: Synthesis of complex, multi-substituted pyrimidines like kinase inhibitors (e.g., Voriconazole intermediates).[10][11][12] Limitation: The bromoethyl group can be labile under certain conditions. | |
| Alternative A: 4,6-Dichloropyrimidine | Symmetric Reactivity: Two equivalent chlorine atoms at C4 and C6, ideal for SNAr or double cross-coupling.[13] Reactivity at C4 is generally higher than at C2.[14] | Primary Use: Synthesis of symmetrically substituted 4,6-diamino or 4,6-diaryl pyrimidines. Limitation: Achieving selective mono-substitution can be challenging and often results in mixtures. | |
| Alternative B: 4-Chloro-6-ethyl-5-fluoropyrimidine | Single Aromatic Reactive Site: The C4-Cl is activated for SNAr/coupling. The ethyl group is generally inert but can be a metabolic site. | Primary Use: When a simple, unreactive alkyl group is desired at one position while performing chemistry at the other. Limitation: Lacks the secondary functionalization handle offered by the bromoethyl group of 1 . | |
| Alternative C: 2,4,6-Trichloropyrimidine | Sequential Reactivity: Offers three sites for substitution. Reactivity order is generally C4/C6 > C2, allowing for some degree of selective functionalization.[15] | Primary Use: Building highly substituted, trifunctionalized pyrimidines for DNA-encoded libraries (DELs).[15] Limitation: Site-selectivity can be poor, requiring careful control of stoichiometry and reaction conditions.[15] |
Experimental Protocols & Mechanistic Insights
To illustrate the practical application and superiority of 1 in a sequential functionalization strategy, we will detail a two-step process involving an initial Suzuki-Miyaura coupling followed by a nucleophilic substitution.
Workflow for Sequential Functionalization
The following diagram outlines a typical workflow that leverages the orthogonal reactivity of Compound 1 .
Caption: Sequential Suzuki coupling and nucleophilic substitution.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C6
Causality: The Suzuki-Miyaura reaction is a powerful method for C-C bond formation.[16] We target the C6-Cl position first. The C-Cl bond is more reactive in palladium-catalyzed oxidative addition than the C-F bond, and the C-Br bond on the ethyl side chain is aliphatic and thus unreactive under these conditions.[17][18] The choice of a bulky phosphine ligand like dppf helps to facilitate the reaction with the sterically accessible and electronically activated chloropyrimidine.[19]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the this compound (1 ) (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and finely ground K₂CO₃ (2.0 mmol).
-
Purge and Refill: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[20] This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe. The aqueous phase is essential for the transmetalation step.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the 6-aryl intermediate.
Protocol 2: Nucleophilic Substitution on the Bromoethyl Side Chain
Causality: With the C6 position functionalized, we now target the bromoethyl group. This secondary bromide is an excellent electrophile for SN2 reactions with a wide range of nucleophiles, such as amines. A non-nucleophilic base like DIPEA is used to scavenge the HBr byproduct without competing with the primary nucleophile.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, dissolve the 6-aryl intermediate (Intermediate A) (1.0 mmol) in a suitable aprotic solvent like THF or acetonitrile (10 mL).
-
Addition of Reagents: Add the desired primary or secondary amine (1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol).
-
Reaction: Stir the mixture at room temperature. The reaction is typically faster than SNAr on the pyrimidine ring and is often complete within 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC to obtain the final, di-substituted product.
Choosing the Right Building Block: A Logic Diagram
The optimal building block depends entirely on the synthetic goal. The following decision tree provides a logical framework for this selection process.
Caption: Decision tree for pyrimidine building block selection.
Conclusion
While building blocks like 4,6-dichloropyrimidine offer straightforward routes to symmetrically substituted products, they lack the finesse required for constructing complex, asymmetric molecules. This compound stands out due to its engineered orthogonality. The distinct reactivity of the C6-Cl (for SNAr/coupling) and the C4-bromoethyl group (for SN2/SN1) provides medicinal chemists with a reliable and programmable platform for late-stage diversification. This strategic advantage minimizes protecting group chemistry and allows for the efficient exploration of chemical space around a core scaffold, accelerating the drug discovery process.
References
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Semantic Scholar. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Semantic Scholar. Available at: [Link]
-
Kaur, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]
-
Hudson, K.L., et al. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available at: [Link]
-
MySkinRecipes. This compound. MySkinRecipes. Available at: [Link]
-
Rawat, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PMC. Available at: [Link]
-
Fivush, A.M., & Wilson, T.M. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available at: [Link]
- Google Patents. Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine. Google Patents.
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. Available at: [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. Various nucleophilic aromatic substitutions at C-5 position of 4. ResearchGate. Available at: [Link]
-
Hunt, I. Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]
-
Pharmaffiliates. CAS No : 188416-28-6 | Chemical Name : this compound. Pharmaffiliates. Available at: [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]
-
LibreTexts Chemistry. 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
Suling, W.J., et al. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. This compound. PubChem. Available at: [Link]
-
Suling, W.J., et al. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. PubMed. Available at: [Link]
-
Jida, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
LibreTexts Chemistry. 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
LibreTexts Chemistry. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Ball, M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Jida, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]
- 11. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Synthesized 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine Batches
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Quality Control for a Key Pharmaceutical Intermediate
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum antifungal agent, Voriconazole.[1][2][3] The precise molecular structure and purity of this intermediate are paramount; even minor deviations or impurities can propagate through the synthetic pathway, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, rigorous batch-to-batch quality control is not merely a procedural formality but a foundational requirement for regulatory compliance and successful drug development.[4][5][6]
This guide provides an in-depth, objective comparison of different synthesized batches of this compound using a multi-pronged spectroscopic approach. We will delve into the "why" behind our choice of techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—and demonstrate how to interpret the resulting data to make informed decisions about batch quality. The methodologies described herein are designed to create a self-validating system for ensuring the identity, purity, and structural integrity of this vital synthetic building block.
The Analytical Workflow: A Multi-Technique Strategy
No single analytical technique can provide a complete picture of a molecule's identity and purity.[7] A robust quality control strategy relies on the synergistic use of multiple spectroscopic methods. Mass spectrometry confirms the molecular weight, IR spectroscopy provides a unique fingerprint of functional groups, and NMR spectroscopy offers detailed structural elucidation.[8][9]
Caption: Overall analytical workflow for batch comparison.
Mass Spectrometry (MS): Confirming Molecular Identity
Expertise & Causality: Mass spectrometry is the first line of defense, providing a direct measurement of the compound's molecular weight. For a molecule containing multiple halogen atoms like this compound (C₆H₅BrClFN₂), the isotopic distribution is a highly specific identifier.[10][11] Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two (³⁵Cl and ³⁷Cl) in a ~3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4), the pattern of which is a powerful confirmation of the elemental composition.[12]
Experimental Protocol: Electron Ionization MS (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized batch material in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument: Utilize a high-resolution mass spectrometer capable of electron ionization.
-
Introduction: Introduce the sample via a direct insertion probe or gas chromatography (GC-MS) inlet.
-
Ionization: Use a standard electron energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a range of m/z 50-350.
-
Data Processing: Identify the molecular ion peak cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₆H₅BrClFN₂.
Comparative Data Analysis
| Batch ID | Molecular Ion (M+) Cluster (m/z) | Key Fragment (m/z) [M-Br]+ | Isotopic Pattern Match | Interpretation |
| BATCH-01 (Standard) | 238, 240, 242 | 159, 161 | Excellent | Correct molecular weight and elemental composition confirmed. |
| BATCH-02 | 238, 240, 242 and 160, 162 | 159, 161 | Partial | Target compound is present, but a significant secondary component corresponding to the de-brominated starting material (4-chloro-6-ethyl-5-fluoropyrimidine) is also detected. |
| BATCH-03 | 317, 319, 321, 323 | 238, 240, 242 | No | The major ion cluster corresponds to a di-brominated species, indicating a process failure (over-bromination). The target compound is only a minor component. |
Theoretical Molecular Weight for C₆H₅BrClFN₂ is ~239.47 g/mol . The nominal mass for the most abundant isotopes (¹²C₆¹H₅⁷⁹Br³⁵Cl¹⁹F¹⁴N₂) is 238.[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Molecular Fingerprint
Expertise & Causality: FT-IR spectroscopy provides a rapid, non-destructive method to verify the presence of key functional groups and to create a "fingerprint" of the molecule.[5][14] While it doesn't provide the detailed connectivity information of NMR, it is exceptionally sensitive to the overall molecular structure. For our target compound, we expect to see characteristic vibrations for the C-H bonds (aliphatic and aromatic), the C=N and C=C bonds within the pyrimidine ring, and the C-Halogen bonds.[15][16] Any significant deviation in the fingerprint region (below 1500 cm⁻¹) between batches is a red flag for structural differences or impurities.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrument: Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Analysis: Apply pressure to the sample using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: Perform ATR correction and baseline correction on the resulting spectrum. Overlay the spectra from different batches for direct comparison.
Comparative Data Analysis
| Batch ID | Aromatic C-H (cm⁻¹) | Aliphatic C-H (cm⁻¹) | Pyrimidine Ring (C=C, C=N) (cm⁻¹) | C-F/C-Cl/C-Br Region (cm⁻¹) | Interpretation |
| BATCH-01 (Standard) | ~3100-3000 | ~2980-2930 | ~1600-1450 | ~1200-700 | Characteristic fingerprint of the pure compound. |
| BATCH-02 | ~3100-3000 | ~2980-2930 | ~1600-1450 | ~1200-700 | Largely matches the standard, but with minor broadening in the C-H region, consistent with the presence of the ethyl-pyrimidine impurity. |
| BATCH-03 | No Signal | ~2980-2930 | ~1600-1450 | ~1200-700 | The absence of the aromatic C-H stretch is a major discrepancy, indicating a fundamentally different aromatic structure or significant degradation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Causality: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.[17][18][19]
-
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR reveals the number of different types of carbon atoms in the molecule.
-
¹⁹F NMR is crucial here, as the single fluorine atom provides a very sensitive and specific probe for confirming the structure around the fluoro-substituted position.[20]
For our target molecule, we expect to see a specific set of signals: a quartet and a doublet for the bromoethyl group, and a singlet for the pyrimidine proton. The chemical shifts and coupling constants are highly diagnostic. Quantitative NMR (qNMR) can also be used to assess purity against a certified internal standard.[20]
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Accurately weigh and dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, more scans (~1024 or more) and a longer relaxation delay may be required.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is a high-sensitivity nucleus and typically requires fewer scans than ¹³C.
-
Data Processing: Fourier transform, phase, and baseline correct all spectra. Integrate the ¹H NMR signals to determine relative proton ratios.
Comparative Data Analysis
Table 3.1: ¹H NMR Data (400 MHz, CDCl₃)
| Batch ID | Pyrimidine H (δ, ppm) | -CH(Br)- (δ, ppm) | -CH₃ (δ, ppm) | Impurity Signals (δ, ppm) | Interpretation |
| BATCH-01 (Standard) | 8.8 (s, 1H) | 5.4 (q, 1H) | 2.0 (d, 3H) | None | Clean spectrum matching the expected structure. Correct integration ratios. |
| BATCH-02 | 8.8 (s, 1H) | 5.4 (q, 1H) | 2.0 (d, 3H) | 8.7 (s), 3.0 (q), 1.4 (t) | Major signals are correct, but impurity signals matching 4-chloro-6-ethyl-5-fluoropyrimidine are present (~5-7% by integration). |
| BATCH-03 | 8.8 (s, 1H) | 5.4 (q, 1H) | 2.0 (d, 3H) | Multiple unassigned signals in aliphatic and aromatic regions. | The target compound is present, but the batch is highly impure with multiple unidentified species. The integration is unreliable. |
Table 3.2: ¹⁹F NMR Data (376 MHz, CDCl₃)
| Batch ID | Chemical Shift (δ, ppm) | Interpretation |
| BATCH-01 (Standard) | -145.2 | Single, sharp resonance confirms a single fluorine environment. |
| BATCH-02 | -145.2 (Major), -146.0 (Minor) | The major signal corresponds to the target. A minor signal is consistent with the ethyl-pyrimidine impurity, confirming its presence. |
| BATCH-03 | -145.2 (Major), Multiple minor signals | The presence of multiple fluorine signals indicates several different fluorine-containing compounds, confirming significant contamination. |
Decision Logic and Conclusion
The combined data from MS, FT-IR, and multinuclear NMR allows for a confident assessment of each batch.
Caption: Decision-making logic for batch disposition.
-
BATCH-01 (Standard): All spectroscopic data are clean and consistent with the reference structure of this compound. Decision: ACCEPT.
-
BATCH-02: While the target compound is the major component, all three techniques confirm the presence of a significant impurity, identified as the de-brominated starting material. This impurity level is unacceptable for use in subsequent GMP steps. Decision: REPROCESS/PURIFY.
-
BATCH-03: The data from MS, IR, and NMR are all inconsistent with the target structure being the primary component. The batch is grossly impure and contains incorrect chemical entities. Decision: REJECT.
By systematically applying this multi-technique spectroscopic workflow, researchers and drug development professionals can ensure the consistent quality of this compound, safeguarding the integrity of the entire synthetic process and contributing to the production of safe and effective pharmaceuticals.
References
- Vertex AI Search. (2025).
- J-Stage. Infrared Spectra of Sulfonamide Derivatives. I.
- ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | ACS Omega.
- ACS Publications.
- ResearchGate. Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution.
- ResearchGate.
- Lab Manager.
- MDPI.
- ResearchGate. Spectroscopic Methods in Drug Quality Control and Development.
- YouTube. (2023).
- JOCPR. (2023). Techniques for Quality Control in Pharmaceutical Analysis.
- Wiley Analytical Science. (2016).
- Journal of Basic and Clinical Pharmacy. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control.
- StudyPulse.
- Vistadrive. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
- Avantes. Spectroscopy: A Key Driver in Quality Control Across Industries.
- Rio Mais Seguro.
- AKJournals. (2024).
- PubChem. This compound | C6H5BrClFN2.
- Google Patents. Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine.
- Pharmaffiliates. CAS No : 188416-28-6 | Chemical Name : this compound.
- PMC - NIH. (2019).
- PMC - PubMed Central. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques.
Sources
- 1. akjournals.com [akjournals.com]
- 2. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. jocpr.com [jocpr.com]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. Spectroscopy: A Key Driver in Quality Control Across Industries - Article [avantes.com]
- 7. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 8. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
- 10. vce.studypulse.au [vce.studypulse.au]
- 11. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 15. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine as a Voriconazole Impurity Standard
Abstract
The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting the safety and efficacy of the final drug product. Voriconazole, a broad-spectrum triazole antifungal agent, is no exception. This guide provides an in-depth, experience-driven comparison and validation protocol for 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine, a critical process-related impurity and key starting material in one of the common synthetic routes of Voriconazole. We will explore the scientific rationale behind the validation process, present detailed experimental methodologies for characterization and quantification, and compare its analytical behavior to other known Voriconazole impurities. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of pharmaceutical quality.
The Imperative of Impurity Profiling in Voriconazole
Any component of a new drug substance that is not the chemical entity defined as the drug substance is considered an impurity.[1] The International Council for Harmonisation (ICH) Q3A(R2) guideline mandates the reporting, identification, and qualification of these impurities.[2][3][4] Impurities can arise from various sources, including starting materials, by-products of the manufacturing process, and degradation products.[5][6]
Some impurities, particularly those with structural alerts for reactivity with DNA, are classified as genotoxic impurities (GTIs).[6][7][8] These compounds can potentially cause genetic mutations and cancer, even at trace levels.[6][7][8] Therefore, their control is of paramount concern to regulatory agencies.[6] The presence of halogenated functional groups, such as the bromoethyl and chloro groups in this compound, necessitates a thorough evaluation of its potential risks and the establishment of a robust control strategy.
Origin of this compound in Voriconazole Synthesis
Understanding the synthetic pathway of Voriconazole is crucial to pinpointing the origin of potential impurities. One of the established synthetic routes for Voriconazole involves the coupling of a pyrimidine derivative with a chiral side chain. This compound serves as a key intermediate in this process.[9][10][11]
-
Diagram of Voriconazole Synthesis and Impurity Formation
Caption: Synthesis of Voriconazole highlighting the formation of the impurity.
If the coupling reaction is incomplete or if there are inefficiencies in the purification process, unreacted this compound can be carried over into the final Active Pharmaceutical Ingredient (API). Therefore, having a well-characterized standard of this impurity is essential for its detection and quantification in routine quality control.
Validation of this compound as a Reference Standard
The validation of an impurity standard is a multi-step process that involves its unambiguous structural identification and the determination of its purity. This validated standard then serves as a benchmark for analytical methods used to test batches of Voriconazole.
-
Analytical Workflow for Impurity Standard Validation
Caption: Workflow for the validation of an impurity reference standard.
Structural Elucidation
The first step is to unequivocally confirm the chemical structure of the isolated impurity. This is achieved through a combination of spectroscopic techniques.
| Technique | Purpose | Expected Data for this compound |
| ¹H NMR | To determine the number and types of protons and their connectivity. | Signals corresponding to the methyl and methine protons of the bromoethyl group, and the pyrimidine proton. |
| ¹³C NMR | To identify the carbon skeleton of the molecule. | Resonances for all six carbon atoms in the molecule, including those of the pyrimidine ring and the bromoethyl side chain. |
| Mass Spec. | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₆H₅BrClFN₂ (approx. 237.93 g/mol ).[12] |
| FTIR | To identify the functional groups present. | Characteristic absorption bands for C-H, C=N, C-F, C-Cl, and C-Br bonds. |
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the cornerstone for assessing the purity of the reference standard and for the routine quantification of the impurity in Voriconazole batches.
Experimental Protocol: HPLC Method for Purity Assessment
-
Chromatographic System: A validated HPLC system with a UV detector.
-
Column: Inertsil ODS 3V, 150 x 4.6 mm, 5 µm, or equivalent C18 column.[13][14]
-
Mobile Phase:
-
Gradient Elution: A gradient program should be developed to ensure the separation of the main component from any potential process-related impurities or degradants.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a solution of the this compound reference standard in a suitable diluent (e.g., mobile phase) at a known concentration.
-
Analysis: The purity is typically determined by area normalization, assuming all impurities have a similar response factor to the main peak. The result should be ≥95% for use as a working standard.
Comparative Analysis with Other Voriconazole Impurities
A robust analytical method must be able to distinguish this compound from Voriconazole itself and other known impurities. These can include diastereomers, degradation products, and other process-related impurities.[15][16][17]
-
Conceptual HPLC Separation of Voriconazole and Impurities
Caption: Conceptual separation of Voriconazole and its impurities by HPLC.
| Compound | Typical Relative Retention Time (RRT) (vs. Voriconazole) | Key Analytical Distinctions |
| Voriconazole | 1.00 | The main API peak, well-resolved from impurities. |
| This compound | < 1.00 | Elutes earlier than Voriconazole due to lower polarity. Has a distinct mass spectrum. |
| Voriconazole Diastereomer (2R,3R/2S,3S) | ~1.1 - 1.2 | Same mass as Voriconazole, but separable by a validated chiral or achiral HPLC method.[13][17] |
| Voriconazole EP Impurity C | Varies | A known process impurity with a distinct chemical structure and mass.[17] |
| Voriconazole EP Impurity D | Varies | Another known process impurity with its own unique analytical signature.[17] |
The specificity of the analytical method is demonstrated by its ability to resolve all these compounds, ensuring that the quantification of this compound is not affected by the presence of other components.[18]
Conclusion
The validation of this compound as a reference standard is a critical step in ensuring the quality and safety of Voriconazole. A thorough characterization using a suite of analytical techniques provides the necessary confirmation of its structure, while a validated, stability-indicating HPLC method allows for its accurate quantification. By understanding its origin in the synthetic process and comparing its analytical behavior to other known impurities, drug manufacturers can implement a robust control strategy that complies with global regulatory expectations and ultimately protects patient health.
References
-
ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]
-
Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu. Available from: [Link]
-
Genotoxic Impurities: An Overview. Veeprho. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Available from: [Link]
-
Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. Available from: [Link]
-
Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Technology Networks. Available from: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available from: [Link]
-
Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek. Available from: [Link]
-
A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. National Institutes of Health (NIH). Available from: [Link]
- Method for synthesizing 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine. Google Patents.
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. Available from: [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health (NIH). Available from: [Link]
-
Quantification of Impurity-E in Voriconazole Powder for Solution for Infusion (200 mg/vial) by using High Performance Liquid Chromatography. Caribbean Journal of Science and Technology. Available from: [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances. Chromatography Online. Available from: [Link]
-
(PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. ResearchGate. Available from: [Link]
-
Quantification of Impurity-E in Voriconazole Powder for Solution for Infusion (200 mg/vial) by using High Performance Liquid Chromatography. ResearchGate. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
- HPLC method for separating and analyzing voriconazole prodrug related substances. Google Patents.
-
Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. Scholars Middle East Publishers. Available from: [Link]
- Voriconazole intermediate and voriconazole synthesis method. Google Patents.
-
Voriconazole Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available from: [Link]
-
(PDF) A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. ResearchGate. Available from: [Link]
-
This compound. MySkinRecipes. Available from: [Link]
-
Development and Validation of Microbiological Analytical Method for Determination of Potency of Voriconazole Tablets. Journal of Young Pharmacists. Available from: [Link]
-
CAS No : 188416-28-6 | Chemical Name : this compound. Pharmaffiliates. Available from: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. jpionline.org [jpionline.org]
- 6. veeprho.com [veeprho.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 9. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound CAS#: [amp.chemicalbook.com]
- 12. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Voriconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 18. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cytotoxicity of Novel Pyrimidine Derivatives in Cancer Research
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure" for the development of therapeutic agents.[3][4] In oncology, pyrimidine derivatives have been successfully translated into potent anticancer drugs, including the classic antimetabolite 5-Fluorouracil and various protein kinase inhibitors.[1] The versatility of the pyrimidine ring allows for extensive chemical modification, leading to the continuous emergence of novel derivatives with enhanced potency, selectivity, and improved pharmacological profiles.[1][5]
This guide provides a comparative analysis of the cytotoxic profiles of several classes of novel pyrimidine derivatives against various cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present detailed methodologies for cytotoxicity assessment, and explore the underlying molecular mechanisms of action, offering a comprehensive resource for researchers in drug discovery and development.
Section 1: Comparative Cytotoxicity Analysis of Novel Pyrimidine Derivatives
The anticancer potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core ring structure.[2][6] Strategic modifications have given rise to distinct classes of compounds, each with a unique cytotoxic profile. This section compares the in vitro activity of representative derivatives, quantified by their half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth.
Fused Pyrimidine Systems: Pyrido[2,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines
Fusing a second heterocyclic ring to the pyrimidine core often enhances biological activity by creating a more rigid structure that can fit into specific enzymatic pockets.[4][7]
-
Pyrido[2,3-d]pyrimidines: This class has demonstrated significant cytotoxic effects across multiple cancer cell lines.[4][8] Their mechanism is often linked to the inhibition of critical enzymes involved in cell proliferation, such as thymidylate synthase or cyclin-dependent kinases (CDKs).[6] For example, certain derivatives have shown potent activity against lung (A549), breast (MCF-7), and prostate (PC-3) cancer cell lines, in some cases inducing apoptosis via the intrinsic pathway.[9]
-
Pyrazolo[3,4-d]pyrimidines: This scaffold is of great interest for developing kinase inhibitors.[7][10] Modifications on this core have led to potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) and SRC family kinases.[7][11] Some compounds in this class exhibit broad-spectrum activity against panels of up to 60 different human cancer cell lines.[12][13]
Substituted Amino-Pyrimidines
The introduction of substituted amino groups at various positions of the pyrimidine ring is a common strategy to enhance target binding, particularly for kinase inhibitors where these groups can form crucial hydrogen bonds.[3]
-
N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines: Have been identified as potent CDK2 inhibitors, exhibiting sub-micromolar antiproliferative activity against a wide range of cancer cell lines.[12]
-
Pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These have been developed as multi-target receptor tyrosine kinase inhibitors, showing excellent potency against gastric cancer cell lines by inhibiting FGFR1 phosphorylation and inducing apoptosis.[12]
Comparative Cytotoxicity Data (IC50, µM)
The following table summarizes the reported cytotoxic activity of various novel pyrimidine derivatives against a panel of human cancer cell lines, providing a direct comparison of their potency.
| Derivative Class | Compound Example | Target Cancer Cell Line | IC50 (µM) | Key Mechanistic Insight | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 8d | Breast (MCF-7) | 0.09 ± 0.01 | Apoptosis induction, CDK4/6 inhibition | |
| Pyrido[2,3-d]pyrimidine | Compound 6b | Prostate (PC-3) | 0.06 ± 0.01 | Apoptosis induction, Caspase-3 activation | |
| Pyrrolo[2,3-d]pyrimidine | Compound 9e | Lung (A549) | 4.55 | Intrinsic apoptosis pathway activation | [14] |
| Pyrimido[4,5-d]pyrimidine | Compound 19 | Colon (Various) | 0.24 - 1.26 | Lck protein tyrosine kinase inhibition | [12] |
| Thieno[2,3-d]pyrimidine | Compound 20 | Colon (HCT-116) | < 1.0 (GI50) | G0/G1 cell cycle arrest, Apoptosis | [12] |
| Aryl Urea Pyrimidine | Compound 4b | Colon (SW480) | 11.08 | G2/M cell cycle arrest, Apoptosis induction | [15] |
Note: IC50/GI50 values are highly dependent on experimental conditions (e.g., incubation time, cell density). This table is for comparative purposes based on cited literature.
Section 2: Core Methodologies for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, standardized protocols are essential. The most common primary screen for cytotoxicity is the MTT assay, which measures metabolic activity as a proxy for cell viability.
Experimental Workflow for Cytotoxicity Screening
The overall process involves culturing cells, treating them with the test compounds, assessing viability, and analyzing the data to determine key parameters like IC50.
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity.[6][16] The causality behind this protocol is that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[16][17]
-
Compound Preparation and Treatment: Prepare a stock solution of the novel pyrimidine derivative (e.g., 10 mM in DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).[18]
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" with DMSO at the highest concentration used for the test compounds and an "untreated control" with medium only.[17] Incubate the plates for a defined period (typically 24 or 48 hours).[18]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[16][19]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of a solubilization solution, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.[16][18] Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[17][18]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve, from which the IC50 value can be determined using non-linear regression analysis.[16]
Section 3: Mechanistic Insights and Signaling Pathways
Understanding how a compound induces cytotoxicity is as crucial as knowing that it does. Many pyrimidine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) or by interfering with key signaling pathways that control cell proliferation and survival.[15][20]
Common Mechanisms of Action
-
Kinase Inhibition: A primary mechanism for many pyrimidine derivatives is the inhibition of protein kinases.[1][3] Due to their structural similarity to the purine ring of ATP, they can act as competitive inhibitors in the ATP-binding pocket of kinases like EGFR, CDKs, and FGFRs, thereby blocking downstream signaling required for tumor growth.[3][11][21]
-
Induction of Apoptosis: Potent derivatives often trigger apoptosis.[12][22] This can be confirmed by observing hallmarks such as cell cycle arrest, activation of caspases (the executioner enzymes of apoptosis), and changes in the expression of regulatory proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[14][15] For instance, some pyrido[2,3-d]pyrimidines have been shown to downregulate Bcl-2 and upregulate Bax, leading to apoptosis in prostate and breast cancer cells.
-
Cell Cycle Arrest: By inhibiting proteins like CDKs, pyrimidine compounds can halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from progressing through division.[12] This arrest provides time for DNA repair mechanisms or, if the damage is too severe, triggers apoptosis.[12][15]
Visualizing the Intrinsic Apoptosis Pathway
The intrinsic (or mitochondrial) pathway of apoptosis is a common target for cytotoxic agents. The following diagram illustrates how a novel pyrimidine derivative might trigger this cascade.
Caption: Intrinsic apoptosis pathway activated by a novel pyrimidine derivative.
Conclusion and Future Directions
The pyrimidine scaffold continues to be an exceptionally fruitful starting point for the design of novel anticancer agents. The comparative data reveal that fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, often exhibit high potency, frequently through the inhibition of key protein kinases and the induction of apoptosis. The structure-activity relationships highlight that specific substitutions are critical for tuning the biological activity and target selectivity.[5][6]
Future research should focus on optimizing the therapeutic index of these compounds—maximizing cytotoxicity against cancer cells while minimizing effects on normal cells.[22] The exploration of dual-target inhibitors based on the pyrimidine scaffold presents a promising strategy to overcome drug resistance.[23] Ultimately, the most promising derivatives identified through in vitro screens, as detailed in this guide, warrant further investigation in preclinical in vivo models to assess their true therapeutic potential.
References
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. [URL: https://ijrpr.com/uploads/V4ISSUE10/IJRPR18065.pdf]
- Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. Benchchem. [URL: https://www.benchchem.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38380121/]
- An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives. Benchchem. [URL: https://www.benchchem.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [URL: https://ijpra.com/index.php/ijpra/article/view/100]
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem. [URL: https://www.benchchem.com/application-notes/protocol-for-cytotoxicity-assessment]
- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.. [URL: https://iris.unipa.it/handle/10447/558156]
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/28/9/3913]
- Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [URL: https://sciensage.info/index.php/JASR/article/view/51]
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069695/]
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem. [URL: https://www.benchchem.
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2112255.pdf]
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39828961/]
- Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound. Benchchem. [URL: https://www.benchchem.com/application-notes/protocols-for-testing-the-cytotoxicity-of-a-novel-compound]
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35916120/]
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32645482/]
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35579151/]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00227e]
- Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21434606/]
- Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [URL: https://www.jrasb.com/index.php/jrasb/article/view/28]
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science Publisher. [URL: https://www.eurekaselect.com/article/122758]
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc-2022-0268]
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10180197/]
- Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31544523/]
- Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38856835/]
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37175322/]
- Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. MDPI. [URL: https://www.mdpi.com/1420-3049/29/19/4531]
- Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Bentham Science Publisher. [URL: https://www.eurekaselect.com/article/117498]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jrasb.com [jrasb.com]
- 11. benchchem.com [benchchem.com]
- 12. ijrpr.com [ijrpr.com]
- 13. sciensage.info [sciensage.info]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to manage laboratory chemicals not just effectively, but with the highest degree of safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine (CAS No. 188416-28-6), a halogenated heterocyclic compound. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles to protect both laboratory personnel and the environment.
Part 1: Core Hazard Profile and Essential Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is non-negotiable. This compound is a multi-halogenated organic compound, and its structure dictates its toxicological and chemical properties.
1.1. GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for understanding the chemical's primary dangers.[1]
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2] | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2] | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1][2] |
While acute toxicity data is not fully available, the presence of multiple halogen atoms necessitates handling this compound with caution as its chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
1.2. Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is your primary defense against exposure. The following must be worn at all times when handling the compound, including during disposal.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices.[3][4]
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield.[4]
-
Skin and Body Protection: Wear a complete suit protecting against chemicals, such as a fully-buttoned lab coat.[4]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid breathing vapors or dust.[2][4] For higher-level exposures or in case of inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges (e.g., type OV/AG/P99) is required.[3]
Part 2: Waste Characterization and Segregation Protocol
Proper disposal begins with correct waste characterization. Misclassification can lead to dangerous chemical reactions, improper treatment, and regulatory violations.
2.1. Classification as Halogenated Organic Waste
This compound contains bromine, chlorine, and fluorine. The presence of these halogens classifies it as a halogenated organic waste .[5] This is the single most important factor determining its disposal pathway.
Causality: Halogenated and non-halogenated organic wastes require different disposal methods, primarily concerning incineration. Burning halogenated compounds can produce highly corrosive and toxic gases like hydrogen chloride (HCl) and hydrogen bromide (HBr).[3] Disposal facilities use specialized incinerators equipped with "scrubbers" to neutralize these acidic gases. Mixing halogenated waste into a non-halogenated stream contaminates the entire batch, significantly increasing disposal costs and environmental risk.[6]
2.2. The Critical Mandate: Waste Segregation
-
Primary Rule: NEVER mix halogenated organic waste with non-halogenated organic waste.[6][7]
-
Incompatible Materials: This compound is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[3] Ensure the halogenated waste container does not contain these materials to prevent hazardous reactions.
-
Container Selection: Use a designated, compatible waste container, typically a polyethylene carboy provided by your institution's Environmental Health & Safety (EHS) department.[8][9] Metal cans are generally not recommended as the potential for acid generation can cause corrosion.[8]
Part 3: Step-by-Step Disposal Workflow
This protocol covers the lifecycle of the waste from its generation in the lab to its final collection by trained EHS personnel.
Caption: Waste Disposal Workflow for this compound.
Protocol Details:
-
Container Preparation: Before generating any waste, select a clearly marked "Halogenated Organic Waste" container. Affix a hazardous waste tag, filling in your name, lab location, and the full chemical name: "this compound".[7][9]
-
Waste Accumulation:
-
Collect all materials containing the compound, including unused pure product, reaction residues, and the first solvent rinse (e.g., acetone) of contaminated glassware.[10]
-
Add waste to the container inside a chemical fume hood to minimize inhalation exposure.
-
Keep the container tightly sealed at all times, except when actively adding waste.[9]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure secondary containment (e.g., a larger plastic tub) is used to contain potential leaks.[8]
-
-
Requesting Disposal: When the waste container is approximately 75% full, submit a request for collection to your institution's EHS department.[9] Do not overfill containers.
-
Final Treatment: Once collected, the waste will be transported to a licensed hazardous waste disposal facility. The mandated disposal method is high-temperature incineration in a specialized furnace equipped with an afterburner and a scrubber to manage the hazardous decomposition products.[3]
Part 4: Emergency Procedures
Accidents require immediate and correct responses to mitigate harm.
4.1. Accidental Release or Spill
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don the full mandatory PPE, including respiratory protection.[4]
-
Contain & Clean: For small spills, absorb the material with an inert, dry material (e.g., vermiculite, sand). Avoid creating dust.[3]
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal as hazardous waste. Label the container appropriately.[2][3]
-
Report: Report the spill to your laboratory supervisor and EHS department.
4.2. Personnel Exposure
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[2][4]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
For any exposure, bring the Safety Data Sheet (SDS) for the chemical to the attending physician.[3]
References
- Capot Chemical. (2010, April 8). MSDS of this compound.
- Echemi. 4-(1-Bromoethyl)
- Bucknell University. (2016, April 15).
- Washington State University Environmental Health & Safety.
- PubChem. This compound.
- Temple University Environmental Health and Radiation Safety.
- Braun Research Group, Northwestern University.
- University of North Carolina at Chapel Hill - Environment, Health and Safety. Organic Solvents.
- TLC Pharmaceutical Standards. (2018, August 1). Safety Data Sheet: this compound.
- BenchChem. (2025).
Sources
- 1. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. capotchem.com [capotchem.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. benchchem.com [benchchem.com]
Navigating the Safe Handling of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a key intermediate in the synthesis of pharmaceuticals, such as the antifungal agent Voriconazole, 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine presents a unique set of handling challenges due to its reactive nature.[1] This guide provides a detailed protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"
This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (Category 2): Can cause significant eye irritation.[2][3]
-
Respiratory Irritation (Specific Target Organ Toxicity – Single Exposure, Category 3): May cause irritation to the respiratory tract if inhaled.[2][3][4]
The presence of bromine, chlorine, and fluorine atoms on the pyrimidine ring contributes to its reactivity and potential for biological activity, necessitating a cautious approach. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, the cornerstone of a robust safety plan is the implementation of appropriate engineering controls and a comprehensive PPE strategy.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Mandatory. Protects against splashes and airborne particles entering the eyes. Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. To be worn in conjunction with safety goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Mandatory. Nitrile or neoprene gloves are generally recommended for handling halogenated compounds.[5] However, since specific breakthrough time data for this compound is not available, it is crucial to double-glove and change gloves immediately upon any sign of contamination or degradation.[6] Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | Mandatory. A flame-retardant lab coat, fully buttoned, should be worn to protect the skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger volumes to provide an additional layer of protection against splashes. | |
| Respiratory Protection | Chemical Fume Hood | Mandatory. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] |
| Full-Face Respirator | Required if a fume hood is not available or if there is a potential for exposure limits to be exceeded. Use a respirator with appropriate cartridges for organic vapors and acid gases.[4] |
Glove Selection: A Critical Decision
While nitrile gloves are a common choice in laboratories, their resistance to specific chemicals can vary. For halogenated hydrocarbons, nitrile may offer only short-term splash protection.[1][3] Therefore, the following best practices are essential:
-
Consult the Manufacturer's Data: Always refer to the glove manufacturer's chemical resistance guide for the most accurate information.[8][9]
-
Double Gloving: Wearing two pairs of gloves can provide an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Immediate Replacement: If a glove is splashed with the chemical, it should be removed and replaced immediately.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and accidents.
Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid inspection sticker.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials (e.g., chemical absorbent pads), and waste containers, within the fume hood before starting work.
-
Review the Safety Data Sheet (SDS): Before handling the compound for the first time, all personnel must read and understand the SDS.[4][7][10][11]
-
Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
Handling
-
Work Within the Fume Hood: Conduct all weighing, transferring, and reaction setup within the confines of the chemical fume hood.
-
Minimize Dust and Aerosol Formation: Handle the solid compound carefully to avoid creating dust. If the compound is a liquid, dispense it slowly to prevent splashing and aerosol generation.[2]
-
Use Appropriate Tools: Employ spatulas, syringes, or other suitable tools for transferring the chemical to minimize direct contact.
-
Keep Containers Closed: When not in use, ensure the primary container is tightly sealed.[2]
Post-Handling and Cleanup
-
Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.
-
Clean Glassware: Rinse all contaminated glassware with a suitable solvent within the fume hood. The initial rinsate must be collected as halogenated hazardous waste.[12]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye and face protection.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing this compound must be treated as halogenated hazardous waste . It must be collected in a separate, clearly labeled, and sealed container from non-halogenated waste streams.
-
Solid Waste: Collect any solid residue, contaminated spill cleanup materials, and disposable labware in a designated solid waste container.
-
Liquid Waste: Collect all liquid waste, including the initial rinses of glassware, in a designated halogenated liquid waste container.[12]
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Container Disposal: The first rinse of an empty container must be collected as hazardous waste.[12] After a thorough triple rinse, the container can be managed according to your institution's guidelines for empty chemical container disposal.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
-
Capot Chemical. (2010, April 8). MSDS of this compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Anesthetic Gases: Guidelines for Workplace Exposures. Retrieved from [Link]
-
Virginia Commonwealth University. (2025, April 11). Waste Anesthetic Gas - Occupational Health and Safety. Retrieved from [Link]
-
GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. gloves.com [gloves.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. targetmol.com [targetmol.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehs.sfsu.edu [ehs.sfsu.edu]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. PDF.js viewer [pdf4pro.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
